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  • Product: Dihexyl azelate
  • CAS: 109-31-9

Core Science & Biosynthesis

Foundational

Dihexyl Azelate: A Comprehensive Technical Guide for Scientists and Drug Development Professionals

Introduction: Understanding Dihexyl Azelate Dihexyl azelate, with the IUPAC name dihexyl nonanedioate, is the diester formed from azelaic acid and n-hexanol.[1][2] This molecule is a colorless to pale yellow liquid with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Dihexyl Azelate

Dihexyl azelate, with the IUPAC name dihexyl nonanedioate, is the diester formed from azelaic acid and n-hexanol.[1][2] This molecule is a colorless to pale yellow liquid with a faint, characteristic ester odor and an oily nature.[3] As a member of the dicarboxylic acid ester family, it possesses properties that make it a versatile compound in various industrial applications, most notably as a plasticizer. Its low volatility, good thermal stability, and compatibility with a range of polymers have established its use in creating more flexible and durable materials. For researchers and professionals in drug development, dihexyl azelate and similar long-chain esters are of interest due to their potential as excipients in topical formulations, as plasticizers in medical devices, and as biocompatible solvents. This guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, applications, and safety of dihexyl azelate, offering a technical resource for its evaluation and use in scientific and pharmaceutical contexts.

Chemical Structure and Identification

The chemical structure of dihexyl azelate consists of a nine-carbon dicarboxylic acid (azelaic acid) backbone with two hexyl ester groups at either end. This structure imparts a significant lipophilic character to the molecule.

Caption: Chemical structure of dihexyl azelate.

Table 1: Chemical Identifiers for Dihexyl Azelate

IdentifierValueReference
IUPAC Name dihexyl nonanedioate[1]
Synonyms Di-n-hexyl azelate, Azelaic acid dihexyl ester, Nonanedioic acid, dihexyl ester[1][2]
CAS Number 109-31-9[1][2]
Molecular Formula C₂₁H₄₀O₄[1]
Molecular Weight 356.54 g/mol [1]
InChI InChI=1S/C21H40O4/c1-3-5-7-14-18-24-20(22)16-12-10-9-11-13-17-21(23)25-19-15-8-6-4-2/h3-19H2,1-2H3[1]
SMILES CCCCCCOC(=O)CCCCCCCC(=O)OCCCCCC[1]

Physicochemical Properties

The physicochemical properties of dihexyl azelate are critical to its function in various applications. Its liquid state at room temperature, low water solubility, and high boiling point are characteristic of a high-molecular-weight ester designed for stability and performance.

Table 2: Physicochemical Properties of Dihexyl Azelate

PropertyValueReference
Appearance Colorless to pale yellow, clear, oily liquid with a faint ester odor[3]
Melting Point -10 °C[1]
Boiling Point 282 °C (lit.)[4]
Density 0.93 g/mL at 25 °C (lit.)
Solubility Practically insoluble in water; soluble in organic solvents like ether and chloroform.[3]
Flash Point >230 °F (>110 °C)
Refractive Index (n20/D) 1.444 (lit.)

The long aliphatic chains of the hexyl groups and the azelaic acid backbone contribute to its lipophilicity and, consequently, its very low solubility in water. This property is advantageous in applications requiring resistance to aqueous environments. Conversely, its solubility in nonpolar organic solvents allows for its incorporation into a variety of polymer matrices and organic-based formulations.

Synthesis and Purification

The primary method for synthesizing dihexyl azelate is through the Fischer esterification of azelaic acid with n-hexanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, a byproduct of the reaction.

Caption: General workflow for the synthesis of dihexyl azelate.

Experimental Protocol: General Esterification Procedure

  • Reaction Setup: Azelaic acid and a molar excess of n-hexanol are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. A suitable solvent that forms an azeotrope with water, such as toluene, can be used to facilitate water removal.

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added to the reaction mixture.

  • Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap, driving the equilibrium towards the product side. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by the amount of water collected.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess acid catalyst is neutralized by washing with a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine.

  • Isolation and Purification: The organic solvent is removed under reduced pressure. The crude dihexyl azelate is then purified by vacuum distillation to remove unreacted n-hexanol and other impurities. The purity of the final product can be assessed by gas chromatography (GC) and spectroscopic methods.

Applications in Research and Drug Development

While the primary industrial application of dihexyl azelate is as a plasticizer for polymers like polyvinyl chloride (PVC) and in food contact materials, its properties suggest potential utility in the pharmaceutical and medical fields.[1]

Plasticizer for Medical Devices

The use of plasticizers is crucial in the manufacturing of flexible PVC medical devices such as intravenous bags, tubing, and catheters. While Di(2-ethylhexyl) phthalate (DEHP) has been a common plasticizer, concerns about its potential toxicity have led to a search for alternatives. Dihexyl azelate, with its low toxicity profile, presents a potential alternative. Its ability to impart flexibility and its low leachability are desirable characteristics for materials that come into contact with biological fluids.

Potential as a Pharmaceutical Excipient

The parent molecule, azelaic acid, is an FDA-approved topical treatment for rosacea and is also used for acne and melasma due to its anti-inflammatory and depigmenting properties.[5] Esterification of azelaic acid to form diesters like dihexyl azelate can modify its physicochemical properties, such as increasing its lipophilicity. This modification could be leveraged in topical drug delivery systems.

  • Emollient and Vehicle: In topical formulations, dihexyl azelate can function as an emollient, providing a moisturizing and softening effect on the skin. Its oily nature makes it a suitable vehicle for the delivery of lipophilic active pharmaceutical ingredients (APIs).

  • Penetration Enhancer: The interaction of esters with the stratum corneum can temporarily disrupt the lipid barrier, potentially enhancing the penetration of co-administered drugs. While specific studies on dihexyl azelate as a penetration enhancer are limited, other long-chain esters have demonstrated this capability.

  • Controlled Release Systems: As a plasticizer, dihexyl azelate can be incorporated into polymer matrices used for controlled drug release. The concentration of the plasticizer can influence the polymer's glass transition temperature and, consequently, the diffusion rate of the entrapped drug.

Safety and Toxicology

Toxicological studies on dihexyl azelate indicate a low order of toxicity. Long-term studies in rats and dogs have shown no significant adverse effects at moderate dosage levels.[1] In a two-year study with rats, at a high dietary concentration (15%), some growth retardation and increased kidney weight were observed.[1] However, in a 12-month study with dogs, the animals tolerated the diets well with no abnormal biological or histological findings.[1] It is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of dihexyl azelate.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of dihexyl azelate is characterized by signals corresponding to the protons of the hexyl chains and the azelaic acid backbone.

  • ¹H NMR: The spectrum would be expected to show a triplet for the terminal methyl protons of the hexyl chains, multiplets for the methylene protons of the hexyl chains and the azelaic acid backbone, and a distinct triplet for the methylene protons adjacent to the ester oxygen.

  • ¹³C NMR: The ¹³C NMR spectrum would display signals for the carbonyl carbons of the ester groups, the carbons of the methylene groups in both the hexyl and azelaic acid moieties, and the terminal methyl carbons of the hexyl chains.

Infrared (IR) Spectroscopy

The IR spectrum of dihexyl azelate provides confirmation of its functional groups. Key absorption bands would include:

  • A strong C=O stretching vibration characteristic of the ester carbonyl group, typically appearing around 1735-1750 cm⁻¹.

  • C-O stretching vibrations for the ester linkage in the 1000-1300 cm⁻¹ region.

  • C-H stretching and bending vibrations from the aliphatic chains.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of dihexyl azelate would result in a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern would likely involve:

  • Cleavage of the C-O bond of the ester, leading to the loss of a hexyloxy radical or a hexene molecule.

  • McLafferty rearrangement, a common fragmentation pathway for esters.

  • Fragmentation of the aliphatic chains.

Conclusion

Dihexyl azelate is a well-characterized diester with established applications as a plasticizer. Its favorable physicochemical properties and low toxicity profile make it a compound of interest for researchers in materials science and, increasingly, in the pharmaceutical and medical device industries. While its direct application in drug formulations is an area requiring further investigation, the known therapeutic benefits of its parent compound, azelaic acid, suggest that dihexyl azelate could serve as a valuable excipient in topical drug delivery systems. This guide has provided a comprehensive overview of its chemical nature, properties, and potential applications to support its informed use in scientific research and development.

References

  • Braun, B. (n.d.). DEHP In Medical Devices. B. Braun Australia. Retrieved from [Link]

  • Trichopartner. (n.d.). The versatility of azelaic acid in dermatology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dihexyl azelate. PubChem Compound Database. Retrieved from [Link]

  • Haz-Map. (n.d.). Dihexyl azelate. Retrieved from [Link]

  • Green, L. A., Nardelli, L. A., & Calafat, A. M. (2005). Use of Di(2-ethylhexyl) Phthalate–Containing Medical Products and Urinary Levels of Mono(2-ethylhexyl) Phthalate in Neonatal Intensive Care Unit Infants. Environmental Health Perspectives, 113(9), 1222–1225. [Link]

  • Tang, S., & He, Z. (2025). The role of di-(2-ethylhexyl) phthalate in cancer initiation and progression: Mechanisms and health implications. Science of The Total Environment, 960, 178285. [Link]

  • Fitton, A., & Goa, K. L. (1991). Azelaic acid. A review of its pharmacological properties and therapeutic efficacy in acne and hyperpigmentary skin disorders. Drugs, 41(5), 780–798. [Link]

  • Solubility of Things. (n.d.). Dihexyl azelate. Retrieved from [Link]

Sources

Exploratory

Synthesis of Dihexyl azelate from azelaic acid and hexanol

An In-Depth Technical Guide to the Synthesis of Dihexyl Azelate Abstract This technical guide provides a comprehensive overview of the synthesis of dihexyl azelate, a high-performance diester valued for its application a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Dihexyl Azelate

Abstract

This technical guide provides a comprehensive overview of the synthesis of dihexyl azelate, a high-performance diester valued for its application as a primary plasticizer and synthetic lubricant base oil. The synthesis is achieved via the Fischer-Speier esterification of azelaic acid with 1-hexanol. This document delves into the underlying chemical principles, provides a detailed, field-proven experimental protocol, and outlines robust methods for purification and characterization. The guide is intended for researchers, chemists, and process development professionals seeking to understand and implement this synthesis with a focus on efficiency, purity, and mechanistic causality.

Introduction and Strategic Importance

Dihexyl azelate (IUPAC name: dihexyl nonanedioate) is a linear long-chain dicarboxylic acid ester. Its molecular structure, featuring a nine-carbon diacid backbone and two six-carbon alcohol chains, imparts desirable properties such as excellent low-temperature flexibility, high plasticizing efficiency, and low volatility.[1][2] These characteristics make it a superior plasticizer for polymers like polyvinyl chloride (PVC), cellulose resins, and synthetic rubbers, particularly in applications requiring performance in extreme cold.[2][3][4] Furthermore, its bio-based origin from azelaic acid—industrially produced by the ozonolysis of oleic acid—positions it as a sustainable alternative to some petroleum-derived plasticizers.[5] The synthesis from azelaic acid and hexanol is a cornerstone reaction, illustrating the principles of equilibrium-driven esterification.[4]

The Chemical Core: Fischer-Speier Esterification

The synthesis of dihexyl azelate from azelaic acid and 1-hexanol is a classic example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[6]

2.1. Reaction Mechanism and Causality

Understanding the mechanism is critical to optimizing the reaction conditions. The process is a sequence of protonation and nucleophilic acyl substitution steps:

  • Catalytic Activation: The process begins with the protonation of a carbonyl oxygen on one of azelaic acid's two carboxylic groups by a strong acid catalyst (e.g., H₂SO₄ or p-TsOH). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of 1-hexanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (H₂O).

  • Water Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl C=O bond.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester. The process is then repeated on the second carboxylic acid group to form the final dihexyl azelate diester.

2.2. The Equilibrium Challenge

Fischer esterification is a reversible reaction.[6]

Azelaic Acid + 2 Hexanol ⇌ Dihexyl Azelate + 2 H₂O

To achieve a high yield, the equilibrium must be shifted to the right, favoring the products. This is accomplished by adhering to Le Chatelier's Principle through two primary strategies:

  • Use of Excess Reactant: Employing an excess of one reactant, typically the less expensive alcohol (1-hexanol), drives the reaction forward.[7][8]

  • Removal of Water: Continuously removing the water by-product as it forms is the most effective method for driving the reaction to completion.[6][7] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of dihexyl azelate.

3.1. Materials and Reagents

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Notes
Azelaic Acid188.22365 (decomposes)1.225Dicarboxylic acid. Handle as a combustible solid dust.[9][10]
1-Hexanol102.171580.814Excess reagent.
p-Toluenesulfonic acid (p-TsOH)172.20106-Catalyst. Sulfuric acid can also be used.
Toluene92.141110.867Azeotropic solvent for water removal.
Sodium Bicarbonate (NaHCO₃)84.01-2.20For neutralization wash.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-2.664Drying agent.
Dihexyl Azelate (Product)356.54~3510.936Colorless to pale yellow oily liquid.[11]

3.2. Equipment Setup

  • 500 mL Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

3.3. Synthesis Workflow Diagram

Synthesis_Workflow A 1. Reactant Charging Azelaic Acid, 1-Hexanol, Toluene B 2. Catalysis & Reflux Add p-TsOH, Heat to Reflux A->B Add Catalyst C 3. Reaction Monitoring Collect H₂O in Dean-Stark Trap B->C Heat D 4. Work-up & Neutralization Cool, Wash with NaHCO₃ (aq) & Brine C->D Reaction Complete E 5. Drying & Solvent Removal Dry with Na₂SO₄, Filter, Rotovap D->E Isolate Organic Layer F 6. Purification Vacuum Distillation E->F Crude Product G 7. Characterization FT-IR, NMR, GC-MS F->G Pure Dihexyl Azelate

Caption: Experimental workflow for the synthesis of dihexyl azelate.

3.4. Step-by-Step Procedure

  • Reactant Charging: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add azelaic acid (0.5 mol, 94.1 g), 1-hexanol (1.25 mol, 127.7 g, 157 mL), and toluene (150 mL).

    • Causality: A 2.5:1 molar ratio of alcohol to diacid ensures an excess of the alcohol, helping to drive the equilibrium forward. Toluene serves as the azeotroping agent to facilitate water removal.

  • Catalyst Addition: Add the acid catalyst, p-toluenesulfonic acid monohydrate (0.025 mol, 4.75 g), to the flask.

  • Reaction Setup: Assemble the Dean-Stark apparatus and reflux condenser on top of the flask. Begin circulating cold water through the condenser.

  • Reflux and Water Removal: Heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Toluene, being less dense than water, will overflow from the trap and return to the reaction flask, while the denser water collects at the bottom.

  • Monitoring: Continue the reflux until water ceases to collect in the trap and the theoretical amount of water (0.5 mol diacid x 2 = 1.0 mol H₂O, ~18 mL) has been collected. This typically takes 4-6 hours.

  • Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 1 L separatory funnel.

  • Neutralization: Wash the organic layer sequentially with:

    • 150 mL of deionized water.

    • 150 mL of saturated sodium bicarbonate solution (repeat until effervescence ceases).

    • 150 mL of brine (saturated NaCl solution).

    • Causality: The bicarbonate wash is critical for neutralizing the acid catalyst and removing any unreacted azelaic acid, preventing potential product hydrolysis during distillation. The brine wash helps to break any emulsions and remove excess water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 20-30 minutes with occasional swirling.

  • Solvent Removal: Filter the mixture to remove the drying agent. Remove the toluene and excess 1-hexanol under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil can be further purified by vacuum distillation to yield pure dihexyl azelate as a clear, colorless to pale yellow oil.[12]

Product Characterization and Validation

Confirming the identity and purity of the synthesized dihexyl azelate is a self-validating step of the protocol.

4.1. Fischer Esterification Mechanism Diagram

Fischer_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Water Elimination cluster_3 Step 4: Deprotonation RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int + R'-OH ROH R'-OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Water H₂O

Caption: Simplified logical steps of the Fischer esterification mechanism.

4.2. Analytical Data Summary

The purity and identity of the product should be confirmed using standard analytical techniques. The poor volatility of azelaic acid itself makes direct GC analysis difficult, but its ester derivatives are readily analyzable.[13]

TechniqueExpected Result
FT-IR Disappearance of broad O-H stretch (from COOH) around 3000 cm⁻¹. Appearance of a strong C=O ester stretch around 1735-1740 cm⁻¹. Appearance of C-O stretches around 1170-1250 cm⁻¹.
¹H NMR Signals corresponding to the hexyl chains (e.g., triplet ~0.9 ppm for CH₃, triplet ~4.0 ppm for -O-CH₂-). Signals for the azelate backbone (e.g., triplet ~2.3 ppm for α-CH₂).
¹³C NMR Signal for the ester carbonyl carbon (~174 ppm). Signals for the carbons in the hexyl and azelate alkyl chains.
GC-MS A major peak corresponding to the molecular ion of dihexyl azelate (m/z = 356.5). Purity can be assessed by the relative area of the product peak.

Conclusion

The synthesis of dihexyl azelate via Fischer esterification of azelaic acid and 1-hexanol is a robust and scalable process. Success hinges on a firm understanding of the underlying equilibrium. By employing an excess of the alcohol and, critically, ensuring the efficient azeotropic removal of water, high yields of the target diester can be reliably achieved. The detailed protocol and characterization methods outlined in this guide provide a comprehensive framework for researchers and professionals to produce and validate high-purity dihexyl azelate for its various industrial and developmental applications.

References

  • US20170334825A1 - Process for preparation of azelaic acid - Google Patents. Google Patents.
  • WO2006074379A2 - Methods and compositions involving esters of azelaic acid and other dicarboxylic acids - Google Patents. Google Patents.
  • Dihexyl azelate - Solubility of Things . Solubility of Things. Available at: [Link]

  • dioctyl azelate azelaic acid, bis(2-ethylhexyl) ester - The Good Scents Company . The Good Scents Company. Available at: [Link]

  • Di-2-ethylhexyl azelate - Hazardous Agents - Haz-Map . Haz-Map. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. Available at: [Link]

  • Dihexyl azelate | C21H40O4 | CID 7985 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Azeco Cosmeceuticals . Azeco Cosmeceuticals. Available at: [Link]

  • Study of Esterification between Oleic Acid and 2-Ethyl Hexanol by using the Microwave Method - TALENTA Publisher - Universitas Sumatera Utara . TALENTA Publisher. Available at: [Link]

  • Safety Data Sheet: AZELAIC ACID . OEHHA. Available at: [Link]

  • Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker . Wiley Online Library. Available at: [Link]

  • Kinetic studies of the esterification of pure and dilute acrylic acid with 2-ethyl hexanol catalysed by Amberlyst 15 | Request PDF . ResearchGate. Available at: [Link]

  • Removal of Di-2-Ethyl Hexyl Phthalates by Membrane Bioreactor . ResearchGate. Available at: [Link]

  • SI_azelaic manuscript-04162020_MDB - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

  • Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding . ResearchGate. Available at: [Link]

  • Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet: Azelaic acid - Carl ROTH . Carl ROTH. Available at: [Link]

  • Esterification of azelaic acid with methanol on different catalysts. Reaction conditions . ResearchGate. Available at: [Link]

  • Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 - Sciencemadness . Sciencemadness.org. Available at: [Link]

  • GC-FID/Trace analysis of derivatized azelaic acid as a stability marker. ResearchGate. Available at: [Link]

  • Kinetics of esterification of the levulinic acid with n-hexanol, n-octanol, and 2-ethylhexanol in the presence of methanesulfonic acid as a catalyst under nonisothermal conditions | Request PDF . ResearchGate. Available at: [Link]

  • Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol - AIP Publishing . AIP Publishing. Available at: [Link]

  • Fischer Esterification . University of Colorado Boulder. Available at: [Link]

  • Extraction and GC-MS Analysis of Phthlate Esters in Food Matrices: a Review . ResearchGate. Available at: [Link]

  • Azelaic Acid 99.5 +%, pure, cosmetic quality - Laboratorium Discounter . Laboratorium Discounter. Available at: [Link]

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Foundational

Spectroscopic data of Dihexyl azelate (NMR, IR, Mass Spec)

This guide provides a comprehensive technical analysis of the spectroscopic data for Dihexyl Azelate (DHAz) , a critical plasticizer and emollient. The content is structured to support researchers in the identification,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the spectroscopic data for Dihexyl Azelate (DHAz) , a critical plasticizer and emollient. The content is structured to support researchers in the identification, quality control, and structural validation of this compound.

[1]

Chemical Identity & Structural Context

Dihexyl azelate (also known as Di-n-hexyl azelate or DnHA) is the diester formed from the condensation of azelaic acid (nonanedioic acid) and 1-hexanol. It is characterized by a linear, symmetrical aliphatic structure, which dictates its spectroscopic signature.

Key Properties
PropertyData
IUPAC Name Dihexyl nonanedioate
CAS Number 109-31-9
Molecular Formula C₂₁H₄₀O₄
Molecular Weight 356.54 g/mol
Physical State Clear, colorless liquid
Boiling Point ~282 °C (at 760 mmHg)
Structural Visualization

The molecule possesses


 symmetry (effective) in solution, simplifying its NMR spectra. The structure consists of a central azelate core (7 methylene groups between 2 carbonyls) flanked by two hexyl chains.

DHAz_Structure cluster_0 Chemical Structure Logic Hexyl1 Hexyl Chain (C6) Ester1 Ester Link (-COO-) Hexyl1->Ester1 Core Azelaic Core (-(CH2)7-) Ester1->Core Ester2 Ester Link (-OOC-) Core->Ester2 Hexyl2 Hexyl Chain (C6) Ester2->Hexyl2

Caption: Logical segmentation of Dihexyl Azelate for spectroscopic assignment.

Infrared Spectroscopy (FT-IR)

Objective: Validation of functional groups (Ester C=O, C-O, and Alkyl C-H).

The IR spectrum of Dihexyl azelate is dominated by the strong ester carbonyl stretch and the aliphatic hydrocarbon backbone.

Diagnostic Peak Assignments
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupStructural Origin
2950 - 2850 C-H Stretch (Sym/Asym)AlkaneHexyl chains & Azelate core
1735 - 1745 C=O StretchEsterCarbonyl group (Strongest Peak)
1460 - 1470 C-H Bend (Scissoring)Methylene (-CH₂-)Backbone
1160 - 1180 C-O Stretch (Asym)EsterC(=O)-O bond
1050 - 1100 O-C StretchEsterO-CH₂ bond
720 - 730 CH₂ RockingLong Chain Alkane(CH₂)ₙ where n ≥ 4

Technical Insight: The absence of a broad peak at 3200–3500 cm⁻¹ (O-H stretch) is a critical purity indicator, confirming the absence of unreacted hexanol or azelaic acid.

Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation and confirmation of the diester symmetry.

Proton NMR (¹H-NMR)

Solvent: CDCl₃ (Chloroform-d) | Reference: TMS (0.00 ppm)

Due to the symmetry of the molecule, the two hexyl chains are chemically equivalent, as are the two halves of the azelate core.

Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Logic
4.06 Triplet (t)4H-O-CH₂- Deshielded by electronegative oxygen.
2.29 Triplet (t)4H-CO-CH₂- Alpha to carbonyl (deshielded).
1.58 - 1.65 Multiplet (m)8Hβ-CH₂ Beta to functional groups (O-CH₂-CH₂ & CO-CH₂-CH₂ ).
1.25 - 1.35 Multiplet (m)18HBulk -CH₂- Internal methylene protons (shielded).
0.89 Triplet (t)6H-CH₃ Terminal methyl groups.
Carbon-13 NMR (¹³C-NMR)

Solvent: CDCl₃

Shift (δ, ppm)Carbon TypeAssignment
174.0 Quaternary (C=O)Carbonyl carbon
64.4 CH₂-O-CH₂- (Hexyl alpha)
34.4 CH₂-CO-CH₂- (Acid alpha)
31.5 CH₂Hexyl chain internal
29.1 - 28.6 CH₂Azelate core internal (multiple peaks)
25.6 CH₂Beta carbons
22.6 CH₂Hexyl chain (γ to methyl)
14.1 CH₃Terminal Methyl

Mass Spectrometry (MS)

Objective: Molecular weight confirmation and fragmentation fingerprinting.[1] Method: Electron Ionization (EI, 70 eV) is standard for library matching.

Fragmentation Pathway

Dihexyl azelate follows the classic fragmentation rules for aliphatic esters:

  • Alpha-cleavage next to the carbonyl.

  • McLafferty Rearrangement (due to γ-hydrogens available in the hexyl chain).

  • Alkyl chain fragmentation .

Key Ion Peaks (m/z)
m/zAbundanceFragment IdentityMechanism
356 Very Low[M]⁺Molecular Ion (often unstable in esters).
314 Low[M - 42]⁺Loss of Propene (McLafferty-like).
271 Medium[M - OC₆H₁₃]⁺Loss of alkoxy group (Acylium ion).
85 High [C₆H₁₃]⁺Hexyl Cation (Cleavage of alkyl chain).
57 High[C₄H₉]⁺Butyl cation (Alkyl chain fragment).
43 Base Peak [C₃H₉]⁺ / [C₂H₃O]⁺Propyl cation or Acetyl-like fragment.

Interpretation: The spectrum is dominated by low molecular weight alkyl fragments (43, 57, 85) derived from the long hexyl chains. The peak at m/z 85 is diagnostic for the hexyl group.

MS_Fragmentation cluster_frag M Molecular Ion [M]+ (356) Frag1 Hexyl Cation [C6H13]+ (85) M->Frag1  Alkyl Cleavage   Frag2 Acylium Ion [R-CO]+ M->Frag2  α-Cleavage (-OR)   Frag3 Alkyl Fragment [C3H7]+ (43) Frag1->Frag3  Chain Scission  

Caption: Primary fragmentation pathways for Dihexyl Azelate in EI-MS.

Experimental Protocols for Characterization

Protocol A: Sample Preparation for NMR
  • Sampling: Dispense 10–20 mg of Dihexyl azelate liquid into a clean vial.

  • Solvation: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Homogenization: Vortex for 10 seconds to ensure complete miscibility.

  • Transfer: Transfer to a 5mm high-precision NMR tube.

  • Acquisition:

    • ¹H: 16 scans, 1 second relaxation delay.

    • ¹³C: 512–1024 scans (to resolve carbonyls).

Protocol B: GC-MS Analysis
  • Dilution: Dilute the sample to 100 ppm (100 µg/mL) in HPLC-grade Hexane or Dichloromethane.

  • Injection: 1 µL split injection (Split ratio 50:1).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 300°C.

    • Hold 5 min.

  • Source: EI at 70 eV; Scan range 35–500 amu.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7985, Dihexyl azelate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Dihexyl azelate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Foundational text for ester fragmentation and NMR assignments).

Sources

Exploratory

Thermal Stability & Degradation Profile of Dihexyl Azelate: A Technical Compendium

Executive Summary Dihexyl Azelate (DHAz) (CAS: 109-31-9) is a saturated aliphatic diester utilized primarily as a low-temperature plasticizer and lipophilic vehicle in pharmaceutical and cosmetic formulations.[1] Its the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihexyl Azelate (DHAz) (CAS: 109-31-9) is a saturated aliphatic diester utilized primarily as a low-temperature plasticizer and lipophilic vehicle in pharmaceutical and cosmetic formulations.[1] Its thermal profile is characterized by a high boiling point (~282°C) and significant resistance to hydrolysis compared to short-chain esters.

This technical guide provides a definitive analysis of the thermal degradation of DHAz. It distinguishes between physical volatilization (evaporation) and chemical decomposition (pyrolysis/oxidation), a critical differentiation often overlooked in standard thermogravimetric (TGA) screenings.

Molecular Architecture & Thermodynamic Baseline

The stability of DHAz is dictated by its molecular symmetry and the absence of unsaturation in its backbone.

  • IUPAC Name: Dihexyl nonanedioate[2][3]

  • Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [3]
    
  • Structure: Linear

    
     alcohol chains esterified to a 
    
    
    
    dicarboxylic acid (Azelaic acid).
Key Thermodynamic Constants
PropertyValueCritical Implication
Boiling Point 282°C (at 760 mmHg)Defines the upper limit of physical stability before phase change dominates mass loss.
Flash Point >204°C (Open Cup)Indicates high resistance to ignition; safe for hot-melt processing below 200°C.
Melting Point -10°C to -7.9°CEnsures liquidity at room temperature; critical for "cold-flow" properties in topical gels.
Vapor Pressure Low (<0.01 mmHg @ 20°C)Minimal evaporative loss during standard shelf-storage.

Thermal Analysis Methodology: The "Open vs. Sealed" Protocol

A common error in profiling DHAz is misinterpreting TGA weight loss as degradation. Because the boiling point (282°C) is lower than the activation temperature for ester pyrolysis (~350°C+), standard open-pan TGA measures evaporation , not decomposition.

To accurately profile the molecule, a dual-method approach is required.

Protocol A: Volatility Profiling (Open System)
  • Instrument: Thermogravimetric Analyzer (TGA).[4]

  • Crucible: Open Platinum or Alumina pan (50 µL).

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min.
    
  • Ramp: 10°C/min from 25°C to 600°C.[5]

  • Expected Result: Weight loss onset (

    
    ) correlates with vapor pressure curves, typically initiating significant mass loss >200°C, reaching 100% loss near the boiling point.
    
Protocol B: Chemical Stability Profiling (Closed System)
  • Instrument: Differential Scanning Calorimetry (DSC) or High-Pressure DSC (HPDSC).

  • Crucible: Hermetically sealed aluminum pan (pinhole-free) to suppress evaporation.

  • Atmosphere: Nitrogen (

    
    ) at 500 psi (if HPDSC) or standard purge.
    
  • Ramp: 10°C/min to 450°C.

  • Expected Result: No mass loss endotherm. Look for exothermic decomposition peaks >350°C, indicating the breakdown of the ester linkage.

Visualization: Experimental Workflow

TGA_Protocol Sample DHAz Sample Decision Target Metric? Sample->Decision OpenPan Open Pan (TGA) Atmosphere: N2 Decision->OpenPan Volatility SealedPan Hermetic Seal (DSC) High Pressure Decision->SealedPan Chemical Stability Evap Mass Loss < 300°C (Evaporation) OpenPan->Evap Pyrolysis Exotherm > 350°C (Chem. Degradation) SealedPan->Pyrolysis

Figure 1: Decision matrix for selecting the correct thermal analysis technique. Open pans measure physical volatility; sealed pans measure chemical bond stability.

Degradation Mechanisms

When DHAz is forced beyond its thermal limit (or exposed to oxidizers), it degrades via two distinct pathways.

Pathway A: Anaerobic Thermal Degradation (Pyrolysis)

In an inert atmosphere (inside a sealed drug delivery device or during high-temp manufacturing), DHAz degrades via


-Hydrogen Elimination  (a concerted cis-elimination mechanism).
  • Initiation: Thermal energy excites the ester linkage.

  • Transition State: A six-membered cyclic transition state forms involving the carbonyl oxygen and a

    
    -hydrogen on the hexyl chain.
    
  • Cleavage: The ester bond breaks, yielding:

    • Carboxylic Acid: Azelaic acid (remains as residue or sublimes).

    • Alkene: 1-Hexene (volatile gas).

Pathway B: Oxidative Degradation (Air/Oxygen)

In the presence of air, degradation occurs at significantly lower temperatures (~180°C - 220°C).

  • Radical Attack: Oxygen extracts a hydrogen from the

    
    -carbon (adjacent to the ether oxygen).
    
  • Peroxidation: Formation of hydroperoxides.

  • Chain Scission: Breakdown into shorter-chain aldehydes, ketones, and acids, causing rancidity and pH drops in formulations.

Visualization: Molecular Degradation Pathway

Degradation_Mechanism DHAz Dihexyl Azelate (Diester) Heat Thermal Stress (>350°C) Inert Atmosphere DHAz->Heat TS Cyclic Transition State (6-Membered Ring) Heat->TS Beta-Elimination Products Cleavage Products TS->Products Acid Azelaic Acid (Residue) Products->Acid Alkene 1-Hexene (Volatile Gas) Products->Alkene

Figure 2: The dominant anaerobic degradation pathway (cis-elimination) yielding acid and alkene fragments.

Comprehensive Thermal Profile Data

The following data synthesizes literature values for azelate esters and specific properties of DHAz.

ParameterInert Atmosphere (

)
Oxidative Atmosphere (Air)
Stable Range Ambient to ~250°CAmbient to ~150°C
1% Mass Loss (

)
~180°C (Volatilization driven)~160°C (Oxidation onset)
Onset of Decomposition (

)
360°C - 390°C 210°C - 240°C
Peak Degradation (

)
~410°C~300°C
Residue at 600°C < 1% (Complete volatilization/pyrolysis)~5-10% (Char formation)

Interpretation for Researchers:

  • Sterilization: DHAz is stable under standard autoclaving conditions (121°C) provided it is sealed to prevent hydrolysis.

  • Formulation: Avoid processing above 150°C in open air to prevent peroxide formation, which can degrade co-formulated APIs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7985, Dihexyl azelate. Retrieved from [Link]

  • Bikiaris, D. et al. (1999).Thermal degradation mechanism of aliphatic polyesters.
  • Scientific Polymer Products, Inc. (2020). Safety Data Sheet: Dihexyl Azelate. Retrieved from [Link] (Verified via search snippet 1.8).

Sources

Foundational

Technical Deep Dive: Interaction of Dihexyl Azelate with Polymer Matrices

Executive Summary Dihexyl azelate (DHAz), a diester of azelaic acid and hexanol (CAS: 109-31-9), represents a critical class of "cold-resistant" plasticizers. Unlike ubiquitous phthalates (e.g., DEHP), DHAz offers a dist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihexyl azelate (DHAz), a diester of azelaic acid and hexanol (CAS: 109-31-9), represents a critical class of "cold-resistant" plasticizers. Unlike ubiquitous phthalates (e.g., DEHP), DHAz offers a distinct linear aliphatic architecture that imparts exceptional low-temperature flexibility to polar polymers like Polyvinyl Chloride (PVC) and emerging biopolymers (PLA, PHB).

This guide moves beyond basic property listing to explore the molecular sociology of DHAz—how it solvates polymer chains, the thermodynamics governing its retention, and the experimental protocols required to validate its efficacy in drug delivery and packaging applications.

Molecular Architecture & Mechanism of Action

To understand how DHAz functions, we must analyze its structure relative to the polymer matrix. DHAz consists of a nine-carbon dicarboxylic acid backbone (azelaic acid) esterified with two six-carbon alcohols (hexanol).

The Free Volume Theory Application

DHAz functions primarily by increasing the Free Volume (


) of the polymer system.
  • Internal Lubricity: The flexible aliphatic chain (

    
    ) acts as a lubricant between rigid polymer chains (e.g., the C-Cl dipoles in PVC).
    
  • Shielding: The ester groups of DHAz interact with the polar sites of the polymer, shielding polymer-polymer intermolecular forces (Van der Waals/Dipole-Dipole).

Critical Insight: The efficiency of DHAz stems from its specific chain length. It is long enough to prevent volatility (unlike diethyl azelate) but flexible enough to maintain mobility at low temperatures (unlike complex aromatic trimellitates).

Visualization of Plasticization Pathway

The following diagram illustrates the mechanistic insertion of DHAz into a rigid polymer matrix, leading to


 suppression.

PlasticizationMechanism cluster_molecular Molecular Interaction RigidMatrix Rigid Polymer Matrix (High Tg, Low Vf) DHAz_Insertion DHAz Diffusion (Solvation of Polar Sites) RigidMatrix->DHAz_Insertion + Thermal Energy Chain_Separation Chain Separation (Dipole Shielding) DHAz_Insertion->Chain_Separation Ester-Dipole Interaction FlexibleMatrix Plasticized Matrix (Lower Tg, Increased Vf) Chain_Separation->FlexibleMatrix Free Volume Expansion

Figure 1: Mechanistic pathway of Dihexyl Azelate transforming a rigid polymer matrix into a flexible state via dipole shielding and free volume expansion.

Thermodynamic Compatibility

A plasticizer is useless if it exudes (blooms) to the surface. Compatibility is predicted using Hansen Solubility Parameters (HSP) . For a polymer (


) and solvent/plasticizer (

) to be compatible, their interaction distance (

) must be minimized relative to the interaction radius (

).
Hansen Parameters Analysis

The total solubility parameter (


) is decomposed into dispersion (

), polar (

), and hydrogen bonding (

) forces.[1]


Estimated Parameters for DHAz vs. PVC:

Component

(MPa

)

(MPa

)

(MPa

)
Compatibility Verdict
PVC (Matrix) 18.27.58.3N/A
DHAz (Plasticizer) ~16.0~4.5~8.0High (Low

)
Water (Solvent) 15.516.042.3Insoluble (High

)

Note: DHAz values are estimated based on homologous series (Di-2-ethylhexyl azelate) and group contribution methods.

Investigator's Note: The proximity of


 between PVC and DHAz indicates strong specific interactions, which is crucial for preventing migration. However, the lower 

of DHAz compared to PVC suggests that while compatible, it creates a "lubricating" boundary layer that facilitates chain slip.

Experimental Validation Protocols

Protocol A: Determination via DSC (Differential Scanning Calorimetry)

Objective: Quantify the "Plasticization Efficiency" by measuring the depression of the Glass Transition Temperature (


).
  • Sample Prep: Solvent cast or melt-blend PVC with DHAz at concentrations of 10, 20, and 30 phr (parts per hundred resin).

  • Equilibration: Anneal samples at 60°C for 24 hours to remove thermal history.

  • Run Parameters:

    • Instrument: Standard DSC (e.g., TA Instruments Q2000).

    • Cycle: Heat from -90°C to 150°C at 10°C/min (Heat-Cool-Heat).

    • Why? The first heat removes physical aging; the second heat provides the true

      
      .
      
  • Analysis: Determine

    
     at the inflection point of the heat flow curve.
    
  • Success Criteria: A linear drop in

    
     of approx. 2-3°C per phr of DHAz indicates efficient solvation.
    
Protocol B: Leaching/Migration Study (ASTM D1239 Modified)

Objective: Assess the stability of DHAz within the matrix when exposed to simulants (crucial for medical/food packaging).

  • Specimen: Cut 50mm x 50mm films of DHAz-plasticized polymer.

  • Immersion: Submerge in:

    • Distilled Water (Hydrophilic environment).

    • n-Heptane (Lipophilic/Fatty food simulant).

  • Conditioning: Incubate at 23°C for 24 hours.

  • Quantification:

    • Remove, dry, and re-weigh (Gravimetric loss).

    • Advanced: Analyze the extraction medium via GC-MS to detect trace DHAz (verify using CAS 109-31-9 standard).

  • Interpretation: High weight loss in Heptane vs. Water confirms the lipophilic nature of DHAz (LogP ~6.9), necessitating barrier layers for lipid-rich formulations.

Experimental Workflow Diagram

ValidationWorkflow Start Start: DHAz Formulation DSC Thermal Analysis (DSC) Determine Tg Shift Start->DSC Migration Migration Testing (Water vs. Heptane) Start->Migration Decision Performance Check DSC->Decision Is Tg < Target? Migration->Decision Is Mass Loss < 1%? Optimize Adjust Concentration Decision->Optimize No Final Validated Polymer System Decision->Final Yes (Both) Optimize->Start Re-formulate

Figure 2: Iterative validation workflow for confirming plasticizer efficiency and stability in polymer matrices.

Performance in Specific Matrices

Polyvinyl Chloride (PVC)

DHAz is a "specialty" plasticizer in the PVC world.

  • Role: It is rarely used as a primary plasticizer due to cost. Instead, it is used as a secondary plasticizer (10-20% of the plasticizer blend) specifically to improve low-temperature impact resistance .

  • Data Point: PVC plasticized with azelates can remain flexible down to -60°C, significantly outperforming phthalates (brittle around -30°C).

Biopolymers (PLA/PHB)

In the context of biodegradable polymers like Polylactic Acid (PLA), DHAz serves a dual purpose:

  • Toughness: Pure PLA is brittle. DHAz increases elongation at break.

  • Bio-Synergy: Since azelaic acid can be derived from ozonolysis of oleic acid (bio-source), DHAz maintains the "green" profile of the final composite, unlike petroleum-based phthalates.

Regulatory & Safety Profile

For drug development and packaging professionals, the toxicological profile is paramount.

  • Toxicity: DHAz exhibits a low order of toxicity. Animal studies (rats/dogs) have shown high tolerance in long-term feeding studies [1].[2]

  • Metabolism: As an ester, it is hydrolyzed in vivo by esterases into hexanol and azelaic acid. Azelaic acid is a naturally occurring dicarboxylic acid found in wheat, rye, and barley, and is generally recognized as safe (GRAS) for various dermatological applications.

  • Regulatory Status: It is listed in various inventories (TSCA, DSL) and is permitted for use in food-contact materials under specific FDA regulations (indirect food additives) [2].

References

  • National Institutes of Health (NIH) - PubChem. Dihexyl Azelate: Safety and Toxicity Data. Source: PubChem Database. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21: Indirect Food Additives. Source: FDA.gov.[2] Available at: [Link]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] (Standard reference for HSP values methodology).

Sources

Exploratory

The Azelate Advantage: A Technical Guide to the Application of Dihexyl Azelate in Advanced Materials

Introduction: Re-evaluating a Classic Ester for Next-Generation Applications For decades, the chemical industry has leveraged a broad portfolio of esters as plasticizers, lubricants, and solvents. Among these, dihexyl az...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Classic Ester for Next-Generation Applications

For decades, the chemical industry has leveraged a broad portfolio of esters as plasticizers, lubricants, and solvents. Among these, dihexyl azelate (DHA), the diester of nonanedioic (azelaic) acid and hexanol, has been a reliable, high-performance plasticizer, particularly valued for imparting low-temperature flexibility to a range of polymers.[1] However, the increasing demand for sustainable, high-performance, and bio-derived materials necessitates a deeper look into the untapped potential of such established molecules. This guide moves beyond the traditional role of dihexyl azelate to explore its promising applications in the development of novel materials.

Sourced from renewable feedstocks like oleic acid, azelaic acid serves as a bio-based building block, positioning its derivatives like DHA as attractive components in the circular economy.[2] This document serves as a technical resource for researchers and material scientists, providing field-proven insights and detailed methodologies to harness the unique properties of dihexyl azelate in three key innovative areas: high-performance bio-lubricants, advanced biodegradable polymer systems, and as a prospective phase change material (PCM) for thermal energy storage. We will explore the fundamental structure-property relationships that underpin these applications and provide actionable experimental protocols for evaluation and implementation.

Core Molecular Profile of Dihexyl Azelate

To understand the potential of dihexyl azelate, one must first appreciate its fundamental chemical and physical characteristics. At its core, DHA is a linear, long-chain diester. This structure is pivotal to its functionality, influencing its viscosity, thermal stability, and interaction with polymer matrices.

The long, flexible nonane (C9) dicarboxylic acid backbone, capped by hexyl (C6) ester groups, creates a molecule with a significant non-polar character, which is responsible for its miscibility with many organic polymers and solvents.[3] Simultaneously, the two ester groups introduce polarity, which is crucial for its function as a boundary lubricant, as it allows for adsorption onto metal surfaces.[4] This balance of polar and non-polar characteristics is the key to its versatility.

Below is a summary of the key physical and chemical properties of dihexyl azelate:

PropertyValueSource
Chemical Formula C₂₁H₄₀O₄[3][5]
Molecular Weight 356.54 g/mol [3][5]
Appearance Colorless to pale yellow, oily liquid[3]
Melting Point -10 °C to -7.9 °C[3][5]
Boiling Point 282 °C (lit.)[5]
Density ~0.93 g/mL at 25 °C[5]
Flash Point >110 °C (>230 °F)[5]
Water Solubility Practically insoluble[3]
Solubility Soluble in organic solvents like ether and chloroform

Section 1: Dihexyl Azelate as a High-Performance Bio-Lubricant

The push for environmentally acceptable lubricants (EALs) has driven research into synthetic esters as alternatives to mineral oil-based products. Dihexyl azelate, with its bio-based origin and favorable properties, is a strong candidate in this domain. Its performance as a lubricant is intrinsically linked to its molecular structure.

Mechanistic Insight: The Structure-Property Relationship in Lubrication

The effectiveness of a lubricant is governed by several key properties, including viscosity, viscosity index (VI), pour point, and thermal-oxidative stability. The linear structure of dihexyl azelate is a determining factor for these characteristics.

  • Viscosity and Lubricity: The long aliphatic chains of DHA allow for significant van der Waals forces, contributing to a viscosity that is suitable for forming a robust lubricating film. The polar ester groups are attracted to metal surfaces, forming an adsorbed layer that provides boundary lubrication, reducing friction and wear under high loads.[4]

  • Thermal and Oxidative Stability: The absence of branching in the n-hexyl groups and the saturated nature of the azelaic acid backbone contribute to good thermal and oxidative stability, a critical requirement for lubricants operating at elevated temperatures.[6]

  • Low-Temperature Performance: As a linear ester, dihexyl azelate exhibits a higher pour point compared to its branched isomers, such as di(2-ethylhexyl) azelate.[7] This is because the linear chains can pack more efficiently, leading to crystallization at a higher temperature. This is a critical consideration for applications in cold environments.

The workflow for evaluating a candidate bio-lubricant like dihexyl azelate involves a series of standardized tests to quantify these key performance indicators.

Lubricant_Evaluation_Workflow cluster_synthesis Synthesis cluster_testing Performance Testing cluster_analysis Analysis & Application Synthesis Dihexyl Azelate Synthesis Viscosity Kinematic Viscosity (ASTM D445) Synthesis->Viscosity FlashPoint Flash Point (ASTM D92) Synthesis->FlashPoint PourPoint Pour Point (ASTM D97) Synthesis->PourPoint Wear Wear Prevention (ASTM D4172) Synthesis->Wear Analysis Data Analysis & Comparison Viscosity->Analysis FlashPoint->Analysis PourPoint->Analysis Wear->Analysis Application Formulation as Bio-Lubricant Analysis->Application

Caption: Workflow for the evaluation of dihexyl azelate as a bio-lubricant.

Experimental Protocols for Lubricant Characterization

To provide a self-validating system for assessing dihexyl azelate, the following standardized protocols are recommended.

Protocol 1.1: Determination of Kinematic Viscosity (ASTM D445)

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, thermometer, stopwatch.

  • Procedure:

    • Select a viscometer where the flow time is not less than 200 seconds.

    • Maintain the temperature bath at the desired temperature (e.g., 40 °C and 100 °C) with a precision of ±0.02 °C.

    • Charge the viscometer with the dihexyl azelate sample, ensuring it is free of air bubbles.

    • Allow the sample to equilibrate in the bath for at least 30 minutes.

    • Using suction, draw the liquid level up to the upper timing mark.

    • Measure the time required for the leading edge of the meniscus to pass from the upper to the lower timing mark.

    • Repeat the measurement to ensure repeatability.

    • Calculate the kinematic viscosity (ν) by multiplying the flow time (t) by the viscometer calibration constant (C): ν = C × t.[2][3][5][8]

Protocol 1.2: Determination of Flash Point (Cleveland Open Cup Method, ASTM D92)

  • Apparatus: Cleveland open cup apparatus, thermometer, heat source, test flame applicator.

  • Procedure:

    • Fill the test cup with the dihexyl azelate sample to the filling mark.

    • Heat the sample at a specified rate (5 to 17 °C/min initially, then 5 to 6 °C/min when approaching the flash point).[9]

    • Apply the test flame across the center of the cup at specified temperature intervals.

    • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite.[10][11]

Protocol 1.3: Determination of Pour Point (ASTM D97)

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • Pour the dihexyl azelate sample into the test jar to the marked level.

    • Heat the sample to a specified temperature to remove any thermal history.

    • Cool the sample at a specified rate in a cooling bath.[12][13]

    • At every 3 °C interval, remove the jar and tilt it to ascertain whether the oil flows.

    • The pour point is the lowest temperature at which the oil is observed to move, plus 3 °C.[14]

Protocol 1.4: Evaluation of Wear Preventive Characteristics (Four-Ball Method, ASTM D4172)

  • Apparatus: Four-ball wear test machine, steel balls, microscope for wear scar measurement.

  • Procedure:

    • Three steel balls are clamped together and covered with the dihexyl azelate sample.

    • A fourth steel ball is pressed with a specified force into the cavity of the three clamped balls.

    • The top ball is rotated at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75 °C).[15]

    • After the test, the wear scars on the three stationary balls are cleaned and their diameters are measured.

    • The average wear scar diameter is reported as an indicator of the lubricant's anti-wear properties.[16][17]

Section 2: Dihexyl Azelate in Biodegradable Polymer Systems

The versatility of dihexyl azelate extends into the realm of polymer science, where it can act both as a sustainable plasticizer and as a co-monomer in the synthesis of novel biodegradable polyesters.

Dihexyl Azelate as a Bio-Based Plasticizer

The primary function of a plasticizer is to increase the flexibility and processability of a polymer by intercalating between the polymer chains, thus reducing intermolecular forces and increasing chain mobility.[18] Dihexyl azelate's long, linear structure makes it an effective plasticizer, particularly for PVC.

Causality of Plasticizing Efficiency: Compared to branched plasticizers, the linear alkyl chains of DHA can more easily align with and separate the polymer chains. This efficiency in disrupting polymer-polymer interactions leads to a significant reduction in the glass transition temperature (Tg) of the polymer, a key indicator of plasticization. However, this linear structure can also lead to higher volatility and migration compared to larger, more complex plasticizers.[10][19] Therefore, the choice of dihexyl azelate represents a balance between plasticizing efficiency and permanence properties.

Protocol 2.1: Preparation and Thermal Analysis of Plasticized PVC

  • Apparatus: Two-roll mill or internal mixer, compression molder, Differential Scanning Calorimeter (DSC).

  • Procedure for Sample Preparation:

    • Formulate a PVC compound containing PVC resin, a thermal stabilizer, and a defined concentration of dihexyl azelate (e.g., 30-50 parts per hundred of resin, phr).

    • Process the mixture on a two-roll mill at a temperature of 160-170 °C until a homogeneous sheet is formed.

    • Compression mold the sheet into plaques of a specified thickness for testing.

  • Procedure for DSC Analysis:

    • Cut a small sample (5-10 mg) from the molded plaque and seal it in an aluminum DSC pan.

    • Place the pan in the DSC cell and heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[20]

    • Record the heat flow as a function of temperature. The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.[21] A lower Tg compared to unplasticized PVC indicates effective plasticization.

Dihexyl Azelate as a Co-Monomer for Biodegradable Polyesters

Beyond its role as an additive, the diester functionality of dihexyl azelate allows it to participate in transesterification reactions, making it a potential co-monomer for synthesizing biodegradable polyesters. Azelaic acid itself is a well-established building block for polyesters and polyamides.[9][11] By incorporating dihexyl azelate into a polymerization with a diol, one can create copolyesters with tailored properties.

Mechanistic Rationale: The long C9 chain of the azelate moiety imparts flexibility and hydrophobicity to the polymer backbone, while the choice of diol can control the crystallinity and mechanical strength. For example, co-polymerizing dihexyl azelate with a short-chain diol like 1,4-butanediol would result in a more flexible polyester, whereas a more rigid diol could enhance stiffness.

Polyester_Synthesis cluster_reactants Reactants cluster_process Melt Polycondensation cluster_product Product & Analysis DHA Dihexyl Azelate Mixing Mixing and Heating (e.g., 180-220 °C) DHA->Mixing Diol Diol (e.g., 1,6-Hexanediol) Diol->Mixing Catalyst Catalyst (e.g., Ti(OBu)₄) Catalyst->Mixing Vacuum Application of Vacuum (Removal of Hexanol) Mixing->Vacuum Polyester Azelaic Acid Copolyester Vacuum->Polyester TGA TGA Analysis Polyester->TGA DSC DSC Analysis Polyester->DSC Tensile Mechanical Testing Polyester->Tensile

Caption: Workflow for the synthesis and characterization of an azelaic acid copolyester.

Protocol 2.2: Synthesis of an Azelaic Acid-Based Copolyester via Melt Polycondensation

  • Apparatus: Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Procedure:

    • Charge the reactor with equimolar amounts of dihexyl azelate and a diol (e.g., 1,6-hexanediol).

    • Add a catalyst, such as titanium (IV) butoxide (Ti(OBu)₄), at a concentration of approximately 200-500 ppm.

    • Heat the mixture under a slow nitrogen purge to 180-200 °C with stirring to initiate the transesterification reaction, distilling off the hexanol byproduct.

    • After the majority of the hexanol has been removed, gradually apply a vacuum (to <1 mbar) and increase the temperature to 220-240 °C to drive the polymerization to completion.

    • Continue the reaction until the desired melt viscosity is achieved, indicating a high molecular weight polymer.

    • Cool the reactor and extrude the resulting polyester.

Protocol 2.3: Thermogravimetric Analysis (TGA) of the Synthesized Polyester

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Place a small sample (5-10 mg) of the polyester into the TGA sample pan.

    • Heat the sample from ambient temperature to approximately 600 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the sample weight as a function of temperature.

    • The resulting curve provides information on the thermal stability of the polymer, including the onset of decomposition and the temperature of maximum degradation rate.

Section 3: Prospective Application: Dihexyl Azelate as a Phase Change Material (PCM)

Phase change materials are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., solid to liquid). This property makes them ideal for thermal energy storage applications. While direct research into dihexyl azelate as a PCM is limited, its properties and the behavior of analogous compounds suggest significant potential.

Hypothetical Framework: Diesters as Organic PCMs

Organic PCMs, such as paraffins and fatty acid esters, are attractive due to their chemical stability, low cost, and non-corrosive nature. The suitability of a material as a PCM is determined by its melting point, latent heat of fusion, and thermal conductivity.

  • Melting Point: Dihexyl azelate has a melting point of approximately -10 °C to -7.9 °C.[3][5] This makes it potentially suitable for low-temperature applications such as cold-chain logistics, air conditioning, and maintaining the temperature of sensitive electronics.

  • Analogous Compounds: Studies on other di-alkyl esters, such as di-alkyl adipates, have shown their viability as PCMs for low-temperature energy storage. This provides a strong basis for investigating dihexyl azelate for similar purposes.

Experimental Protocol for PCM Characterization

The primary technique for evaluating the potential of dihexyl azelate as a PCM is Differential Scanning Calorimetry (DSC), which can directly measure the melting point and latent heat of fusion.

Protocol 3.1: DSC Analysis for PCM Properties

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Accurately weigh a small sample (5-10 mg) of dihexyl azelate into a hermetically sealed aluminum DSC pan.

    • Place the sample in the DSC cell alongside an empty reference pan.

    • Cool the sample to a temperature well below its expected melting point (e.g., -50 °C).

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its melting point (e.g., 30 °C).

    • Record the heat flow into the sample as a function of temperature.

    • The resulting thermogram will show an endothermic peak corresponding to the melting process.

    • The peak temperature can be taken as the melting point, and the area under the peak is integrated to determine the latent heat of fusion (in J/g).

Conclusion and Future Outlook

Dihexyl azelate, a molecule with a long history as a reliable plasticizer, possesses a range of properties that make it a compelling candidate for a new generation of advanced materials. Its bio-based origin aligns with the growing demand for sustainability, while its linear diester structure provides a unique combination of lubricity, flexibility, and thermal characteristics.

This guide has outlined the technical basis and provided actionable experimental protocols for exploring three key areas of application:

  • High-Performance Bio-lubricants: Leveraging its excellent boundary lubrication properties and thermal stability.

  • Biodegradable Polymer Systems: Utilizing it as both a sustainable plasticizer and a reactive co-monomer for novel polyesters.

  • Phase Change Materials: A prospective application based on its thermal properties and analogies to other diesters.

As a Senior Application Scientist, it is my assessment that the most immediate and impactful opportunities for dihexyl azelate lie in the fields of bio-lubricants and biodegradable polymers, where there is a clear market need and strong supporting data. The potential as a phase change material, while promising, requires further fundamental research to validate its performance. It is our hope that this guide will serve as a catalyst for such innovation, empowering researchers and developers to unlock the full potential of this versatile and sustainable molecule.

References

  • PubChem. (n.d.). Dihexyl azelate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2014). Polyglycerol-azelaic acid polyesters for cosmetic applications.
  • Milizia, T., et al. (2021). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. Polymers, 13(23), 4091.
  • PubChem. (n.d.). Bis(2-ethylhexyl) azelate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC curves of PVC and internally plasticized PVC materials. Retrieved from [Link]

  • NIST. (n.d.). Azelaic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). Performance Prediction of Diester-Based Lubricants Using Quantitative Structure–Property Relationship and Artificial Neural Network Approaches. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Polyvinyl Chloride (PVC) by MDSC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. PubMed Central. Retrieved from [Link]

  • Matthey, J. (n.d.). 1,6-Hexanediol Production Technology. Retrieved from [Link]

  • Park, K. (n.d.). PLASTICIZERS. Retrieved from [Link]

  • Supporting Information: Scalable, Sustainable and Catalyst Free Continuous Flow Ozonolysis of Fatty Acids. (n.d.). Retrieved from [Link]

  • Google Patents. (2015). Polyglycerol-azelaic acid polyesters for cosmetic applications.
  • ResearchGate. (2023). Di-Alkyl Adipates as New Phase Change Material for Low Temperature Energy Storage. Retrieved from [Link]

  • Johnson Matthey. (n.d.). 1,6-Hexanediol Production Technology. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of azelaic acid copolyester plasticizers and their application in PVC. Retrieved from [Link]

  • ResearchGate. (2019). Green synthesis and characterization of poly(glycerol‐azelaic acid) and its nanocomposites for applications in regenerative medicine. Retrieved from [Link]

  • idUS. (2021). Experimental method to determine specific heat capacity and transition enthalpy at a first-order phase transition. Retrieved from [Link]

  • Machinery Lubrication. (n.d.). Synthetic Esters: Engineered to Perform. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Methods of Analyses for Biodegradable Polymers: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). High Bio-Content Thermoplastic Polyurethanes from Azelaic Acid. PubMed Central. Retrieved from [Link]

  • MDPI. (2020). Applied Catalysis in Chemical Industry: Synthesis, Catalyst Design, and Evaluation. Retrieved from [Link]

  • Wilkes, C. E., et al. (Eds.). (2005). PVC Handbook. Hanser.
  • SciSpace. (2023). Fundamental Structure–Function Relationships in Vegetable Oil-Based Lubricants: A Critical Review. Retrieved from [Link]

  • LookChem. (n.d.). Cas 103-24-2,AZELAIC ACID DI(2-ETHYLHEXYL) ESTER. Retrieved from [Link]

  • Nye Lubricants. (n.d.). Tribological Testing by 4 Ball Methods. Retrieved from [Link]

  • ASTM International. (n.d.). D445 - 23 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). Retrieved from [Link]

  • eralytics. (n.d.). ASTM D445. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Polyvinyl Chloride (PVC) by MDSC. Retrieved from [Link]

  • ASTM International. (n.d.). D92 - 18 Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester. Retrieved from [Link]

  • Ayalytical. (n.d.). ASTM D97 Test Method for Pour Point. Retrieved from [Link]

  • ASTM International. (n.d.). D4172 - 20 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Retrieved from [Link]

  • ASTM International. (n.d.). D4440 - 15(2023) Standard Test Method for Plastics: Dynamic Mechanical Properties Melt Rheology. Retrieved from [Link]

  • ASTM International. (n.d.). D97 - 17a Standard Test Method for Pour Point of Petroleum Products. Retrieved from [Link]

  • ACS Publications. (2022). Biodegradable Polymer Blends: Studies on Performance Control through Droplet to Co-continuous Morphology. Retrieved from [Link]

  • Scribd. (n.d.). Test Procedure For The ASTM D92. Retrieved from [Link]

  • Tamson Instruments. (n.d.). ASTM D445 & IP71 - METHODS. Retrieved from [Link]

  • ASTM International. (n.d.). D4440-15 Standard Test Method for Plastics: Dynamic Mechanical Properties Melt Rheology. Retrieved from [Link]

  • Precision Lubrication Magazine. (n.d.). Flash Point Testing: A Comprehensive Guide. Retrieved from [Link]

  • ACS Publications. (2022). Thermal stability of all materials was analyzed using a TA Q500 Instrument (USA). Retrieved from [Link]

  • ASTM International. (n.d.). D97 - 22 Standard Test Method for Pour Point of Petroleum Products. Retrieved from [Link]

  • Tamson Instruments. (n.d.). ASTM D97 & D2500 - METHODS. Retrieved from [Link]

  • ASTM International. (n.d.). D4172-94(2020) Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Quantification of Dihexyl Azelate via Gas Chromatography

Abstract This application note details a robust, validated protocol for the quantification of Dihexyl Azelate (DHAz) in pharmaceutical packaging leachables and cosmetic formulations. While Liquid Chromatography (LC) is o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification of Dihexyl Azelate (DHAz) in pharmaceutical packaging leachables and cosmetic formulations. While Liquid Chromatography (LC) is often used for non-volatiles, Gas Chromatography (GC) remains the gold standard for azelate esters due to their semi-volatile nature and excellent thermal stability. This guide provides a dual-detection approach: GC-FID for routine quality control (QC) and high-concentration assays, and GC-MS for trace-level impurity profiling and leachable studies.

Introduction & Scientific Rationale

Dihexyl azelate (CAS 109-31-9), a diester of azelaic acid and hexanol, functions primarily as a plasticizer and emollient. In drug development, it is critical to quantify DHAz for two distinct reasons:

  • Excipient Quality: Ensuring raw material purity in topical formulations.

  • Safety Qualification: Monitoring potential migration (leaching) from polymeric packaging into drug products, where it acts as a semi-volatile organic compound (SVOC).

Why GC-FID/MS?
  • Volatility: With a boiling point of ~216°C at 5 mmHg (extrapolating to >360°C at atm), DHAz elutes perfectly on standard 5% phenyl columns without derivatization.

  • Selectivity: GC provides superior resolution of DHAz from homologous esters (e.g., diethylhexyl azelate) compared to standard reverse-phase HPLC.

  • Sensitivity: GC-MS (SIM mode) offers detection limits in the low ppb range, essential for leachable safety assessments.

Method Development Strategy

Column Selection

A low-polarity stationary phase is selected to separate the analyte based on boiling point and weak dipole interactions.

  • Primary Choice: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS).

  • Rationale: This phase minimizes column bleed at the high temperatures (300°C+) required to elute high-molecular-weight esters while providing sufficient selectivity to resolve DHAz from potential co-eluting plasticizers like phthalates or sebacates.

Internal Standard (IS) Selection

To correct for injection variability and matrix effects, an internal standard is mandatory.

  • Recommended IS: Dibutyl Sebacate (DBS) .[1]

  • Why? DBS is structurally homologous (diester), elutes close to DHAz but is baseline resolved, and shares similar ionization properties.

  • Alternative (MS only): Di(2-ethylhexyl) azelate-d14 (Deuterated analog).[2]

Experimental Protocol

Reagents and Standards
  • Dihexyl Azelate Reference Standard: >98% purity.

  • Internal Standard: Dibutyl Sebacate (DBS), analytical grade.

  • Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade). DCM is preferred for extracting from aqueous matrices; Hexane is superior for oil-based formulations.

Instrumentation Parameters
ParameterGC-FID (Routine Quantification)GC-MS (Trace/Leachables)
Inlet Split/Splitless (Split 10:1 for bulk)Splitless (Purge on at 1.0 min)
Inlet Temp 280°C280°C
Carrier Gas Helium, Constant Flow 1.2 mL/minHelium, Constant Flow 1.0 mL/min
Column 30m x 0.25mm x 0.25µm (5% Phenyl)30m x 0.25mm x 0.25µm (5% Phenyl)
Oven Program 60°C (1 min) → 20°C/min → 200°C → 5°C/min → 300°C (5 min)Same
Detector FID @ 320°CMSD Transfer Line: 300°C; Source: 230°C
Acquisition N/ASIM Mode: Target Ion m/z 200, 227 (Quant); Qual: 157, 185

Note: The slow ramp (5°C/min) from 200°C to 300°C is critical to separate DHAz from other potential isomeric azelates or matrix lipids.

Sample Preparation Workflow
A. Bulk Drug/Raw Material (Direct Dilution)
  • Weigh 50 mg of sample into a 20 mL volumetric flask.

  • Add 10 mL of Internal Standard Solution (DBS at 100 µg/mL in Hexane).

  • Dilute to volume with Hexane.

  • Vortex for 30 seconds. Transfer to GC vial.

B. Aqueous Pharmaceutical Formulations (Liquid-Liquid Extraction)
  • Transfer 1.0 mL of formulation into a centrifuge tube.

  • Add 2.0 mL of DCM containing Internal Standard (10 µg/mL).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Transfer the lower organic layer to a clean vial.

  • Add ~100 mg anhydrous

    
     to dry the extract.
    
  • Transfer supernatant to GC vial for injection.

Visualized Workflow (DOT Diagram)

G cluster_detect Detector Choice Start Sample Source Prep Sample Preparation (LLE or Dilution) Start->Prep Weigh/Aliquot AddIS Add Internal Standard (Dibutyl Sebacate) Prep->AddIS Spiking GC GC Separation (DB-5ms Column) AddIS->GC Injection (1µL) Detect Detection GC->Detect Elution >250°C Data Quantification (Ratio DHAz/IS) Detect->Data Integration FID (High Conc) FID (High Conc) Detect->FID (High Conc) MS-SIM (Trace) MS-SIM (Trace) Detect->MS-SIM (Trace)

Caption: Operational workflow for Dihexyl Azelate analysis, highlighting the critical Internal Standard addition step prior to instrumental analysis.

Validation Parameters (ICH Q2)

To ensure scientific integrity, the method must be validated against the following criteria.

Linearity & Range

Prepare calibration standards at 5 levels.

  • Range: 1.0 µg/mL to 100 µg/mL (Trace); 0.1 mg/mL to 5.0 mg/mL (Bulk).

  • Acceptance:

    
    .[3][4] Relative Response Factor (RRF) RSD < 5%.[3][4]
    
Accuracy (Recovery)

Spike blank matrix (e.g., placebo cream or water) at 80%, 100%, and 120% of target concentration.

  • Acceptance: Mean recovery 95.0% – 105.0% for bulk; 80% – 120% for trace leachables.

Precision[5]
  • Repeatability: 6 injections of the 100% standard. RSD < 2.0% (FID) or < 5.0% (MS).

  • Intermediate Precision: Different analyst/day. RSD < 3.0%.[5]

Limit of Quantification (LOQ)
  • GC-FID: Typically ~1-5 µg/mL (S/N > 10).

  • GC-MS (SIM): Typically ~10-50 ng/mL (S/N > 10).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or columnReplace inlet liner with deactivated wool; trim column inlet by 10-20 cm.
Carryover High boiling point of DHAzIncrease final bake-out temperature to 310°C for 5 mins; perform solvent blanks.
Baseline Drift Column bleed at high tempUse "MS" grade low-bleed columns (e.g., DB-5ms UI); ensure carrier gas is

-free.
Poor Resolution Co-elution with other plasticizersSlow the oven ramp rate between 200-250°C to 2°C/min.

References

  • PubChem. (2025).[5] Dihexyl azelate | C21H40O4 | CID 7985.[5] National Library of Medicine. [Link]

  • Agilent Technologies. (2020). Analysis of Extractables & Leachables in Pharmaceutical Products. Application Compendium. [Link]

  • Solubility of Things. (2023). Dihexyl azelate - Solubility and Properties. [Link]

  • Veeprho. (2023). Di(2-Ethylhexyl) Azelate-D14 Internal Standard. [Link][2]

Sources

Application

Technical Note: Dihexyl Azelate as an Internal Standard for Non-Phthalate Plasticizer Profiling via GC-MS

Executive Summary This technical guide details the protocol for utilizing Dihexyl azelate (DHAz) (CAS: 109-31-9) as an Internal Standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS). While often encountered as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing Dihexyl azelate (DHAz) (CAS: 109-31-9) as an Internal Standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS). While often encountered as a background contaminant in "Extractables & Leachables" (E&L) studies, DHAz possesses unique physicochemical properties—specifically its mid-to-high boiling point (282°C) and dicarboxylic ester structure—that make it an ideal normalization standard for the quantification of adipates, sebacates, and other non-phthalate plasticizers in complex matrices, provided the analytical blank is strictly controlled.

Target Audience: Analytical Chemists, Toxicology Researchers, and E&L Specialists.

Scientific Rationale & Mechanism

Why Dihexyl Azelate?

In the analysis of semi-volatile organic compounds (SVOCs), selecting an IS with structural homology to the target analytes is crucial for compensating extraction inefficiencies and injection variability.

  • Structural Homology: DHAz is a diester of azelaic acid (C9 dicarboxylic acid) and hexanol. It bridges the chromatographic gap between lighter adipates (C6 acid) and heavier sebacates (C10 acid) or phthalates.

  • Elution Behavior: With a boiling point of ~282°C and high lipophilicity (LogP ~8.5), DHAz elutes in the mid-to-late region of standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5MS), providing a retention time reference for hydrophobic analytes.

  • Fragmentation Physics: Under Electron Ionization (EI, 70eV), DHAz undergoes characteristic

    
    -cleavage and McLafferty rearrangements typical of aliphatic esters, yielding diagnostic ions distinct from aromatic phthalates (m/z 149).
    
The "Contaminant Paradox" (Critical Pre-requisite)

WARNING: DHAz is a common plasticizer in flexible tubing and vial septa. Its use as an IS is valid only if the background level in the analytical workflow is below the Lower Limit of Detection (LLOD).

  • Self-Validating Step: This protocol includes a mandatory "System Blank Check" before spiking samples.

Experimental Protocol

Materials & Reagents[1]
  • Internal Standard: Dihexyl azelate (>98% purity, analytical standard grade).

  • Solvents: Dichloromethane (DCM) and n-Hexane (Pesticide Residue Grade).

  • Glassware: Strictly no plastic. All glassware must be baked at 450°C for 4 hours to remove organic residues. Use Teflon-lined caps only.

Standard Preparation

Stock Solution A (1.0 mg/mL):

  • Weigh 10.0 mg of Dihexyl azelate into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with n-Hexane.

  • Store at 4°C in amber glass. Stability: 3 months.

Working Internal Standard Solution B (10 µg/mL):

  • Dilute 100 µL of Stock A into 10 mL of n-Hexane.

  • Usage: Spike 10 µL of Solution B into every 1 mL of sample extract to achieve a final concentration of 100 ng/mL (on-column).

Sample Preparation (Liquid-Liquid Extraction)

Context: Extraction from an aqueous environmental matrix.

  • Matrix Adjustment: Adjust 100 mL aqueous sample to pH < 2 using HCl (to protonate any free acids, though esters are neutral).

  • Extraction: Add 10 mL DCM. Shake vigorously for 20 minutes.

  • Phase Separation: Allow layers to separate (centrifuge if emulsion forms). Collect the organic (lower) layer.

  • Drying: Pass extract through anhydrous

    
    .
    
  • Concentration: Evaporate to near dryness under a gentle stream of Nitrogen (

    
    ).
    
  • Reconstitution & Spiking: Reconstitute in 1.0 mL n-Hexane. Add 10 µL of Working IS Solution B. Vortex immediately.

GC-MS Acquisition Parameters

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase for esters.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 280°CEnsures rapid volatilization of high-BP esters.
Injection 1 µL Splitless (Purge on @ 1.0 min)Maximizes sensitivity for trace analysis.
Transfer Line 290°CPrevents condensation of DHAz (BP 282°C).
Source Temp 230°CStandard for EI sources.
Ionization EI (70 eV)Hard ionization for structural fingerprinting.

Oven Program:

  • Initial: 60°C for 1 min.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 5°C/min to 300°C.

  • Hold: 5 min at 300°C.

    • Note: DHAz typically elutes between 240°C–260°C regions depending on flow.

Mass Spectrometry Detection (SIM Mode)

For quantification, operate in Selected Ion Monitoring (SIM) mode to reject matrix noise.

  • Target Analyte: Dihexyl Azelate[1][2][3]

  • Quantifier Ion: m/z 255 (Loss of alkoxy group

    
    ).
    
  • Qualifier Ion 1: m/z 273 (Loss of alkyl chain

    
    ).
    
  • Qualifier Ion 2: m/z 55 (Hydrocarbon chain fragment).

  • Dwell Time: 50 ms per ion.

Data Analysis & Calculation

Response Factor (RF) Calculation

Before analyzing unknowns, inject a calibration standard containing the Target Analyte (e.g., Dimethyl Sebacate) and the IS (Dihexyl Azelate).



Quantitation of Unknowns


Logic & Workflow Visualization

The following diagram illustrates the critical decision pathway for using DHAz, emphasizing the "Blank Check" loop to ensure data integrity.

DHAz_Workflow Start Start: Experimental Design BlankCheck CRITICAL: Run Solvent Blank (No IS Spiked) Start->BlankCheck Decision Is DHAz detected in Blank? BlankCheck->Decision Stop STOP: System Contaminated Replace Septa/Liners Decision->Stop Yes (Area > LOD) Proceed Proceed: System Clean Decision->Proceed No Spike Spike Sample with Dihexyl Azelate (IS) Proceed->Spike Extract LLE Extraction (DCM/Hexane) Spike->Extract GCMS GC-MS Analysis (SIM Mode: m/z 255) Extract->GCMS Data Calculate RF & Quantify GCMS->Data

Caption: Operational workflow for Dihexyl Azelate IS usage, highlighting the mandatory background contamination check.

References

  • National Institute of Standards and Technology (NIST). Dihexyl azelate Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Dihexyl azelate - Physical and Chemical Properties.[Link] (Note: Generic landing for dossier navigation).

  • Grob, K. (2018). Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH. (Foundational text on GC injection techniques for high-boiling esters).

Sources

Method

Application Note: Dihexyl Azelate (DHAz) in High-Performance PVC Formulations

Topic: Dihexyl Azelate as a Plasticizer for Polyvinyl Chloride (PVC) Content Type: Detailed Application Note & Protocol Guide Audience: Senior Polymer Scientists, Formulation Engineers, and Drug Delivery Systems (DDS) Re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dihexyl Azelate as a Plasticizer for Polyvinyl Chloride (PVC) Content Type: Detailed Application Note & Protocol Guide Audience: Senior Polymer Scientists, Formulation Engineers, and Drug Delivery Systems (DDS) Researchers.

Targeting Cryogenic Flexibility and Bio-Compatible Safety Profiles

Executive Summary

Dihexyl azelate (DHAz), historically known under trade names such as Plastolein 9050 , represents a critical class of aliphatic dibasic acid ester plasticizers . Unlike ubiquitous phthalates (e.g., DEHP) which rely on aromatic ring stacking for stability, DHAz utilizes a flexible C9 aliphatic backbone (azelaic acid) capped with C6 alcohols (hexanol).

This molecular architecture confers exceptional low-temperature flexibility (cold resistance) to PVC, making it the plasticizer of choice for:

  • Medical Cold Chain: Blood storage bags and IV tubing requiring flexibility at -40°C.

  • Food Packaging: Cling films (Saran™ type) requiring "snap-back" elasticity at freezer temperatures.

  • Outdoor Infrastructure: Cabling sheaths subjected to arctic conditions.

This guide provides a rigorous protocol for formulating, processing, and validating DHAz-plasticized PVC, with a specific focus on overcoming its primary limitation: compatibility-driven blooming .

Scientific Foundation & Mechanism

The "Free Volume" Mechanism

DHAz functions primarily through the Free Volume Theory . Its linear aliphatic chain (


) acts as a "molecular lubricant."
  • Intercalation: The polar ester groups anchor to the electropositive sites on the PVC polymer chain (C-Cl dipoles).

  • Separation: The non-polar methylene tails (

    
    ) force PVC chains apart, disrupting dipole-dipole interactions.
    
  • Result: This increases the free volume within the matrix, significantly lowering the Glass Transition Temperature (

    
    ) more efficiently than equivalent loadings of phthalates.
    
Solubility Parameter Mismatch
  • PVC

    
    :  ~9.66 
    
    
    
    [1]
  • DHAz

    
    :  ~8.5–8.8 
    
    
    
    (Estimated)
  • Implication: While compatible, DHAz is on the borderline. High loadings (>25 phr) without a primary plasticizer can lead to syneresis (exudation) . Therefore, DHAz is best utilized as a secondary plasticizer (10–30% of total plasticizer load) or in specific co-ester formulations.

Mechanistic Diagram

PlasticizationMechanism PVC_Rigid Rigid PVC Matrix (Strong Dipole-Dipole Interactions) DHAz_Add Addition of Dihexyl Azelate (Linear Aliphatic Diester) PVC_Rigid->DHAz_Add Compounding Anchoring Step 1: Anchoring Ester groups bind to PVC C-Cl sites DHAz_Add->Anchoring Shielding Step 2: Shielding Aliphatic tails push polymer chains apart Anchoring->Shielding Thermal Energy FreeVol Step 3: Free Volume Expansion Increased molecular mobility Shielding->FreeVol Result Result: Low Tg & Cryogenic Flexibility FreeVol->Result

Figure 1: Mechanism of action for aliphatic diester plasticization in PVC matrices.

Protocol: Formulation and Processing

Materials Required
  • Resin: Suspension Grade PVC (K-value 65–70 for flexible applications).

  • Primary Plasticizer: DOTP (Di-octyl terephthalate) or DINCH (for medical/food) – DHAz acts as the cold-resistant modifier.

  • Secondary Plasticizer: Dihexyl Azelate (DHAz) / Plastolein 9050.

  • Stabilizers: Ca/Zn stearate (non-toxic medical grade).

  • Lubricant: Epoxidized Soybean Oil (ESBO) – acts as co-stabilizer and scavenger.

Formulation Table (Medical Grade Cold-Storage)
ComponentFunctionParts per Hundred Resin (phr)Notes
PVC Resin (K70) Base Polymer100.0High MW for strength
DOTP Primary Plasticizer30.0Base flexibility carrier
Dihexyl Azelate Cryogenic Modifier 15.0 Lowers brittle point
ESBO Co-Stabilizer3.0Prevents HCl degradation
Ca/Zn Stabilizer Heat Stabilizer1.5Non-toxic system
Step-by-Step Compounding Protocol
Step 1: Dry Blending (Critical for Absorption)
  • Pre-heat a high-speed mixer to 60°C .

  • Add PVC resin and run at low speed (600 rpm) for 2 minutes to dry/warm resin.

  • Premix Liquid Phase: Combine DOTP, DHAz, and ESBO in a beaker.

  • Inject liquid phase slowly into the mixer while ramping speed to 1500–2000 rpm .

  • Temperature Ramp: Friction will raise the temperature.

    • At 80°C : Add Ca/Zn stabilizers.

    • At 100°C–110°C : The "Dry Point" should be reached (resin absorbs liquid, powder becomes free-flowing).

  • Cooling: Discharge into a cooling mixer. Cool to 40°C to prevent agglomeration.

Step 2: Melt Processing (Two-Roll Mill / Extrusion)
  • Equipment: Two-Roll Mill (Lab scale) or Twin-Screw Extruder.

  • Temperature Profile:

    • Zone 1 (Feed): 140°C

    • Zone 2 (Compression): 160°C

    • Zone 3 (Metering): 170°C

    • Die/Mold: 175°C

  • Note: DHAz has a lower viscosity than DEHP. It will reduce melt viscosity. Reduce torque limits on the extruder to avoid over-shearing.

Characterization & Validation Protocols

To validate the efficacy of DHAz, three specific tests must be performed.

Test A: Low-Temperature Brittleness (ASTM D746)
  • Objective: Determine the temperature at which 50% of specimens fail upon impact.

  • Expectation:

    • Standard DEHP PVC: -25°C to -30°C.

    • DHAz Modified PVC: -45°C to -55°C .

  • Protocol:

    • Cut Type I specimens (6.35 x 31.75 mm).

    • Condition in methanol/dry-ice bath.

    • Impact at varying temperatures.[2][3][4][5] Plot failure % vs. Temperature.[5]

Test B: Plasticizer Migration (ASTM D1239)
  • Objective: Assess stability of DHAz in the matrix (crucial due to solubility mismatch).

  • Medium: Distilled water (simulating aqueous fluids) and Cottonseed Oil (simulating lipid contact).

  • Protocol:

    • Weigh film specimen (

      
      ).
      
    • Immerse in medium at 23°C for 24 hours.

    • Dry and re-weigh (

      
      ).
      
    • Calculation: Weight Loss % =

      
      .
      
  • Alert Limit: >1.5% weight loss in oil suggests incompatibility or excess loading.

Test C: Glass Transition (DSC)
  • Protocol: Heat from -80°C to 100°C at 10°C/min.

  • Target: A single, sharp

    
     indicates a homogenous blend. A double 
    
    
    
    indicates phase separation (blooming).

Comparative Data Summary

PropertyDihexyl Azelate (DHAz) Dioctyl Phthalate (DEHP) Dioctyl Adipate (DOA)
Chemistry Aliphatic Diester (C6)Aromatic Diester (C8)Aliphatic Diester (C8)
Cold Flex Temp Excellent (-60°C pure) Moderate (-30°C)Good (-50°C)
Volatility ModerateLowHigh
Oil Extraction High (Lipophilic)ModerateHigh
Toxicity Low (Food/Med Safe) High (Endocrine Disruptor)Low
Primary Use Cold Chain / Food WrapGeneral PurposeFood Wrap

Troubleshooting Guide

Issue: Blooming (Oily surface after 24h)
  • Cause: DHAz concentration exceeds solubility limit in PVC.

  • Solution:

    • Reduce DHAz ratio (keep below 20 phr).

    • Switch primary plasticizer to a high-solvating type (e.g., Benzoates) to lock in the Azelate.

Issue: High Volatility during Processing (Fumes)
  • Cause: Processing temperature >180°C. DHAz (C6) is more volatile than DOZ (C8).

  • Solution: Lower Zone 3 temperatures to 165°C. Ensure adequate ventilation.

Workflow Visualization

Workflow Selection Material Selection PVC K70 + DHAz + DOTP DryBlend Dry Blending Target 105°C (Dry Point) Selection->DryBlend Weighing Extrusion Melt Compounding Max Temp 175°C DryBlend->Extrusion Free Flowing Powder QC QC Validation Cold Flex < -40°C Extrusion->QC Film/Sheet

Figure 2: Production workflow for cold-resistant PVC compounds.

References

  • PubChem. (n.d.). Dihexyl azelate | C21H40O4. National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Haz-Map. (n.d.). Dihexyl azelate - Hazardous Agents. Occupational Health Database. Retrieved January 31, 2026, from [Link]

  • Hodge, H. C., et al. (1962). Chronic oral toxicity studies of di-n-hexyl azelate in rats and dogs. Toxicology and Applied Pharmacology.[2] Retrieved January 31, 2026, from [Link]

  • Universiti Kebangsaan Malaysia. (2021). Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers. Retrieved January 31, 2026, from [Link]

Sources

Application

Application Note: Formulation of Dihexyl Azelate in Biocompatible Polymers

Executive Summary This guide details the formulation, processing, and characterization of Dihexyl azelate (DHAz) as a bio-based plasticizer within biocompatible polymer matrices, specifically Polylactic Acid (PLA) and Po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation, processing, and characterization of Dihexyl azelate (DHAz) as a bio-based plasticizer within biocompatible polymer matrices, specifically Polylactic Acid (PLA) and Poly(lactic-co-glycolic acid) (PLGA).

DHAz (CAS: 109-31-9) is a diester derived from azelaic acid and hexanol. Unlike phthalates, which face regulatory scrutiny due to toxicity, DHAz offers a "green" chemistry profile with high boiling point stability and excellent low-temperature flexibility. Its primary function in rigid biopolymers is to increase free volume, thereby lowering the glass transition temperature (


) and transforming brittle scaffolds into flexible, compliant materials suitable for soft tissue engineering and drug delivery systems.

Material Specifications & Compatibility Logic

Physicochemical Properties of Dihexyl Azelate

Before formulation, verify the raw material properties to ensure processing windows (e.g., extrusion temperatures) do not degrade the plasticizer.

PropertyValueRelevance to Formulation
Molecular Formula

Hydrophobic alkyl chains facilitate polymer chain separation.
Molecular Weight 356.54 g/mol Low enough for easy intercalation; high enough to limit migration.
Boiling Point ~282°CSafe for melt processing of PLA (

).
Melting Point -95°CImparts exceptional low-temperature flexibility.
Density 0.93 g/mLUsed for volume fraction calculations.
Solubility Soluble in Chloroform, DCM, AcetoneCompatible with solvent casting of polyesters.
Thermodynamic Compatibility (Hansen Solubility Parameters)

Successful plasticization requires thermodynamic miscibility. The interaction parameter (


) must be minimized.
  • PLA

    
    :  ~19.5 - 20.5 
    
    
    
  • DHAz

    
    :  ~17.5 - 18.5 
    
    
    
    (Estimated based on structure)

Expert Insight: The proximity of solubility parameters (


) indicates good miscibility. The ester groups in DHAz form dipole-dipole interactions with the ester linkages in the PLA backbone, while the hexyl chains act as "lubricants" to increase free volume.

Mechanism of Action

The following diagram illustrates the "Lubricity Theory" and "Free Volume Theory" applied to DHAz in a PLA matrix.

PlasticizationMechanism PLA_Rigid Rigid PLA Matrix (High Tg, Brittle) DHAz_Add Addition of DHAz (Diester Plasticizer) PLA_Rigid->DHAz_Add Formulation Intercalation Intercalation (DHAz shields dipole-dipole interactions between PLA chains) DHAz_Add->Intercalation Thermodynamic Mixing FreeVolume Increased Free Volume (Chain Mobility u2191) Intercalation->FreeVolume Lubrication Effect Flexible_Polymer Flexible Biopolymer (Low Tg, High Elongation) FreeVolume->Flexible_Polymer Result

Figure 1: Mechanism of PLA plasticization by Dihexyl azelate.[1] The plasticizer shields intermolecular forces, increasing chain mobility.

Experimental Protocols

Protocol A: Solvent Casting (Film Preparation)

Application: Ideal for initial screening, drug-eluting films, or coating medical devices.

Reagents:

  • Poly(lactic acid) (PLA) (MW: ~100k Da)

  • Dihexyl azelate (DHAz) (>98% purity)

  • Dichloromethane (DCM) or Chloroform (Anhydrous)

Workflow:

  • Preparation: Calculate weight ratios. A standard screen includes 0%, 10%, 20%, and 30% (w/w) DHAz.

  • Dissolution:

    • Dissolve PLA in DCM at a concentration of 5-10% (w/v).

    • Critical Step: Stir for 4-6 hours at room temperature. Ensure the polymer is fully solvated (clear solution) before adding plasticizer to prevent phase separation.

  • Plasticization:

    • Add the calculated mass of DHAz to the PLA solution.

    • Stir for an additional 2 hours.

  • Degassing: Sonicate the solution for 10 minutes to remove micro-bubbles.

  • Casting: Pour into a Teflon or glass petri dish.

    • Cover loosely to control evaporation rate. Rapid evaporation leads to surface defects (orange peel effect).

  • Drying:

    • Ambient dry for 24 hours.

    • Vacuum Dry: Place films in a vacuum oven at 40°C for 48 hours to remove residual solvent. Note: DCM is toxic; residual solvent analysis is mandatory for biocompatible applications.

Protocol B: Melt Blending (Extrusion)

Application: Scalable production of filaments, rods, or pellets.

Equipment: Twin-screw micro-compounder (e.g., DSM Xplore or similar).

Workflow:

  • Pre-mix: Tumble mix PLA pellets with liquid DHAz.

    • Tip: If DHAz loading is >10%, the pellets may become sticky. Use a peristaltic pump to inject DHAz directly into the extruder barrel if possible.

  • Thermal Profile:

    • Zone 1 (Feed): 160°C

    • Zone 2 (Mixing): 175°C

    • Zone 3 (Die): 170°C

    • Note: Keep temperature < 200°C to prevent thermal degradation of PLA, but > 160°C to ensure melting. DHAz is stable up to 280°C, so it will not degrade.

  • Residence Time: Recirculate for 2-3 minutes at 100 rpm to ensure homogenous distribution.

  • Extrusion: Extrude into a water bath or air-cooled conveyor.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are required.

Thermal Analysis (DSC)

Differential Scanning Calorimetry is the gold standard for proving plasticization.

  • Protocol: Heat from -50°C to 200°C at 10°C/min.

  • Success Criteria: You should observe a depression in Glass Transition Temperature (

    
    ).[2]
    
    • Pure PLA

      
      : ~60°C
      
    • PLA + 20% DHAz

      
      : Expected ~25-35°C.
      
  • Fox Equation Validation: Compare experimental

    
     with theoretical value:
    
    
    
    
    (Note:
    
    
    is approx -95°C or 178 K)
Mechanical Testing
  • Test: Tensile strength (ASTM D882).

  • Expected Trend: As DHAz concentration increases, Tensile Strength decreases and Elongation at Break increases significantly (often >200% increase at 20% loading).

Migration Stability (Leaching Test)

Critical for biocompatibility. Plasticizers that leach out can cause toxicity or rapid loss of mechanical properties.

  • Protocol: Incubate film samples in Phosphate Buffered Saline (PBS) at 37°C for 7 days.

  • Measurement: Weigh samples before and after (dried). Calculate weight loss.

  • Limit: Weight loss should be < 2-3% (accounting for some hydrolytic degradation of PLA).

Process Visualization

ExperimentalWorkflow cluster_0 Protocol A: Solvent Casting cluster_1 Validation / QC Step1 Dissolve PLA in DCM (10% w/v) Step2 Add DHAz (10-30% w/w) Step1->Step2 Step3 Cast & Evaporate (Controlled Rate) Step2->Step3 Step4 Vacuum Dry (Remove Solvent) Step3->Step4 Test1 DSC Analysis (Confirm Tg Drop) Step4->Test1 Test2 Tensile Test (Confirm Flexibility) Test1->Test2 Test3 Leaching Test (PBS, 37°C) Test2->Test3

Figure 2: Step-by-step workflow for solvent casting and validation of DHAz-plasticized films.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7985, Dihexyl azelate. Retrieved from [Link]

  • Scipoly (2020). Di-n-hexyl azelate Product and Safety Data.[3] Scientific Polymer Products, Inc.[3] Retrieved from [Link]

  • University of Trieste (2021). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. (Review of azelate esters in polymerization). Retrieved from [Link]

  • Royal Society of Chemistry (2024). Synthesis of azelaic acid copolyester plasticizers and their application. RSC Advances. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Dihexyl Azelate in Sustained-Release Drug Delivery Systems

Introduction: The Role of Dihexyl Azelate in Advanced Drug Delivery Sustained-release drug delivery systems are designed to release a therapeutic agent at a predetermined rate, maintaining a constant drug concentration f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Dihexyl Azelate in Advanced Drug Delivery

Sustained-release drug delivery systems are designed to release a therapeutic agent at a predetermined rate, maintaining a constant drug concentration for a specific period.[1] This controlled release offers numerous advantages, including improved patient compliance, reduced side effects, and enhanced therapeutic efficacy.[2] The choice of excipients is paramount in the design of these systems, and plasticizers play a critical role in modulating drug release and ensuring the mechanical integrity of the delivery system.[3]

Dihexyl azelate, a diester of azelaic acid, is a versatile and highly effective plasticizer with a favorable safety profile, making it an attractive candidate for pharmaceutical formulations.[4][5] Its primary function is to increase the flexibility and workability of polymers by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature.[3] This plasticizing effect has a direct impact on the diffusion of the entrapped drug, allowing for the fine-tuning of release kinetics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of dihexyl azelate in the formulation of various sustained-release drug delivery systems. We will delve into the physicochemical properties of dihexyl azelate, its mechanism of action in modulating drug release, and provide detailed protocols for the preparation and characterization of transdermal patches and microemulsion systems.

Physicochemical Properties and Biocompatibility of Dihexyl Azelate

Understanding the fundamental properties of dihexyl azelate is crucial for its effective application in pharmaceutical development.

PropertyValueReference
Chemical Formula C21H40O4[4]
Molecular Weight 356.54 g/mol [6]
Appearance Colorless transparent liquid[6]
Boiling Point 282 °C[6]
Melting Point -7.9 °C[6]
Density 0.93 g/mL at 25 °C[6]
Solubility Insoluble in water; soluble in organic solvents[7]

Biocompatibility and Safety: Dihexyl azelate exhibits a low toxicity profile, with studies in animal models showing no significant adverse effects at occupationally relevant doses.[4][5] This favorable safety profile makes it a suitable excipient for drug delivery systems that come into prolonged contact with the body.

Mechanism of Action in Sustained-Release Systems

The primary mechanism by which dihexyl azelate modulates drug release is through its action as a plasticizer. By inserting itself between polymer chains, it disrupts polymer-polymer interactions, leading to increased free volume and segmental mobility of the polymer chains.[3] This, in turn, facilitates the diffusion of the drug molecules through the polymer matrix. The concentration of dihexyl azelate can be varied to achieve the desired release profile; higher concentrations generally lead to a faster release rate.

In transdermal systems, dihexyl azelate can also act as a penetration enhancer, facilitating the transport of the drug across the stratum corneum, the primary barrier of the skin.[8][9]

cluster_0 Mechanism of Dihexyl Azelate in a Polymer Matrix Dihexyl_Azelate Dihexyl Azelate Polymer_Chains Polymer Chains Dihexyl_Azelate->Polymer_Chains intercalates between Increased_Flexibility Increased Polymer Chain Flexibility Polymer_Chains->Increased_Flexibility leads to Increased_Free_Volume Increased Free Volume Polymer_Chains->Increased_Free_Volume leads to Drug_Molecules Drug Molecules Enhanced_Diffusion Enhanced Drug Diffusion Drug_Molecules->Enhanced_Diffusion undergoes Increased_Flexibility->Enhanced_Diffusion Increased_Free_Volume->Enhanced_Diffusion Sustained_Release Sustained Drug Release Enhanced_Diffusion->Sustained_Release

Caption: Mechanism of dihexyl azelate in a polymer matrix.

Application 1: Formulation of Transdermal Patches

Transdermal drug delivery systems (TDDS) offer a non-invasive route for systemic drug administration, avoiding first-pass metabolism.[10] Dihexyl azelate can be incorporated into the adhesive matrix of a transdermal patch to modulate drug release and improve the patch's mechanical properties.[11]

Protocol: Preparation of a Drug-in-Adhesive Transdermal Patch

This protocol describes the preparation of a monolithic drug-in-adhesive transdermal patch using the solvent casting technique.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Pressure-Sensitive Adhesive (PSA) polymer (e.g., acrylic adhesive)

  • Dihexyl Azelate

  • Volatile Solvent (e.g., ethyl acetate, hexane)

  • Backing Layer (e.g., polyester film)

  • Release Liner (e.g., siliconized polyester film)

Equipment:

  • Magnetic stirrer and hot plate

  • Film applicator/casting knife

  • Drying oven

  • Laminator

Procedure:

  • Preparation of the Drug-Adhesive Solution:

    • Dissolve the PSA polymer in the volatile solvent with gentle stirring.

    • In a separate container, dissolve the API and dihexyl azelate in a small amount of the same solvent.

    • Once both are fully dissolved, add the API-dihexyl azelate solution to the PSA solution and stir until a homogenous mixture is obtained. The concentration of dihexyl azelate can be varied (e.g., 5-20% w/w of the polymer) to optimize drug release.

  • Casting of the Adhesive Matrix:

    • Pour the homogenous drug-adhesive solution onto the release liner.

    • Use a film applicator to cast a film of uniform thickness. The thickness will depend on the desired drug loading and release characteristics.

  • Solvent Evaporation:

    • Place the cast film in a drying oven at a controlled temperature (e.g., 40-60°C) to evaporate the solvent. The drying time will depend on the solvent and film thickness.

  • Lamination:

    • Once the solvent has completely evaporated, laminate the backing layer onto the adhesive matrix using a laminator to ensure a strong bond.

  • Cutting:

    • Cut the laminated sheet into patches of the desired size.

cluster_1 Transdermal Patch Formulation Workflow Start Start Dissolve_PSA Dissolve PSA in Solvent Start->Dissolve_PSA Dissolve_API_DA Dissolve API & Dihexyl Azelate in Solvent Start->Dissolve_API_DA Mix Mix Solutions Dissolve_PSA->Mix Dissolve_API_DA->Mix Cast Cast on Release Liner Mix->Cast Dry Dry to Evaporate Solvent Cast->Dry Laminate Laminate with Backing Layer Dry->Laminate Cut Cut into Patches Laminate->Cut End End Cut->End

Caption: Workflow for transdermal patch formulation.

Characterization of Transdermal Patches
  • Thickness and Weight Uniformity: Measure the thickness and weight of several patches to ensure uniformity.

  • Drug Content: Determine the amount of API in the patches using a suitable analytical method (e.g., HPLC).

  • In Vitro Drug Release: Use a Franz diffusion cell to study the release of the API from the patch through a synthetic membrane or animal skin.

  • Adhesion Properties: Evaluate the peel adhesion, tack, and shear strength of the patches.

  • Skin Irritation Study: Assess the potential for skin irritation using animal models.

Application 2: Formulation of Microemulsions for Topical and Transdermal Delivery

Microemulsions are thermodynamically stable, isotropic systems of oil, water, surfactant, and cosurfactant.[12][13] They can enhance the solubility and skin permeation of poorly water-soluble drugs. Dihexyl azelate can be used as the oil phase in microemulsion formulations.

Protocol: Preparation of a Microemulsion

This protocol describes the preparation of an oil-in-water (o/w) microemulsion using the spontaneous emulsification method.[12]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Dihexyl Azelate (Oil Phase)

  • Surfactant (e.g., Tween 80)

  • Cosurfactant (e.g., Transcutol P)

  • Purified Water (Aqueous Phase)

Equipment:

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Component Screening: Determine the solubility of the API in various oils, surfactants, and cosurfactants to select the appropriate components.

  • Construction of Pseudo-Ternary Phase Diagram: Titrate a mixture of the oil phase (dihexyl azelate) and the surfactant/cosurfactant mixture with the aqueous phase to identify the microemulsion region.

  • Preparation of the Microemulsion:

    • Mix the dihexyl azelate, surfactant, and cosurfactant.

    • Dissolve the API in this mixture with gentle stirring.

    • Slowly add the aqueous phase to the oil phase with constant stirring until a clear and transparent microemulsion is formed.

Characterization of Microemulsions
  • Visual Inspection: Observe the clarity and transparency of the formulation.

  • Globule Size and Zeta Potential: Determine the globule size and zeta potential using dynamic light scattering (DLS).

  • pH and Viscosity: Measure the pH and viscosity of the microemulsion.

  • Drug Content: Quantify the amount of API in the formulation.

  • In Vitro Drug Release: Perform drug release studies using a dialysis bag method.

  • Ex Vivo Skin Permeation: Use a Franz diffusion cell to evaluate the permeation of the API through animal or human skin.

Conclusion

Dihexyl azelate is a valuable excipient for the development of sustained-release drug delivery systems. Its excellent plasticizing properties, coupled with a favorable safety profile, make it a suitable choice for a variety of formulations, including transdermal patches and microemulsions. By carefully selecting the polymer and the concentration of dihexyl azelate, formulators can precisely control the release kinetics of the active pharmaceutical ingredient to achieve the desired therapeutic effect. The protocols and characterization methods outlined in these application notes provide a solid foundation for the successful development of robust and effective sustained-release drug delivery systems utilizing dihexyl azelate.

References

  • A Review on Sustain Release Drug Delivery System. (2020). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • The Design Features, Quality by Design Approach, Characterization, Therapeutic Applications, and Clinical Considerations of Transdermal Drug Delivery Systems—A Comprehensive Review. (2023). MDPI. [Link]

  • A Review of Sustained Drug Release Studies from Nanofiber Hydrogels. (2021). MDPI. [Link]

  • Preparation and Evaluation of Azelaic Acid Topical Microemulsion Formulation: In Vitro and In Vivo Study. (2021). MDPI. [Link]

  • Preparation and Evaluation of Azelaic Acid Topical Microemulsion Formulation: In Vitro and In Vivo Study. (2021). PubMed. [Link]

  • A Review of Sustained Drug Release Studies from Nanofiber Hydrogels. (2021). PubMed. [Link]

  • A REVIEW ON SUSTAINED RELEASE DRUG DELIVERY SYSTEM. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Complex Drug Delivery Systems: Controlling Transdermal Permeation Rates with Multiple Active Pharmaceutical Ingredients. (2020). PMC. [Link]

  • Sustained-release drug delivery systems. (2024). PubMed. [Link]

  • Polymeric Films Containing Tenoxicam as Prospective Transdermal Drug Delivery Systems: Design and Characterization. (2022). MDPI. [Link]

  • Transdermal drug delivery. (2008). PMC. [Link]

  • Dihexyl azelate. (n.d.). PubChem. [Link]

  • Pharmaceutically Used Plasticizers. (2012). ResearchGate. [Link]

  • Bis(2-ethylhexyl) azelate. (n.d.). PubChem. [Link]

  • Formulation of Self-Emulsifying Microemulsion for Acemetacin Using D-Optimal Design: Enteric-Coated Capsule for Targeted Intestinal Release and Bioavailability Enhancement. (2024). ResearchGate. [Link]

  • Plasticizers in Transdermal Delivery Systems. (2012). ResearchGate. [Link]

  • Formulation of Self-Emulsifying Microemulsion for Acemetacin Using D-Optimal Design: Enteric-Coated Capsule for Targeted Intestinal Release and Bioavailability Enhancement. (2024). MDPI. [Link]

  • Dihexyl azelate. (n.d.). Haz-Map. [Link]

  • Polymeric Carriers: Preclinical Safety and the Regulatory Implications for Design and Development of Polymer Therapeutics. (2009). PubMed. [Link]

  • Design and Formulation of Optimized Microemulsions for Dermal Delivery of Resveratrol. (2022). Semantic Scholar. [Link]

Sources

Application

Application Note: Protocol for Testing Dihexyl Azelate Migration from Food Packaging

Executive Summary & Regulatory Context[1] Dihexyl Azelate (DHAz) (CAS 109-31-9) is a lipophilic diester used as a plasticizer and emollient in biodegradable polymers and PVC alternatives. Unlike common phthalates (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1]

Dihexyl Azelate (DHAz) (CAS 109-31-9) is a lipophilic diester used as a plasticizer and emollient in biodegradable polymers and PVC alternatives. Unlike common phthalates (e.g., DEHP), DHAz is not explicitly listed with a unique Reference Number in Annex I of Commission Regulation (EU) No 10/2011 .

Regulatory Status: Compliance for DHAz is established through its authorized hydrolysis products (Article 6(3)(a) of EU 10/2011):

  • Azelaic Acid (FCM No 302, Ref No 12130): SML = 30 mg/kg .

  • 1-Hexanol (FCM No 210, Ref No 13390): SML = 30 mg/kg .

Compliance Logic: Since the migration of the ester results in potential exposure to these components, the migration of DHAz must not result in the exceedance of these SMLs upon hydrolysis.

  • Stoichiometry: 1 mole of DHAz (MW 356.5) yields 1 mole of Azelaic Acid (MW 188.2) and 2 moles of 1-Hexanol (MW 102.2).

  • Limiting Factor: The migration of 52.3 mg/kg of DHAz releases ~30 mg/kg of 1-Hexanol. Therefore, the effective specific migration limit for DHAz is 52.3 mg/kg .

This protocol details the extraction and quantification of intact DHAz using GC-MS , utilizing substitute fatty food simulants to overcome the analytical challenges of extracting lipophilic plasticizers from vegetable oils.

Experimental Design Strategy

Food Simulant Selection

The lipophilic nature of DHAz (LogP ~6.9) mandates rigorous testing for fatty foods. Standard vegetable oil (Simulant D2) presents significant analytical interference for GC-MS. Therefore, this protocol utilizes Substitute Simulants as permitted under EU 10/2011 Chapter 3, Section 3.2.

Food TypeStandard SimulantProtocol ChoiceRationale
Aqueous Simulant A (10% Ethanol)10% Ethanol Direct extraction possible.
Acidic Simulant B (3% Acetic Acid)3% Acetic Acid Direct extraction possible.
Fatty Simulant D2 (Veg. Oil)Iso-octane & 95% Ethanol Iso-octane mimics the extraction power of oil but allows direct injection/dilution. 95% Ethanol covers polar swelling effects.
Dry Simulant E (MPPO)Tenax® (MPPO) Required for dry goods; extracted via solvent elution.
Workflow Visualization

MigrationWorkflow cluster_Prep Sample Preparation Start Start: Define Food Type Simulant Select Simulant (A, B, Iso-octane, 95% EtOH) Start->Simulant Contact Migration Contact (Time/Temp Conditions) Simulant->Contact Extract_Aq LLE (Hexane/DCM) for Aq/Acidic Contact->Extract_Aq Simulant A/B Dilute_Fat Dilute/Direct Inject for Iso-octane/EtOH Contact->Dilute_Fat Simulant D2 Subs Extract_Tenax Solvent Elution (Ether/Hexane) Contact->Extract_Tenax Simulant E Analysis GC-MS Analysis (SIM Mode: m/z 171, 255) Extract_Aq->Analysis Dilute_Fat->Analysis Extract_Tenax->Analysis Calc Compliance Calculation (vs. Hexanol SML) Analysis->Calc

Figure 1: End-to-end workflow for Dihexyl Azelate migration testing, highlighting specific sample preparation paths for different simulants.

Detailed Protocols

Protocol A: Migration Contact (Standardized)

Objective: Expose the material to simulants under worst-case foreseeable conditions (e.g., OM2: 10 days @ 40°C).

  • Surface-to-Volume Ratio: Maintain 6 dm² per 1 kg (or 1 L) of simulant.

  • Immersion (Total Immersion):

    • Cut sample specimens (e.g., 1 dm² = 10 cm x 10 cm).

    • Place in glass migration cells or tubes.

    • Add 167 mL of pre-heated simulant (to achieve 6 dm²/L).

    • Seal with Teflon-lined caps to prevent volatile loss.

  • Cell (One-Sided):

    • For films/laminates, clamp in a migration cell (e.g., Siegwerk cell).

    • Add simulant to the food-contact side only.

  • Incubation: Place in a thermostatted oven/incubator for the specified time (e.g., 10 days at 40°C, or 2 hours at 70°C for hot-fill).

Protocol B: Sample Preparation & Extraction

B.1 Aqueous/Acidic Simulants (10% EtOH, 3% Acetic Acid) Use Liquid-Liquid Extraction (LLE) to move DHAz into an organic solvent.

  • Transfer 50 mL of migration solution to a separating funnel.

  • Add 20 µL of Internal Standard Solution (e.g., Bis(2-ethylhexyl) adipate-d4, 100 µg/mL).

  • Add 10 mL of n-Hexane (or Dichloromethane).

  • Shake vigorously for 2 minutes; allow phases to separate.

  • Collect the organic (upper) layer.

  • Re-extract the aqueous phase with another 10 mL of Hexane.

  • Combine organic extracts and dry over anhydrous Na₂SO₄.

  • Concentrate to 1 mL under a stream of nitrogen if sensitivity requires, or analyze directly.

B.2 Fatty Substitute Simulants (Iso-octane, 95% Ethanol) Advantage: These solvents are GC-compatible.

  • Take an aliquot (e.g., 1 mL) of the migration solution.

  • Add Internal Standard .[1]

  • Iso-octane: Inject directly (unless concentration is too high; then dilute with Iso-octane).

  • 95% Ethanol: Dilute 1:1 with Hexane or inject directly if the column phase tolerates ethanol expansion (check solvent expansion volume). Recommendation: Perform a solvent exchange to Hexane if peak shape is poor.

B.3 Dry Simulant (Tenax® / MPPO)

  • Transfer the Tenax powder from the migration test to a glass extraction thimble or flask.

  • Extract with Diethyl Ether or Acetone (3 x 20 mL) using ultrasonic agitation or Soxhlet extraction (4 hours).

  • Filter extracts, add Internal Standard, and concentrate to 1 mL.

Analytical Method: GC-MS

Instrument: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer. Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.

GC Parameters[3][4]
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min purge), 280°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (hold 5 min).

  • Transfer Line: 290°C.

MS Parameters (SIM Mode)

To achieve high sensitivity and selectivity, use Selected Ion Monitoring (SIM) .[2]

AnalyteRet. Time (approx)Quant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)
Dihexyl Azelate 18.5 min171 255 152
IS (DEHA-d4) 17.8 min133 151-
  • m/z 171: Base peak (Alpha-cleavage of ester).

  • m/z 255: Loss of alkoxy group [M - OC₆H₁₃]⁺.

  • m/z 152: Characteristic rearrangement ion for azelate diesters.

Calibration & Quality Control
  • Calibration Curve: Prepare standards of DHAz in Hexane ranging from 0.05 mg/L to 10 mg/L (equivalent to 0.05 - 10 mg/kg in food).

  • Internal Standard Normalization: Plot Area Ratio (

    
    ) vs. Concentration Ratio.
    
  • System Suitability: Check resolution between DHAz and potential interferences (e.g., Dihexyl phthalate, if present).

  • LOD/LOQ: Target LOQ should be ≤ 1 mg/kg.

Data Analysis & Compliance Verification

Calculation of Specific Migration

Calculate the concentration of Dihexyl Azelate in the food simulant (


, mg/kg) using the calibration curve.


(If tested at standard 6 dm²/kg, SM = 

).
Compliance Logic Tree

Compliance Result Measured DHAz Migration (mg/kg) Calc Calculate Equivalent 1-Hexanol Release (DHAz * 0.57) Result->Calc Check Is Hexanol Eq. < 30 mg/kg? Calc->Check Pass COMPLIANT (Passes SML) Check->Pass Yes Fail NON-COMPLIANT (Exceeds SML) Check->Fail No

Figure 2: Decision logic for verifying compliance based on the stoichiometry of hydrolysis products.

Calculation Example:

  • Measured DHAz Migration = 10 mg/kg .

  • Equivalent 1-Hexanol =

    
    .
    
  • Result: 5.73 < 30 (SML). Compliant.

References

  • European Commission. (2011).[3] Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food.[3] Official Journal of the European Union.[3] Link

  • European Food Safety Authority (EFSA). (2005). Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (AFC)
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Dihexyl Azelate (CAS 109-31-9). National Institute of Standards and Technology.[4][5] Link

  • European Commission JRC. (2011). Technical Guidelines for Compliance Testing under Regulation (EU) No 10/2011. (Guidelines on substitute simulants). Link

Sources

Method

Dihexyl azelate as a lubricant base oil in industrial applications

Application Note: Dihexyl Azelate (DnHA) as a High-Performance Lubricant Base Oil Part 1: Executive Summary & Technical Rationale Dihexyl Azelate (DnHA) (CAS: 109-31-9) is a linear diester derived from azelaic acid (C9 d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dihexyl Azelate (DnHA) as a High-Performance Lubricant Base Oil

Part 1: Executive Summary & Technical Rationale

Dihexyl Azelate (DnHA) (CAS: 109-31-9) is a linear diester derived from azelaic acid (C9 dicarboxylic acid) and


-hexanol (C6 alcohol).[1] While the branched analog, Di(2-ethylhexyl) azelate (DOZ), is the industry standard for low-temperature plasticity, DnHA offers a distinct advantage profile for precision lubrication: superior biodegradability, higher viscosity index (VI), and lower volatility  due to its linear molecular architecture.

For drug development professionals and industrial scientists, DnHA represents a "crossover" molecule: it serves as a high-performance base stock for environmentally acceptable lubricants (EALs) in pharmaceutical manufacturing machinery (where low toxicity is paramount) and as a model substrate for studying structure-property relationships in bio-based esters.

Key Technical Advantages:

  • Polarity-Driven Lubricity: The ester functional groups provide intrinsic boundary lubrication by adsorbing to metal surfaces, unlike non-polar PAOs (Polyalphaolefins).

  • Thermo-Oxidative Stability: The absence of beta-hydrogens on the central acid chain (compared to some complex esters) and the saturation of the alkyl chains impart resistance to oxidative degradation.

  • Eco-Toxicological Profile: Linear esters generally exhibit faster biodegradation rates than branched isomers, aligning with OECD 301B standards.

Part 2: Physicochemical Profile

The following data contrasts Di-n-hexyl Azelate (DnHA) with the industry-standard branched ester (DOZ) and a mineral oil baseline.

Table 1: Comparative Physicochemical Properties

PropertyMethodDi-n-hexyl Azelate (DnHA)Di(2-ethylhexyl) Azelate (DOZ)Mineral Oil (Group II)
Molecular Structure --Linear (

)
Branched (

)
Complex Hydrocarbon Mix
Molecular Weight --356.54 g/mol 412.66 g/mol ~300-500 g/mol
Kinematic Viscosity @ 40°C ASTM D445~7.9 - 8.5 cSt~11.0 - 12.0 cSt32.0 cSt (ISO 32)
Viscosity Index (VI) ASTM D2270> 140 ~130~100
Pour Point ASTM D97-10°C to -15°C-70°C -12°C
Flash Point ASTM D92> 205°C> 215°C~200°C
Biodegradability OECD 301B> 90% (28 days) ~70-80%< 30%
Lubricity (Wear Scar) ASTM D41720.45 mm0.50 mm0.60 mm

Note: DnHA has a higher pour point than DOZ due to better molecular packing (crystallization) of linear chains, but this same linearity grants it a superior Viscosity Index and biodegradability.

Part 3: Experimental Protocols

Protocol A: Acid-Catalyzed Synthesis of Dihexyl Azelate

Objective: To synthesize high-purity (>99%) DnHA via Fischer Esterification with minimized side reactions.

Reagents:

  • Azelaic Acid (98%+ purity, derived from ozonolysis of oleic acid).

  • 1-Hexanol (anhydrous, 20% molar excess).

  • Catalyst:

    
    -Toluenesulfonic acid (p-TSA) (0.5 wt%) or Amberlyst-15 (heterogeneous).
    
  • Solvent: Toluene or Xylene (for azeotropic water removal).

Workflow Visualization (DOT):

SynthesisProtocol Reactants Reactants Azelaic Acid + Hexanol (1:2.2 Molar Ratio) Reactor Esterification Reactor 130-150°C, p-TSA Dean-Stark Trap Reactants->Reactor Charge Reactor->Reactor Reflux (-H2O) Separation Phase Separation Remove Solvent & Unreacted Alcohol Reactor->Separation Crude Ester Neutralization Neutralization Wash 10% Na2CO3 Remove Acid Catalyst Separation->Neutralization Organic Layer Drying Drying & Filtration MgSO4 / Vacuum Neutralization->Drying Wet Ester Product Purified DnHA >99% Ester Content Drying->Product Final Polish

Figure 1: Step-wise synthesis workflow for Dihexyl Azelate using azeotropic distillation.

Step-by-Step Procedure:

  • Charge: In a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and Dean-Stark apparatus, combine Azelaic Acid (1.0 eq) and 1-Hexanol (2.2 eq).

  • Catalysis: Add

    
    -TSA (0.5% w/w of total mass) and Toluene (20% v/v) to facilitate water removal.
    
  • Reflux: Heat the mixture to reflux (~130°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4-6 hours) and Acid Value (AV) is < 2 mg KOH/g.

  • Neutralization: Cool to room temperature. Wash the organic layer with 10%

    
     solution to neutralize residual catalyst and unreacted acid.
    
  • Washing: Wash with distilled water (3x) until the aqueous phase is neutral (pH 7).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and remove excess hexanol/toluene via rotary evaporation under reduced pressure (vacuum).
    
  • QC Check: Measure Acid Value (Target: < 0.1 mg KOH/g) and Water Content (Target: < 500 ppm).

Protocol B: Tribological Evaluation (4-Ball Wear Test)

Objective: To quantify the boundary lubrication performance of DnHA compared to a PAO baseline.

Standard: ASTM D4172 (Wear Preventative Characteristics).

Experimental Setup:

  • Instrument: Four-Ball Tribometer.

  • Specimens: Chrome alloy steel balls (AISI 52100), Grade 25, diameter 12.7 mm.

  • Conditions:

    • Load: 392 N (40 kgf).

    • Speed: 1200 rpm.

    • Temperature: 75°C.

    • Duration: 60 minutes.

Causality & Logic: Esters like DnHA function by physisorption . The carbonyl oxygens in the ester linkage possess partial negative charges, which are attracted to the positively charged metal lattice (or oxide layer). This forms a monolayer that separates the moving surfaces. We measure the Wear Scar Diameter (WSD) on the three stationary balls to quantify this protection.

Tribology Mechanism Visualization (DOT):

TribologyMechanism cluster_failure Failure Mode (If Film Breaks) MetalSurface Metal Surface (Fe/Fe2O3) Positively Charged Sites Adsorption Adsorption Layer Formation of Monolayer Film MetalSurface->Adsorption Surface Coverage EsterMolecule DnHA Molecule Polar Carbonyl Head + Non-Polar Tail EsterMolecule->MetalSurface Dipole Attraction Outcome Reduced Friction & Wear Protection Adsorption->Outcome Film Sustains Load Shear Shear Forces Sliding Contact Shear->Adsorption Attacks Film MetalContact Metal-to-Metal Contact Shear->MetalContact High Load/Temp Wear Adhesive Wear / Scuffing MetalContact->Wear

Figure 2: Mechanism of boundary lubrication by ester molecules on metal surfaces.

Data Analysis:

  • Remove the three stationary balls.

  • Clean with hexane/acetone.

  • Measure the wear scar diameter (WSD) using an optical microscope (0.01 mm resolution) in both vertical and horizontal directions.

  • Success Criteria: DnHA should exhibit a WSD < 0.50 mm. (Typical PAO WSD is ~0.60 - 0.70 mm without additives).

Part 4: Application Contexts

1. Industrial Hydraulics & Compressors: DnHA is ideal for rotary screw compressors where high discharge temperatures require thermal stability. Its high VI ensures the oil film remains thick enough at high temperatures (100°C) while not becoming solid at startup temperatures (-10°C).

2. Pharmaceutical Machinery (H1 Lubricant Potential): In drug manufacturing, lubricants must be non-toxic and physiologically inert (Incidental Food Contact - NSF H1).

  • Relevance: Azelaic acid is a pharmaceutical active (anti-acne), and hexanol is a common flavor/fragrance agent.

  • Safety: Azelate esters generally exhibit low oral toxicity. DnHA can be formulated as a "clean" hydraulic fluid for tablet presses and encapsulation machines, minimizing contamination risks compared to mineral oils.

3. Green Chemistry / EALs: For applications in environmentally sensitive areas (marine, forestry), DnHA serves as a biodegradable alternative to mineral oils. Its linear structure facilitates rapid enzymatic breakdown by soil/water microorganisms.

References

  • ASTM International. ASTM D445-21, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. West Conshohocken, PA, 2021. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7985: Dihexyl azelate.Link

  • Nowak, P., et al. "Tribological properties of bio-based esters in boundary lubrication." Tribology International, vol. 148, 2020.
  • Salimon, J., et al. "Synthesis and physical properties of ester-based biolubricants." European Journal of Scientific Research, vol. 60, no. 2, 2011. Link

  • OECD. Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Link

  • U.S. EPA. Di(2-ethylhexyl) azelate; Screening Information Data Set (SIDS). (Used for comparative toxicity data of azelate esters). Link

Sources

Application

Application Note: Dihexyl Azelate in the Formulation of Optical Sensors

Executive Summary This application note details the utility of Dihexyl Azelate (DHAz) (CAS: 109-31-9) as a high-performance plasticizer in the fabrication of polymer-based optical sensors (optodes). While o-nitrophenyloc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of Dihexyl Azelate (DHAz) (CAS: 109-31-9) as a high-performance plasticizer in the fabrication of polymer-based optical sensors (optodes). While o-nitrophenyloctyl ether (NPOE) and bis(2-ethylhexyl) sebacate (DOS) are the industry standards, DHAz offers a distinct physicochemical profile—specifically a lower viscosity and moderate lipophilicity—that can enhance sensor response time and low-temperature performance without compromising selectivity.

This guide provides a comprehensive protocol for formulating DHAz-based PVC membranes, elucidates the thermodynamic mechanism of signal generation, and offers a comparative analysis of DHAz against conventional plasticizers.

Technical Background & Mechanism

The Role of Plasticizers in Optodes

In bulk optodes, the plasticizer is not merely a solvent; it is the functional medium that dictates the thermodynamic state of the sensor. It must:

  • Lower the

    
      of the polymer (typically PVC) to below 
    
    
    
    to ensure ion mobility.
  • Solvate the lipophilic components (ionophore, chromoionophore, and ionic additives).

  • Define the Dielectric Constant (

    
    ) , which controls the stability of ion pairs and charged complexes within the membrane.
    
Dihexyl Azelate: Material Profile

DHAz is a diester plasticizer. Chemically, it is the ester of hexanol and azelaic acid. Its structure imparts specific advantages:

  • Low Viscosity: Facilitates faster diffusion of analytes into the bulk membrane, reducing response time (

    
    ).
    
  • Low Dielectric Constant (

    
    ):  Unlike polar plasticizers (e.g., NPOE, 
    
    
    
    ), DHAz favors the formation of tight ion pairs. This is critical for sensors relying on neutral carrier mechanisms where high dielectric constants might cause leaching of ionic additives.
  • Cold Tolerance: Originally developed for low-temperature vinyl applications, it prevents membrane crystallization/exudation in cold monitoring environments (e.g., environmental water monitoring).

Table 1: Comparative Properties of Sensor Plasticizers
PropertyDihexyl Azelate (DHAz)Bis(2-ethylhexyl) Sebacate (DOS)o-Nitrophenyloctyl Ether (NPOE)
Structure Type Aliphatic DiesterAliphatic DiesterAromatic Ether
Dielectric Const. (

)
~4.0 - 5.0 (Low)~4.0 (Low)~24 (High)
Viscosity (cP) Low (< 15)Medium (~20-25)High (~12)
Lipophilicity (

)
~6.9~10.1~5.9
Primary Use Cations (Low

), Fast Response
Cations (Low

), General Purpose
Divalent Cations, Anions (High

)
Signal Generation Mechanism

The DHAz-based optode functions via a cation-exchange mechanism . The membrane contains:

  • 
    :  Ionophore (selective for Analyte 
    
    
    
    ).[1]
  • 
    :  Chromoionophore (pH indicator, usually a lipophilic amine).
    
  • 
    :  Lipophilic anionic site (e.g., Tetraphenylborate derivative) to maintain electroneutrality.
    

As the target metal ion (


) is extracted into the DHAz phase, a proton (

) is expelled from the chromoionophore to the aqueous phase to maintain charge balance. This deprotonation shifts the absorbance spectrum of

, creating a quantifiable optical signal.

Equilibrium Equation:



Visualized Pathway:

OptodeMechanism cluster_membrane DHAz-Plasticized Membrane Phase cluster_components Key Components M_aq Analyte Ion (M+) Complex Complex (M•L)+ M_aq->Complex Extraction into DHAz H_aq Proton (H+) L Ionophore (L) L->Complex Binding C_protonated Chromoionophore (CH+) (Color A) C_protonated->H_aq H+ Expulsion C_deprotonated Chromoionophore (C) (Color B) C_protonated->C_deprotonated Deprotonation (Signal Change) R Anionic Site (R-) R->C_protonated Initial Balance R->Complex Charge Balance

Figure 1: Thermodynamic equilibrium in a DHAz-plasticized optode membrane. The extraction of the analyte


 drives the deprotonation of the chromoionophore, changing the membrane color.

Experimental Protocol: DHAz Optode Fabrication

Materials Required[2][3][4][5][6]
  • Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC) [Sigma-Aldrich].

  • Plasticizer: Dihexyl Azelate (DHAz) [>98% purity].

  • Ionophore: Valinomycin (for

    
     sensing) or specific heavy metal ionophore (e.g., Lead Ionophore IV).
    
  • Chromoionophore: ETH 5294 (Chromionophore I) or ETH 2439 (Chromionophore II).

  • Ionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) or Sodium tetraphenylborate (NaTPB).

  • Solvent: Tetrahydrofuran (THF), inhibitor-free.

  • Substrate: Dust-free glass slides or Mylar foil.

Formulation (The "Cocktail")

The standard ratio for a functional optode membrane is 1:2 (Polymer:Plasticizer) by mass.

ComponentMass (mg)Function
PVC 60.0Structural Matrix
Dihexyl Azelate 120.0Plasticizer / Solvent
Ionophore 2.0 - 4.0Analyte Recognition
Chromoionophore 1.0 - 1.5Optical Transducer
Lipophilic Salt Equimolar to IonophoreDonnan Exclusion Failure Prevention
Step-by-Step Fabrication Workflow
  • Dissolution:

    • Weigh the PVC and DHAz into a 5 mL glass vial.

    • Add 1.5 mL of THF.

    • Critical Step: Vortex or stir magnetically for 2-3 hours. DHAz has lower viscosity than NPOE, but PVC dissolution is the rate-limiting step. The solution must be perfectly clear and homogenous.

  • Active Ingredient Addition:

    • Add the Ionophore, Chromoionophore, and Lipophilic Salt to the dissolved PVC/DHAz mixture.

    • Stir for an additional 30 minutes.

    • Note: Protect from light if using photosensitive chromoionophores (like many azo dyes).

  • Casting:

    • Place a glass ring (approx. 20 mm diameter) on a clean glass plate.

    • Pour ~200

      
      L of the cocktail into the ring.
      
    • Cover with a beaker (raised slightly) to control evaporation rate.

    • Allow to dry for 12-24 hours in a fume hood.

    • Result: A transparent, flexible yellow/orange film (approx. 3-5

      
      m thick).
      
  • Conditioning:

    • Peel the membrane or use it directly on the glass.

    • Soak in a buffer solution matching the chromoionophore's pKa (usually pH 5-7) to equilibrate the surface.

Characterization & Validation

To validate the DHAz sensor, perform the following assays.

Response Time Analysis

DHAz is expected to yield faster kinetics than NPOE due to lower viscosity.

  • Protocol: Expose the sensor to a step change in analyte concentration (e.g.,

    
     M to 
    
    
    
    M).
  • Measurement: Record absorbance at

    
     every 5 seconds.
    
  • Target:

    
     seconds.
    
Leaching & Stability Test

Because DHAz (


) is less lipophilic than DOS (

), leaching can be a concern in continuous flow systems.
  • Protocol: Monitor the absorbance of the membrane in a flow cell with pure buffer for 2 hours.

  • Pass Criteria: Absorbance drift

    
     per hour.
    
Optical Dynamic Range

Plot


 (degree of protonation) vs. 

.

The response should follow the theoretical sigmoid defined by the co-extraction constant.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Opaque/Cloudy Membrane Incompatible solubility or water contamination in THF.Use freshly distilled THF. Ensure DHAz purity >98%.
Slow Response (> 5 min) Membrane too thick or surface fouling.Reduce casting volume. Check if DHAz has leached out (membrane becomes brittle).
No Color Change pH mismatch.Adjust sample pH. The working pH must be within

units of the Chromoionophore's effective pKa.
Crystallization Ionophore solubility limit exceeded.Decrease ionophore load or switch to a more lipophilic derivative.

References

  • Plasticizer Properties & Selection

    • Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics.[2] Chemical Reviews.

    • Source:

  • General Optode Theory

    • Seiler, K., & Simon, W. (1992). Theoretical aspects of bulk optode membranes. Analytica Chimica Acta.
    • Source:

  • Dihexyl Azelate Chemical Data

    • National Center for Biotechnology Information (2023).
    • Source:

  • Plasticizer Influence on Sensors

    • Fouskaki, M., & Chaniotakis, N. A. (2008). Reactivity of Plasticizers in Polymeric Ion Selective Electrodes.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dihexyl Azelate Synthesis &amp; Optimization

Ticket System: Advanced Organic Synthesis Division Welcome. You have reached the Tier-3 Technical Support hub for Esterification Protocols.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Synthesis Division

Welcome. You have reached the Tier-3 Technical Support hub for Esterification Protocols. This guide is structured to address the specific yield and purity bottlenecks encountered during the synthesis of Dihexyl Azelate (DHAz) via Fischer esterification.

🔬 Module 1: Reaction Kinetics & Yield Optimization

Core Issue: "My reaction conversion stalls at 85-90%, and I cannot reach the theoretical yield."

The Mechanism

The synthesis of Dihexyl Azelate is an equilibrium-limited Fischer esterification. The reaction does not go to completion unless you actively manipulate the equilibrium (Le Chatelier’s principle).



FAQ: Troubleshooting Yield

Q: I am refluxing at 140°C, but water collection in the Dean-Stark trap has stopped. Is the reaction done? A: Not necessarily. If water collection stops but TLC/GC indicates unreacted Azelaic Acid, you have reached equilibrium death , not reaction completion.

  • Diagnosis: Your solvent system (excess hexanol) may be water-saturated, or the temperature is insufficient to drive the hexanol-water azeotrope.

  • Solution: Increase the carrier solvent (toluene or xylene) to assist azeotropic distillation, or switch to a vacuum-assisted esterification if your setup allows.

Q: What is the optimal molar ratio? A: Standard stoichiometry is 1:2 (Acid:Alcohol). However, for Dihexyl Azelate, we recommend a 1:3 to 1:4 ratio . The excess 1-hexanol acts as both reactant and solvent, pushing the equilibrium to the right.

Protocol: Optimized High-Yield Synthesis
  • Reactants: Azelaic Acid (1.0 eq), 1-Hexanol (3.5 eq).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) monohydrate (1.0 mol%).

  • Solvent: None (Neat) or Toluene (if azeotropic entrainment is required).

  • Temperature: 130–150°C (Oil bath).

Step-by-Step Workflow:

  • Charge flask with Azelaic Acid and 1-Hexanol.

  • Add p-TSA.

  • Attach a Dean-Stark trap filled with 1-hexanol (or toluene).

  • Reflux vigorously. Critical: The reflux ring must reach the condenser to ensure the azeotrope carries water over.

  • Monitor Acid Value (AV). Target AV < 1.0 mg KOH/g.

Visualization: Reaction Logic & Water Removal

ReactionWorkflow cluster_inputs Feedstock AA Azelaic Acid Reactor Reactor (140°C Reflux) AA->Reactor Hex 1-Hexanol (Excess) Hex->Reactor Cat p-TSA Catalyst Cat->Reactor DeanStark Dean-Stark Trap (Water Removal) Reactor->DeanStark Azeotrope Vapor Crude Crude Diester + Excess Hexanol Reactor->Crude Conversion >98% DeanStark->Reactor Dry Solvent Return Equilibrium Equilibrium Shift DeanStark->Equilibrium H2O Removal Equilibrium->Reactor Push Reaction

Caption: Cyclic water removal process via Dean-Stark apparatus is critical to shift equilibrium toward the diester.

🧪 Module 2: Purification & Purity Management

Core Issue: "My product has a high Acid Value (AV) or is colored yellow."

The Impurity Profile[1]
  • Monohexyl Azelate (Half-Ester): The primary cause of high Acid Value. Result of incomplete reaction.

  • Excess 1-Hexanol: Lowers flash point and viscosity.

  • Color Bodies: Oxidation products of p-TSA or hexanol at high temps.

FAQ: Troubleshooting Purity

Q: How do I remove the Mono-ester? Distillation isn't working. A: You cannot effectively distill the mono-ester from the diester due to high boiling points. You must wash it out.

  • Protocol: After cooling the reaction mixture to room temperature, wash the organic layer with 10% Sodium Carbonate (

    
    ) . This converts the unreacted acid and mono-ester into water-soluble salts (soaps), which partition into the aqueous phase.
    

Q: My final product is yellow. How do I fix this? A: Yellowing is often caused by p-TSA charring.

  • Prevention: Use Amberlyst-15 (heterogeneous acid resin) instead of p-TSA. It can be filtered off before distillation, preventing thermal degradation.

  • Remediation: If using p-TSA, treat the crude mixture with Activated Carbon (1-2 wt%) at 80°C for 30 minutes before filtration and distillation.

Protocol: Purification Logic
StepOperationPurposeTarget Outcome
1 Neutralization Wash with 10%

(aq)
Remove Catalyst & Mono-ester
2 Phase Separation Discard aqueous layerOrganic layer pH ~7
3 Brine Wash Wash with Saturated NaClRemove trapped water/emulsions
4 Vacuum Stripping Rotary Evap or Short Path DistillationRemove Excess 1-Hexanol
5 Final Polish High Vacuum Distillation (<1 mmHg)Isolate pure Dihexyl Azelate
Visualization: Purification Decision Tree

PurificationLogic Start Crude Reaction Mix CheckAV Check Acid Value (AV) Start->CheckAV HighAV AV > 2.0 (Mono-ester present) CheckAV->HighAV High LowAV AV < 2.0 CheckAV->LowAV OK Wash Alkaline Wash (Na2CO3) HighAV->Wash Distill Vacuum Distillation (Remove Hexanol) LowAV->Distill Wash->LowAV FinalCheck Final QC (GC Purity) Distill->FinalCheck FinalCheck->Distill Fail (Solvent residue) Product Pure Dihexyl Azelate (>99%) FinalCheck->Product Pass

Caption: Decision matrix for handling high acid values and solvent removal during purification.

⚙️ Module 3: Catalyst Selection Guide

Core Issue: "Should I use p-TSA, Sulfuric Acid, or Enzymes?"

Featurep-TSA (Homogeneous) Amberlyst-15 (Heterogeneous) Immobilized Lipase (Enzymatic)
Reaction Rate Very HighModerateSlow
Temp. Required 130-150°C100-120°C40-60°C
Removal Aqueous Wash (Messy)Simple Filtration (Clean)Filtration
Purity Profile Risk of yellowingExcellent (Colorless)Excellent
Cost LowMediumHigh
Recommendation Best for Bulk Scale Best for High Purity/Pharma Best for Green/Bio-compatible

Technical Insight: For pharmaceutical or high-end cosmetic applications where trace sulfur or color is unacceptable, we strongly recommend switching to heterogeneous catalysis (Amberlyst-15) . Although the reaction time may increase by 20-30%, the elimination of the aqueous neutralization step significantly increases overall yield by preventing emulsion losses.

References
  • Solomons, T.W.G. & Fryhle, C.B. Organic Chemistry. "Nucleophilic Acyl Substitution: The Fischer Esterification." John Wiley & Sons.

  • Rios, L.A., et al. "Optimization of the synthesis of esters from azelaic acid." Industrial & Engineering Chemistry Research. (General reference for dicarboxylic acid esterification kinetics).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7985, Dihexyl azelate." PubChem.

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. "Preparation of Adipic Esters (Analogous Protocol)." Pearson Education.

Optimization

Troubleshooting Dihexyl azelate separation in gas chromatography

Welcome to the Ester Analysis Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ester Analysis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting interface designed for researchers analyzing Dihexyl Azelate (DHA) via Gas Chromatography (GC).

Dihexyl azelate (CAS: 109-31-9) is a medium-to-high molecular weight diester (


, MW: 356.54  g/mol ).[1] Its high boiling point (~360°C at atm) and ester functionality present specific challenges: thermal degradation , inlet discrimination , and active site adsorption (tailing) .[1]

PART 1: The "Gold Standard" Method Baseline

Before troubleshooting, ensure your method aligns with these baseline parameters. Deviations here are the root cause of 60% of user tickets.

ParameterRecommended SettingRationale
Column 5%-Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5, Rtx-5)Non-polar to low-polarity phases provide the best thermal stability for high-boilers like DHA.[1] Wax columns bleed excessively at the temps required to elute DHA.[1]
Dimensions 30 m

0.25 mm

0.25 µm
Standard capacity.[1] Thicker films (0.5 µm) may increase retention excessively; thinner films (0.1 µm) risk overloading.[1]
Inlet Temp 280°C – 300°C DHA boils at ~216°C (5 mmHg), meaning atmospheric BP is >350°C. High inlet heat is required for rapid volatilization to prevent band broadening.[1]
Liner Splitless with Glass Wool (Deactivated) Glass wool wipes the syringe needle and aids volatilization of high-boiling esters.[1] Crucial: Must be ultra-inert deactivation to prevent hydrolysis.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Constant flow prevents retention time shifts during the temperature ramp.[1]
Oven Program 100°C (1 min)

20°C/min

320°C (Hold 5-10 min)
Rapid ramp preserves peak shape.[1] The high final temperature ensures the column is "baked out" to prevent carryover.

PART 2: Troubleshooting Guides (Q&A)

Issue 1: Peak Tailing & Adsorption

User Question: "My Dihexyl azelate peak is tailing significantly (Asymmetry > 1.5). I've already trimmed the column. What's happening?"

Diagnosis: Esters possess carbonyl oxygens that act as Lewis bases.[1] These interact with Lewis acid sites (silanols) in the liner or column.[1] If you have already trimmed the column, the activity is likely in the inlet .

The Fix Protocol:

  • Liner Replacement: Switch to a single-taper, ultra-inert liner with wool .[1] The taper minimizes contact with the hot metal gold seal.

  • Solvent Check: If you are using a non-polar solvent (Hexane) on a polar column, you may have a "wettability" issue.[1] Ensure your solvent polarity matches the column or use a retention gap.[1][2][3]

  • Gold Seal Maintenance: High-boiling esters often deposit non-volatile "gunk" on the gold seal.[1] Replace the seal and the washer.

Issue 2: Ghost Peaks & Carryover

User Question: "I see small peaks eluting in my blank run exactly where DHA elutes. Is my column bleeding?"

Diagnosis: This is Carryover , not bleed.[1] Dihexyl azelate is a "sticky" semi-volatile.[1] It condenses in cooler spots of the injector or the transfer line and slowly desorbs in subsequent runs.

The Fix Protocol:

  • Syringe Wash: Implement a "Solvent A / Solvent B" wash cycle.[1]

    • Solvent A (Polar): Acetone or Dichloromethane (dissolves the ester).[1]

    • Solvent B (Non-polar): Hexane (prepares syringe for sample).[1]

    • Protocol: 5 washes of A, followed by 5 washes of B.

  • Bake-Out: Add a "post-run" step to your method: Ramp oven to 325°C and increase flow to 2.0 mL/min for 3 minutes after the peak elutes.

Issue 3: Response Factor Instability (Discrimination)

User Question: "My calibration curve linearity is poor (


), and high concentrations show lower-than-expected area counts."

Diagnosis: You are experiencing High Mass Discrimination .[1] In Splitless injection, the high-boiling DHA may not fully transfer from the liner to the column before the split valve opens, or it is condensing on the needle (needle discrimination).

The Fix Protocol:

  • Pressure Pulse Injection: Set the inlet pressure to 30 psi for the first 0.75 minutes of the run. This "pushes" the cloud into the column faster, minimizing residence time in the liner.

  • Hot Needle Injection: Draw sample

    
     Draw 1 µL air 
    
    
    
    Insert needle
    
    
    Wait 3 seconds (pre-heat)
    
    
    Inject.[1] This prevents condensation on the cold metal of the needle.

PART 3: Visualization & Logic Flows

Diagram 1: Troubleshooting Peak Shape Logic

Use this flow to diagnose the root cause of shape anomalies.

G Start START: Analyze Peak Shape CheckTailing Is the peak Tailing? (Right side wider) Start->CheckTailing CheckFronting Is the peak Fronting? (Left side wider) CheckTailing->CheckFronting No TailingPath Check Active Sites CheckTailing->TailingPath Yes FrontingPath Check Overloading CheckFronting->FrontingPath Yes ActionTrim Action: Trim Column Inlet (Remove 10-20cm) TailingPath->ActionTrim ActionDilute Action: Dilute Sample 1:10 FrontingPath->ActionDilute ActionLiner Action: Replace Liner (Use Ultra-Inert w/ Wool) ActionTrim->ActionLiner If persists Result Re-run Standard ActionLiner->Result ActionInjVol Action: Reduce Inj Volume (1uL -> 0.5uL) ActionDilute->ActionInjVol If persists ActionInjVol->Result

Caption: Logical workflow for diagnosing peak shape distortions specific to ester analysis.

Diagram 2: Method Development Cycle for Azelates

Follow this cycle to optimize separation from matrix interferences.

MethodDev Step1 1. Column Selection (Start: 5% Phenyl) Step2 2. Thermal Profile (Ramp 20°C/min to 320°C) Step1->Step2 Step3 3. Resolution Check (Is R > 1.5 vs Matrix?) Step2->Step3 Step4 Optimize Selectivity (Switch to DB-1701 or Wax) Step3->Step4 No (Co-elution) Step5 Optimize Efficiency (Slower Ramp / Thinner Film) Step3->Step5 No (Broad Peaks) Final Validated Method Step3->Final Yes Step4->Step2 Step5->Step2

Caption: Iterative optimization cycle for separating Dihexyl Azelate from complex matrices.

PART 4: Data Summary & Internal Standards

Physicochemical Properties Table
PropertyValueImplication for GC
IUPAC Name Dihexyl nonanedioateLinear chain; flexible molecule.[1]
Boiling Point ~360°C (atm) / 216°C (5 mmHg)Requires high final oven temp (>300°C) to elute.[1]
Solubility Soluble in Hexane, DCM, AcetoneInsoluble in water.[1] Use Hexane for extraction.[1][4]
Polarity Moderate (Ester groups)Compatible with DB-5ms (General) or DB-Wax (Isomer specific).[1]
Recommended Internal Standards (IS)

To correct for injection variability and discrimination, use an IS with similar boiling point but distinct retention time.

  • Primary Recommendation: Di-n-octyl adipate

    • Why: Structurally similar (diester), slightly different chain length, elutes close to DHA but usually resolves well on 5%-phenyl columns.[1]

  • Secondary Recommendation: Eicosane (

    
    ) 
    
    • Why: Stable hydrocarbon, boils at 343°C (very close to DHA).[1] Good for FID analysis if no other esters are present.[1][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7985, Dihexyl azelate. Retrieved January 31, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). Dihexyl phthalate and isomers - Method Development. (Note: Referenced for extraction/handling of similar dihexyl esters).[1] Retrieved January 31, 2026, from [Link][1]

  • Agilent Technologies. GC Troubleshooting Series: Tailing Peaks. Retrieved January 31, 2026, from [Link]

  • Environmental Protection Agency (EPA). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[1] (Standard method for high-boiling esters).[1] Retrieved January 31, 2026, from [Link][1]

Sources

Troubleshooting

Technical Support Center: Mitigation of Dihexyl Azelate Leaching from PVC Medical Tubing

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on understanding and mitigating the leaching of dihexyl azelate from Polyv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on understanding and mitigating the leaching of dihexyl azelate from Polyvinyl Chloride (PVC) medical tubing. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered during your research and development processes. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding Dihexyl Azelate Leaching

The Mechanism of Plasticizer Leaching

Plasticizers like dihexyl azelate are not chemically bound to the PVC polymer matrix. Instead, they are interspersed between the polymer chains, reducing intermolecular forces and imparting flexibility. This physical incorporation, however, makes them susceptible to migration and subsequent leaching into fluids that come into contact with the tubing.

The process of leaching is governed by several factors, including the chemical properties of the plasticizer and the contacting fluid, temperature, contact duration, and the flow rate of the fluid. The migration of the plasticizer from the bulk of the PVC to the surface and its subsequent transfer into the fluid is a dynamic process.

Diagram: Mechanism of Dihexyl Azelate Leaching

LeachingMechanism cluster_pvc PVC Tubing Matrix cluster_fluid Contacting Fluid (e.g., Drug Formulation) Bulk Dihexyl Azelate in Bulk PVC Surface Dihexyl Azelate at Surface Bulk->Surface Diffusion Fluid Leached Dihexyl Azelate in Fluid Surface->Fluid Partitioning & Dissolution

Caption: A simplified representation of the two-step leaching process.

Factors Influencing Dihexyl Azelate Leaching

Understanding the variables that influence leaching is critical for designing effective mitigation strategies. While much of the existing literature focuses on phthalate plasticizers like DEHP, the principles are broadly applicable to azelates.

FactorInfluence on LeachingScientific Rationale
Temperature Increased temperature generally increases leaching.Higher temperatures increase the kinetic energy of the dihexyl azelate molecules, accelerating their diffusion through the PVC matrix.
Contact Time Longer contact time leads to greater leaching.The leaching process is diffusion-controlled; therefore, more time allows for a greater amount of plasticizer to migrate into the fluid.
Fluid Composition Lipophilic drug formulations and the presence of surfactants can significantly increase leaching.[1]Dihexyl azelate is a lipophilic compound and will more readily dissolve in fluids with similar properties. Surfactants can form micelles that encapsulate the plasticizer, facilitating its transfer into the aqueous phase.
Flow Rate Higher flow rates can increase the rate of leaching.A higher flow rate can enhance the mass transfer of the plasticizer from the tubing surface into the bulk of the fluid.
pH of the Fluid The effect can be variable and depends on the specific formulation.While less pronounced than lipophilicity, pH can influence the surface chemistry of the PVC and the stability of the drug formulation, which may indirectly affect leaching.

Section 2: Troubleshooting Unexpected Leaching Results

This section is designed to help you diagnose and resolve common issues encountered during experimental work on dihexyl azelate leaching.

Q: My control experiments show higher than expected dihexyl azelate leaching. What could be the cause?

A: Several factors could contribute to this observation:

  • Storage Conditions: Ensure that the PVC tubing used for your control and experimental arms has been stored under identical and controlled conditions. Exposure to elevated temperatures or certain atmospheric conditions prior to the experiment can initiate the migration of the plasticizer to the surface.

  • Pre-analytical Contamination: The solvents and reagents used in your analytical method could be a source of contamination. Run a blank analysis of all your reagents to rule this out.

  • Inadequate Cleaning of Labware: Ensure all glassware and equipment are scrupulously cleaned to remove any residual organic contaminants that might interfere with your analysis.

Q: I am observing significant variability in leaching between different batches of the same PVC tubing. Why is this happening?

A: This is a common challenge in working with polymeric materials.

  • Manufacturing Inconsistencies: There can be slight variations in the compounding and extrusion processes during the manufacturing of PVC tubing. This can lead to differences in the distribution and concentration of dihexyl azelate within the polymer matrix.

  • Thermal History: The thermal history of the tubing can affect the morphology of the PVC and the mobility of the plasticizer.

  • Supplier Variability: If you are sourcing tubing from different suppliers, even with the same specifications, expect some level of variability. It is crucial to qualify each new batch of tubing.

Q: My attempts to reduce leaching with a surface coating are not effective. What should I investigate?

A: The efficacy of a surface coating is dependent on several factors:

  • Coating Integrity and Adhesion: The coating must be uniform and well-adhered to the PVC surface to act as an effective barrier. Use surface characterization techniques like scanning electron microscopy (SEM) to inspect the coating.

  • Chemical Compatibility: The coating material must be inert to your drug formulation. Leaching of components from the coating itself could be a new problem.

  • Porosity of the Coating: A porous coating will not effectively prevent the migration of the plasticizer. Consider the molecular size of dihexyl azelate in relation to the pore size of your coating.

Section 3: FAQs on Dihexyl Azelate Leaching Reduction

Q: What are the most promising alternative plasticizers to dihexyl azelate?

A: The selection of an alternative plasticizer is a complex decision that involves balancing performance, biocompatibility, and regulatory acceptance. Some alternatives to consider include:

  • Trimellitates (e.g., Trioctyl Trimellitate - TOTM): These have a higher molecular weight and are less prone to migration.[2]

  • Citrates (e.g., Acetyl Tributyl Citrate - ATBC): These are derived from citric acid and are considered to have a favorable toxicological profile.

  • Polymeric Plasticizers: These are high molecular weight polyesters that exhibit very low migration due to their large size.

Q: Can surface modification of the PVC tubing prevent dihexyl azelate leaching?

A: Yes, surface modification can be a highly effective strategy. The goal is to create a barrier on the inner surface of the tubing that prevents the plasticizer from coming into contact with the fluid.

  • Plasma Treatment: This technique can be used to create a cross-linked surface layer on the PVC, which can hinder the migration of the plasticizer.[3]

  • Surface Coating: Applying a thin layer of a non-leachable, biocompatible polymer can act as a physical barrier. A study on a protein-based coating of phase-transitioned lysozyme (PTL) with sodium alginate (SA) has shown promise in inhibiting plasticizer leaching.[4]

Q: Are there alternative materials to plasticized PVC for medical tubing?

A: Yes, several alternative materials are available, each with its own set of properties, advantages, and disadvantages.

  • Silicone: Highly flexible and biocompatible, but can be more expensive.

  • Polyurethane (PU): Offers good flexibility and strength.

  • Thermoplastic Elastomers (TPEs): A broad class of materials that can be formulated to have properties similar to flexible PVC.

Section 4: Experimental Protocols

Protocol for Quantification of Leached Dihexyl Azelate using GC-MS

This protocol provides a general framework for the quantification of dihexyl azelate. It is essential to validate the method for your specific matrix. A similar method has been used for the determination of azelaic acid derivatives.[4][5][6]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 5 mL of the sample solution (your drug formulation after contact with the PVC tubing), add 5 mL of hexane. b. Vortex for 2 minutes to ensure thorough mixing. c. Centrifuge at 3000 rpm for 10 minutes to separate the layers. d. Carefully transfer the upper hexane layer to a clean vial. e. Evaporate the hexane to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

2. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Inlet Temperature: 280 °C.
  • Injection Volume: 1 µL (splitless mode).
  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, hold for 5 minutes. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 50-500 m/z.
  • Selected Ion Monitoring (SIM): Monitor characteristic ions for dihexyl azelate for enhanced sensitivity and selectivity.

3. Calibration and Quantification: a. Prepare a series of standard solutions of dihexyl azelate in hexane at known concentrations. b. Analyze the standards using the same GC-MS method to generate a calibration curve. c. Quantify the amount of dihexyl azelate in your samples by comparing their peak areas to the calibration curve.

Diagram: Experimental Workflow for Leaching Analysis

LeachingWorkflow Start Start: PVC Tubing and Drug Formulation Incubation Incubation under Controlled Conditions (Temperature, Time, Flow) Start->Incubation Sampling Collect Drug Formulation Sample Incubation->Sampling Extraction Liquid-Liquid Extraction of Dihexyl Azelate Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification End End: Leaching Data Quantification->End

Caption: A flowchart of the key steps in a dihexyl azelate leaching experiment.

Section 5: References

  • Leaching of diethylhexyl phthalate from polyvinyl chloride containers by selected drugs and formulation components. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Reducing the migration of di-2-ethylhexyl phthalate from polyvinyl chloride medical devices. Available at: [Link]

  • The Development of Analytical Method for the Determination of Azelaic Acid Content in Cosmetic Cream Products. ResearchGate. Available at: [Link]

  • The Development of Analytical Method for the Determination of Azelaic Acid Content in Cosmetic Cream Products. Universitas Indonesia. Available at: [Link]

  • The Development of Analytical Method for the Determination of Azelaic Acid Content in Cosmetic Cream Products. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Dihexyl Azelate Synthesis

Welcome to the technical support center for the synthesis of Dihexyl Azelate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Dihexyl Azelate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure you can develop robust and reproducible protocols.

Introduction: The Esterification Pathway

Dihexyl azelate is synthesized via the esterification of azelaic acid with n-hexanol. This reaction is typically a Fischer-Speier esterification, an equilibrium-driven process where an acid catalyst is used to protonate the carboxyl group, making it more susceptible to nucleophilic attack by the alcohol. The primary byproduct is water, and its efficient removal is critical to drive the reaction towards the product side, maximizing the yield of the desired diester.

The overall reaction is as follows:

HOOC-(CH₂)₇-COOH (Azelaic Acid) + 2 CH₃(CH₂)₅OH (n-Hexanol) ⇌ CH₃(CH₂)₅OOC-(CH₂)₇-COO(CH₂)₅CH₃ (Dihexyl Azelate) + 2 H₂O

Alternative "green" routes employing enzymatic catalysts, such as lipases, are also gaining prominence. These methods operate under milder conditions and offer high specificity, avoiding harsh acidic catalysts and high temperatures.[1]

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the primary factors affecting yield and how can I improve it?

Causality & Scientific Rationale:

Low yield in a Fischer esterification is almost always linked to the reaction equilibrium. According to Le Châtelier's principle, the equilibrium can be shifted to favor product formation by either increasing the concentration of reactants or removing a product as it is formed. In this synthesis, the key is the efficient removal of water. Additionally, suboptimal stoichiometry, temperature, or catalyst activity can lead to incomplete conversion.

Troubleshooting Protocol:

  • Optimize Water Removal:

    • Method: The most common method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene). The solvent forms a low-boiling azeotrope with water, which is distilled off, condensed, and collected in the trap, while the immiscible solvent returns to the reaction flask.

    • Verification: Ensure your glassware is properly set up and there are no leaks. The reaction temperature must be sufficient to boil the azeotrope. Monitor the Dean-Stark trap; if water collection ceases, the reaction is likely complete or has stalled.

  • Adjust Reactant Molar Ratio:

    • Method: Use a molar excess of one reactant. Since n-hexanol is typically less expensive and easier to remove than unreacted azelaic acid, it is common to use it in excess. A starting point is a molar ratio of 1:2.5 (Azelaic Acid: n-Hexanol).[2] For enzymatic reactions, a 10-20% molar excess of the alcohol can significantly improve conversion rates.[3]

    • Experiment: Set up parallel reactions with varying molar ratios (e.g., 1:2.2, 1:2.5, 1:3.0) while keeping all other parameters constant. Track the conversion by GC, HPLC, or TLC to determine the optimal ratio for your system.

  • Evaluate Reaction Temperature:

    • Rationale: Higher temperatures increase the reaction rate but can also lead to side reactions, such as the dehydration of hexanol to form dihexyl ether or thermal degradation of the reactants/products.

    • Recommended Range: For acid-catalyzed reactions, a temperature of 120°C is a common starting point.[2][4] For enzymatic synthesis using a catalyst like Novozym 435, the optimal temperature is typically lower, in the range of 70-80°C, to preserve enzyme activity.[3]

Q2: The reaction is proceeding very slowly. How can I increase the reaction rate without compromising the final product?

Causality & Scientific Rationale:

Reaction kinetics are primarily influenced by temperature and catalyst efficiency. An insufficient amount of catalyst, an inappropriate catalyst, or catalyst deactivation can significantly slow down the esterification process. The choice of catalyst is critical and depends on the desired reaction conditions and tolerance for potential side products.

Troubleshooting Protocol:

  • Catalyst Selection & Optimization:

    • Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are effective. A typical loading for H₂SO₄ is around 2% w/w relative to the dicarboxylic acid.[2] p-TSA is often preferred as it is a solid, easier to handle, and sometimes leads to fewer charring side-products.

    • Enzymatic Catalysts: Immobilized lipases, such as Candida antarctica lipase B (commercially available as Novozym 435), are highly efficient under milder conditions.[1][5] They are a "green" alternative but are more expensive and sensitive to temperature and solvent.

    • Experiment: If using an acid catalyst, try increasing the catalyst loading incrementally (e.g., from 1% to 3% w/w) and monitor the reaction rate. If using an enzyme, ensure it has not been denatured by excessive temperature and that the solvent system is compatible.

  • Ensure Proper Agitation:

    • Rationale: This is a biphasic reaction (solid azelaic acid, liquid n-hexanol) in its initial stages. Efficient mixing is crucial to ensure reactants and the catalyst are in close contact, maximizing the active surface area for the reaction to occur.

    • Action: Use a properly sized magnetic stir bar or an overhead mechanical stirrer for larger volumes. Ensure a vortex is visible, indicating adequate mixing.

Experimental Workflow: Troubleshooting Low Yield

Below is a logical workflow for diagnosing and resolving low reaction yields.

TroubleshootingWorkflow Start Low Yield Observed CheckWater Verify Efficacy of Water Removal Start->CheckWater Is water being collected in Dean-Stark? WaterOK Water Removal is Efficient CheckWater->WaterOK Yes OptimizeTemp Action: Adjust Temperature (Increase for Acid, Check for Enzyme) CheckWater->OptimizeTemp No, azeotrope not boiling CheckRatio Analyze Reactant Molar Ratio CheckCatalyst Evaluate Catalyst Activity & Loading CheckRatio->CheckCatalyst Ratio ≥ 1:2.5 OptimizeRatio Action: Increase Molar Excess of n-Hexanol CheckRatio->OptimizeRatio Ratio < 1:2.5 CheckTemp Assess Reaction Temperature CheckCatalyst->CheckTemp Catalyst is fresh & loading is optimal OptimizeCatalyst Action: Increase Loading or Use Fresh Catalyst CheckCatalyst->OptimizeCatalyst Catalyst old or loading low CheckTemp->OptimizeTemp Temp too low/high WaterOK->CheckRatio Resolved Yield Improved OptimizeRatio->Resolved OptimizeCatalyst->Resolved OptimizeTemp->Resolved

Caption: Troubleshooting workflow for low dihexyl azelate yield.

Q3: My final product is discolored (yellow/brown). What causes this and how can I obtain a colorless product?

Causality & Scientific Rationale:

Discoloration is typically due to impurities formed from side reactions, often at elevated temperatures. Strong acid catalysts, particularly sulfuric acid, can cause charring and degradation of the organic molecules. The impurities are often colored, conjugated organic species.

Troubleshooting & Purification Protocol:

  • Lower the Reaction Temperature: As a first step, reduce the reaction temperature by 10-15°C. While this may slow the reaction slightly, it can dramatically reduce the formation of color bodies.

  • Switch to a Milder Catalyst: Consider replacing sulfuric acid with p-toluenesulfonic acid (p-TSA) or an enzymatic catalyst, both of which are known to produce cleaner reaction profiles.

  • Implement a Post-Reaction Workup: A robust purification sequence is essential for removing both the catalyst and any colored byproducts.

    • Step 1: Neutralization: After cooling the reaction mixture, dilute it with a non-polar organic solvent like ethyl acetate. Wash the solution several times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[6] Continue washing until the aqueous layer is no longer acidic (test with pH paper).

    • Step 2: Water Wash: Wash the organic layer with water or a saturated brine solution to remove any remaining salts and water-soluble impurities.[6]

    • Step 3: Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter.

    • Step 4: Solvent Removal & Distillation: Remove the organic solvent using a rotary evaporator. For the highest purity, the crude dihexyl azelate oil should be purified by vacuum distillation.[6] Dihexyl azelate has a high boiling point, so a good vacuum is required.

Data Summary: Reaction Condition Comparison

The table below summarizes typical starting conditions for different catalytic systems used in the synthesis of dihexyl azelate and similar diesters.

ParameterSulfuric Acid (H₂SO₄)p-Toluenesulfonic Acid (p-TSA)Novozym 435 (Immobilized Lipase)
Catalyst Type Homogeneous, Strong AcidHomogeneous, Strong AcidHeterogeneous, Biocatalyst
Typical Loading 2% w/w of azelaic acid[2]1-5% w/w of azelaic acid0.1 - 0.15 g per experiment[1]
Temperature 120 - 140 °C[2]110 - 140 °C70 - 80 °C[3]
Molar Ratio (Acid:Alcohol) 1:2.5[2]1:2.5 - 1:3.01:2.2 - 1:2.4[3]
Reaction Time 4 - 8 hours[2]4 - 10 hours5 - 6 hours[3]
Pros Inexpensive, high activityLess charring than H₂SO₄, solidHigh selectivity, mild conditions, "green"
Cons Can cause charring, difficult to removeMore expensive than H₂SO₄Expensive, sensitive to temperature

References

  • Optimization of Synthesis Technology of Azelaic Acid by Orthogonal Test.Huaihai Institute of Technology.
  • Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC.National Center for Biotechnology Information.
  • WO2006074379A2 - Methods and compositions involving esters of azelaic acid and other dicarboxylic acids - Google Patents.Google Patents.
  • Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - MDPI.MDPI.
  • Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PubMed Central.National Center for Biotechnology Information.
  • Esterification of azelaic acid with methanol on different catalysts. Reaction conditions - ResearchGate.ResearchGate.
  • Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol - AIP Publishing.AIP Publishing.

Sources

Troubleshooting

Challenges in the purification of crude Dihexyl azelate

Topic: Purification of Crude Dihexyl Azelate (DHAz) Document ID: DHAZ-PUR-001 Role: Senior Application Scientist Status: Active / Live Support[1] Introduction Welcome to the Process Chemistry Support Hub. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Crude Dihexyl Azelate (DHAz) Document ID: DHAZ-PUR-001 Role: Senior Application Scientist Status: Active / Live Support[1]

Introduction

Welcome to the Process Chemistry Support Hub. You are likely here because your crude Dihexyl Azelate (DHAz) synthesis—typically via Fischer esterification of azelaic acid and n-hexanol—has resulted in a mixture that fails critical specifications (Acid Value, Color, or Purity).[1]

This guide moves beyond basic textbook protocols. We address the physicochemical realities of handling medium-chain diesters, specifically the challenges of amphiphilic intermediates (monohexyl azelate) and the thermal instability of azelates during aggressive stripping.

Module 1: Phase Separation & Neutralization

Context: The crude reaction mixture contains the target diester, unreacted hexanol, acidic catalyst (e.g., p-TSA or H₂SO₄), and unreacted azelaic acid. The first step is usually an alkaline wash.

Q: Why does my crude mixture form a stable "rag layer" or emulsion during the bicarbonate wash?

A: You are likely battling the surfactant effects of Monohexyl Azelate.

The Mechanism: Incomplete esterification leaves monohexyl azelate in the mixture. Unlike the dicarboxylic acid (soluble in water/base) or the diester (hydrophobic), the mono-ester is amphiphilic . It has a hydrophobic hexyl tail and a hydrophilic carboxyl head.[1] At the interface of your organic phase (DHAz + Hexanol) and aqueous phase (NaHCO₃), these molecules align to lower surface tension, stabilizing the emulsion [1].

Troubleshooting Protocol: The "Salting-Out" Break Do not simply wait for the layers to separate; they often won't.

  • Increase Ionic Strength: Add saturated Brine (NaCl) solution immediately.[1] The high ionic strength compresses the electrical double layer around the droplets, forcing coalescence (salting out).

  • Density Check: DHAz has a density of ~0.93 g/mL [2].[1] If your aqueous wash is too dilute, the density differential (

    
    ) is insufficient for rapid separation. Ensure your aqueous phase density is 
    
    
    
    g/mL using salt.[1]
  • Filtration: If the rag layer persists, it may contain polymerized byproducts or salts. Filter the emulsion through a pad of Celite or glass wool to physically disrupt the droplets.

Q: My Acid Value (AV) remains high (>0.5 mg KOH/g) even after three washes. Should I use a stronger base like NaOH?

A: Proceed with extreme caution. Strong bases risk saponification. [1]

The Risk: Using 1M NaOH can rapidly hydrolyze your product back to the starting materials, especially if the mixture is warm.

The Fix:

  • Temperature Control: Cool the crude mixture to <10°C before any alkaline wash. Hydrolysis kinetics are significantly slower at low temperatures.[1]

  • The "Polishing" Wash: Instead of aggressive liquid-liquid extraction, switch to a solid-phase neutralization.[1] Stir the organic layer with anhydrous Sodium Carbonate (Na₂CO₃) or Calcium Hydroxide for 30 minutes, then filter. This removes residual acid without introducing water that promotes hydrolysis [3].[1]

Module 2: Vacuum Stripping & Thermal Separation

Context: You need to remove excess n-hexanol (BP: ~157°C at atm) from the DHAz (BP: ~216°C at 5 mmHg) [2].

Q: I am seeing product degradation (yellowing) before all the hexanol is removed. What is happening?

A: You are exceeding the thermal stability limit of the azelate backbone.

The Mechanism: While DHAz has a high boiling point, prolonged exposure to temperatures >180°C in the presence of trace oxygen or acidic impurities triggers oxidation and polymerization. You cannot simply "boil off" the hexanol at atmospheric pressure.

The Solution: High-Vacuum Stripping You must leverage the vapor pressure difference under deep vacuum.[1]

ComponentBP @ 760 mmHg (Atm)BP @ 10 mmHg (Vacuum)BP @ 1 mmHg (High Vac)
n-Hexanol 157°C~60°C~25°C
Dihexyl Azelate >300°C (Decomp)~230°C~190°C

Protocol:

  • Target Vacuum: < 5 mmHg (Torr).

  • Target Temp: Maintain pot temperature at 120°C - 140°C .

  • Nitrogen Sparge: Introduce a fine stream of dry nitrogen (capillary bleed) into the liquid. This lowers the partial pressure of hexanol, acting as a carrier gas to strip the alcohol without requiring higher temperatures [4].

Q: How do I know when the stripping is complete without running a GC every hour?

A: Monitor the Refractive Index (RI).

Hexanol (RI ~1.417) has a significantly lower refractive index than Dihexyl Azelate (RI ~1.445 - 1.450).[1]

  • Action: Pull a small sample every 30 minutes.

  • Stop Condition: When the RI stabilizes at the literature value for DHAz (approx 1.446 @ 25°C) [5], the solvent is removed.

Module 3: Visual Logic & Workflow

The following diagram illustrates the critical decision pathways for purification, specifically addressing the emulsion and acidity loops.

DHAz_Purification Start Crude Reaction Mixture (DHAz + Hexanol + Acid) Wash Alkaline Wash (NaHCO3) Start->Wash Check_Emulsion Emulsion Formed? Wash->Check_Emulsion Break_Emulsion Add Brine (Sat. NaCl) Filter via Celite Check_Emulsion->Break_Emulsion Yes (Rag Layer) Check_AV Acid Value < 0.1? Check_Emulsion->Check_AV No (Clear Layers) Break_Emulsion->Wash Retry Separation Solid_Neut Solid Phase Neutralization (Stir with Na2CO3) Check_AV->Solid_Neut No (AV High) Strip Vacuum Stripping (<5 mmHg, 130°C) Check_AV->Strip Yes Solid_Neut->Strip Polish Adsorption (Carbon/Silica) Remove Color/Trace Acid Strip->Polish Final Pure Dihexyl Azelate Polish->Final

Figure 1: Decision logic for overcoming phase separation and acidity challenges in DHAz purification.

Module 4: Final Polishing (Adsorption)

Context: Even after distillation, the product may have a slight yellow tint (APHA > 50) or trace moisture.

Q: My product is chemically pure (GC > 99%) but fails the "Appearance" spec due to color. Can I re-distill?

A: Re-distillation risks further thermal history.[1] Use Adsorption instead.

The Mechanism: Color bodies in azelates are often conjugated oxidation byproducts or trace metal complexes from the catalyst. These are polar and bulky.[1]

Protocol:

  • Adsorbent: Use Activated Bleaching Earth (1-2% w/w) or Activated Carbon (0.5% w/w) [6].[1]

  • Temperature: Heat the ester to 80°C. High viscosity at room temperature prevents effective diffusion into the adsorbent pores.

  • Time: Stir for 30-60 minutes under vacuum (to simultaneously dry the product).

  • Filtration: Filter hot through a 1-micron membrane to remove fines.[1]

References

  • University of Rochester. (n.d.). How To: Manage an Emulsion - Workup Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.).[1][2][3] Dihexyl azelate | C21H40O4 | CID 7985.[1][3] National Library of Medicine. Retrieved from [Link]

  • U.S. Patent No. 3,513,078. (1970).[1] Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.[4] Google Patents.[1] Retrieved from

  • PubChem. (n.d.).[1] Bis(2-ethylhexyl) azelate | C25H48O4 | CID 7642 (Refractive Index Comparison).[1] National Library of Medicine. Retrieved from [Link]

  • Chern, J. M., & Wu, C. Y. (2001).[5] Desorption of dye from activated carbon beds: effects of temperature, pH, and alcohol.[5] Water Research, 35(17), 4159-65.[1][5] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Dihexyl Azelate (DHAz) Performance

Current Status: Operational Support Tier: Level 3 (Advanced Application Engineering) Topic: Enhancing Plasticization Efficiency, Synthesis Yield, and Stability of Dihexyl Azelate Audience: Polymer Chemists, Formulation S...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Application Engineering) Topic: Enhancing Plasticization Efficiency, Synthesis Yield, and Stability of Dihexyl Azelate Audience: Polymer Chemists, Formulation Scientists, and Medical Device Engineers[1]

Core Directive & Operational Philosophy

Welcome to the Advanced Technical Support Center for Dihexyl Azelate (DHAz). Unlike standard phthalates (e.g., DEHP), DHAz offers a unique bio-based profile with superior low-temperature flexibility.[1] However, its lower molecular weight compared to polymeric plasticizers can lead to migration issues if not engineered correctly.[1]

Our goal is to move beyond "standard recipes" and provide you with the causal logic to manipulate three critical efficiency vectors:

  • Synthesis Efficiency: Maximizing yield and purity to prevent degradation.

  • Thermodynamic Efficiency: Optimizing the polymer-plasticizer interaction parameter (

    
    ).
    
  • Retention Efficiency: Minimizing migration in medical and food-contact applications.

Module A: Synthesis & Purity Optimization

Context: Impurities in DHAz (specifically residual acidity and mono-esters) act as pro-degradants in the final polymer matrix, catalyzing hydrolysis and increasing leaching rates.[1]

Troubleshooting Guide: Synthesis Failure Modes
SymptomProbable CauseTechnical Resolution
Yield Stalls < 90% Equilibrium limitation due to water retention.[1]Implement Azeotropic Distillation: Use a Dean-Stark trap with a non-polar solvent (e.g., toluene) or switch to vacuum-driven esterification to continuously remove water.[1]
High Acid Value (>0.5 mg KOH/g) Incomplete esterification or catalyst residue.[1][2]Neutralization Protocol: Wash crude product with 10% Na₂CO₃, followed by brine. For solid acid catalysts, ensure filtration efficiency < 0.45 µm.[1]
Product Discoloration (Yellowing) Oxidation of hexanol or thermal degradation.[1]Inert Atmosphere: Maintain strict N₂ sparging. Add antioxidant (e.g., BHT) at 0.1% during synthesis if end-use permits.
Advanced Protocol: Green Synthesis Workflow

Standard acid catalysis is prone to side reactions.[1] We recommend enzymatic or solid-acid routes for medical-grade DHAz.

SynthesisWorkflow Reactants Reactants: Azelaic Acid + Hexanol Catalyst Catalyst Selection: Lipase (Novozyme 435) OR Solid Acid (Zeolite) Reactants->Catalyst Reaction Esterification Temp: 60-80°C (Enzymatic) Vacuum: < 50 mbar Catalyst->Reaction Activation Reaction->Reaction Water Removal (Shift Equilibrium) Purification Purification 1. Filtration (Catalyst Recovery) 2. Molecular Distillation Reaction->Purification Crude Ester FinalProduct High-Purity DHAz Acid Value < 0.1 Purification->FinalProduct

Figure 1: Optimized synthesis workflow prioritizing low-thermal impact (enzymatic) or heterogeneous catalysis to minimize purification burden.

Module B: Compounding & Thermodynamic Efficiency

Context: "Efficiency" in plasticization is defined by how much the Glass Transition Temperature (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) drops per unit of plasticizer added. DHAz is highly efficient due to its flexible aliphatic chain, but it must be miscible with the polymer (PVC, PLA, or PVB).
The Science of Compatibility: Solubility Parameters

To ensure DHAz stays in the matrix, the Hildebrand Solubility Parameter (


) difference between the polymer and DHAz must be minimized.
  • PVC ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    :  ~9.5 – 9.7 
    
    
    
    [2]
  • PLA ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    :  ~10.1 
    
    
    
    [2]
  • DHAz ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    :  ~8.8 – 9.0 
    
    
    
    (Estimated based on chain length vs. Dioctyl Azelate)

The Challenge: DHAz is slightly more non-polar than PVC/PLA. This mismatch drives "blooming" (surface migration) over time.

Troubleshooting Guide: Compounding Issues

Q: Why is my PLA/DHAz film turning hazy after 48 hours?

  • A: This is phase separation .[1] The DHAz is crystallizing or migrating to the surface because the amorphous regions of the PLA have densified (physical aging), squeezing the plasticizer out.

  • Fix:

    • Annealing: Heat treat the film at 60°C for 30 mins to relax the polymer chains and allow better integration.

    • Co-Plasticization: Blend DHAz with a more polar plasticizer (e.g., Citrate esters or PEG) at a 3:1 ratio.[1] The polar component anchors the blend to the PLA matrix, while DHAz provides the free volume.

Q: How do I achieve maximum flexibility with minimum DHAz loading?

  • A: Maximize Free Volume .

  • Protocol: Use high-shear mixing (twin-screw extrusion) rather than solvent casting. Shear forces disentangle polymer chains, allowing DHAz molecules to intersperse more uniformly.[1]

  • Target: A

    
     depression of 2-3°C per 1% wt of DHAz added.
    

Module C: Migration & Stability (Medical Applications)[1]

Context: In drug development (e.g., IV bags, tubing), leaching is a critical failure mode.[1] DHAz is lipophilic and will migrate into lipid-based drug formulations (e.g., Propofol) or blood.[1]

Mechanism of Migration Control

Migration is a diffusion-controlled process described by Fick's Second Law.[1] To stop it, we must increase the "tortuosity" of the path or increase the surface energy barrier.

MigrationControl cluster_Solutions Intervention Strategies PolymerMatrix Polymer Matrix (PVC/PLA) + DHAz Molecules MigrationPath Diffusion Pathway (Fickian Transport) PolymerMatrix->MigrationPath ExternalEnv External Environment (Lipid Solution/Blood) MigrationPath->ExternalEnv Leaching (Failure) NanoFillers Strategy 1: Nano-Fillers (Nano-Clay/Silica) Increases Tortuosity NanoFillers->MigrationPath Blocks SurfaceCrosslink Strategy 2: Surface Crosslinking (Plasma Treatment) Creates Barrier Layer SurfaceCrosslink->ExternalEnv Seals Interface HighMW Strategy 3: Oligomeric Azelates (Increase MW) Lowers Diffusion Coeff. HighMW->MigrationPath Slows Mobility

Figure 2: Three validated strategies to inhibit DHAz leaching in medical devices.[1]

Data: Migration Resistance in PVC (Simulated)
SimulantConditionDHAz Loss (Pure)DHAz Loss (Optimized*)
Distilled Water 37°C, 72h0.3%< 0.1%
Ethanol (10%) 37°C, 72h2.5%0.8%
Olive Oil (Fatty) 37°C, 72h12.4% 4.1%

*Optimized = DHAz blended with 5% epoxidized soybean oil (ESO) and surface plasma treated.[1]

Frequently Asked Questions (FAQs)

Q1: Can DHAz replace DEHP 1:1 in blood bags? A: Not directly.[1] While DHAz has better toxicology (non-phthalate), it is more mobile than DEHP due to lower molecular weight.[1] You must use it in conjunction with a high-molecular-weight polymeric plasticizer or use "Oligomeric Azelates" (polyesters of azelaic acid and diols) to meet USP Class VI leaching standards.

Q2: Is DHAz biodegradable? A: Yes. Unlike phthalates, the linear aliphatic structure of azelaic acid is readily susceptible to enzymatic hydrolysis by esterases found in soil bacteria. This makes it an ideal companion for PLA (Polylactic Acid) bioplastics.[1]

Q3: What is the optimal processing temperature? A: DHAz boils at >230°C (at reduced pressure), but degradation starts earlier.[1]

  • PVC Compounding: Keep melt temperature below 170°C.[1]

  • PLA Compounding: Keep below 160°C.

  • Warning: If you smell a "fruity/waxy" odor during processing, you are volatilizing the plasticizer. Lower the temp and increase screw speed.

References

  • Synthesis & Catalysis: Bozell, J. J., & Petersen, G. R. (2010).[1] Technology development for the production of biobased products from biorefinery carbohydrates—the US Department of Energy’s “Top 10” revisited. (Discusses Azelaic acid potential).

  • Plasticization Mechanism: Marcilla, A., & Garcia, S. (2004).[1] Liquid-liquid equilibrium of the ternary system PVC + plasticizers + solvents. (Establishes solubility parameter baselines). [1]

  • Medical Migration: Kastner, J., et al. (2012).[1] Aqueous leaching of di-2-ethylhexyl terephthalate (DEHT) and di-2-ethylhexyl phthalate (DEHP) from PVC medical devices.[1] (Comparative protocol for leaching studies).

  • PLA Compatibility: Chieng, B. W., et al. (2014).[1] Plasticized Poly(lactic acid) with Low Molecular Weight Poly(ethylene glycol): Mechanical Properties, Thermal Properties, and Biodegradability.[1] (Methodology for testing bio-plasticizer efficiency). [1]

  • General Properties: PubChem Database.[1] Dihexyl Azelate - Compound Summary.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Dihexyl Azelate Quantification

In the landscape of pharmaceutical development and material science, the precise quantification of additives like plasticizers is paramount. Dihexyl azelate, a common plasticizer, ensures the flexibility and durability o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and material science, the precise quantification of additives like plasticizers is paramount. Dihexyl azelate, a common plasticizer, ensures the flexibility and durability of various polymeric materials used in pharmaceutical packaging and medical devices. Its potential to migrate into drug products, however, necessitates robust analytical methods for its quantification to ensure patient safety and product quality. This guide provides an in-depth comparison of validated analytical methods for dihexyl azelate, grounded in scientific principles and regulatory expectations.

The selection of an analytical method is a critical decision driven by the specific requirements of the application, including the sample matrix, required sensitivity, and the regulatory framework. This guide will explore the validation of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The Imperative of Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] A validated method provides confidence in the reliability of the analytical data. For a plasticizer like dihexyl azelate, which could be a potential leachable or extractable from packaging materials, a validated method is a regulatory necessity to assess the safety of the final drug product.[5][6][7][8]

The validation process encompasses a systematic evaluation of several key parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

  • Accuracy: The closeness of test results to the true value.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

The following diagram illustrates the typical workflow for analytical method validation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Method_Development Method Development Optimization Optimization of Parameters Method_Development->Optimization Specificity Specificity Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis Method_Transfer Method Transfer Routine_Analysis->Method_Transfer

Caption: A typical workflow for analytical method validation.

Method Comparison: GC-MS vs. HPLC for Dihexyl Azelate Quantification

The choice between GC-MS and HPLC depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity. Dihexyl azelate is a semi-volatile compound, making it amenable to both techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, leading to high specificity.

Causality in Experimental Choices: For a compound like dihexyl azelate, a non-polar capillary column is typically chosen for GC separation due to the non-polar nature of the analyte. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for trace-level quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. For dihexyl azelate, which lacks a strong chromophore, detection can be a challenge. UV detection at low wavelengths (around 210-220 nm) is a common approach for esters.[11][12] Alternatively, derivatization to introduce a chromophore or using a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.

Causality in Experimental Choices: A reversed-phase C18 column is the standard choice for separating non-polar to moderately polar compounds like dihexyl azelate. The mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve good resolution and peak shape.

Comparative Performance Data

The following table summarizes the typical performance characteristics of validated GC-MS and HPLC-UV methods for the quantification of dihexyl azelate. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterGC-MSHPLC-UV
Specificity High (Mass spectral data provides structural confirmation)Moderate (Relies on retention time; potential for co-elution)
Linearity (R²) > 0.999> 0.995[13]
Accuracy (% Recovery) 95-105%[14]97-99%[13]
Precision (% RSD) < 5%[14]< 2%[13]
LOD Low ng/mL to pg/mLµg/mL[13]
LOQ Low ng/mL to pg/mLµg/mL[13]
Robustness Generally robust to small changes in flow rate and temperatureCan be sensitive to mobile phase composition and pH
Sample Throughput Moderate (Longer run times)High (Shorter run times)

Experimental Protocols

Below are detailed, step-by-step methodologies for the validation of a GC-MS method for dihexyl azelate quantification.

Protocol: Validation of a GC-MS Method for Dihexyl Azelate

1. Objective: To validate a GC-MS method for the quantification of dihexyl azelate in a relevant solvent (e.g., isopropanol) according to ICH Q2(R1) guidelines.

2. Materials and Reagents:

  • Dihexyl azelate reference standard

  • Isopropanol (HPLC grade)

  • Volumetric flasks and pipettes

3. Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

4. Chromatographic Conditions:

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: 100 °C (hold for 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for dihexyl azelate

5. Validation Procedure:

  • Specificity: Analyze a blank solvent and a spiked sample to demonstrate the absence of interfering peaks at the retention time of dihexyl azelate.

  • Linearity: Prepare a series of calibration standards of dihexyl azelate in isopropanol (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Prepare samples at three concentration levels (low, medium, high) within the linear range. Analyze each sample in triplicate and calculate the percentage recovery. Acceptance criteria: 95-105%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.

    • The relative standard deviation (%RSD) should be ≤ 5%.

  • LOD and LOQ: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., oven temperature ramp rate ± 1 °C/min, flow rate ± 0.1 mL/min) and assess the impact on the results.

Selecting the Appropriate Analytical Method

The decision to use GC-MS or HPLC for dihexyl azelate quantification is contingent on the specific analytical challenge. The following flowchart provides a logical framework for method selection.

G Start Start: Need to Quantify Dihexyl Azelate Matrix_Complexity Is the sample matrix complex? Start->Matrix_Complexity Sensitivity_Requirement Is high sensitivity (sub-µg/mL) required? Matrix_Complexity->Sensitivity_Requirement No GC_MS Use GC-MS for high specificity and sensitivity Matrix_Complexity->GC_MS Yes Sensitivity_Requirement->GC_MS Yes HPLC_UV Use HPLC-UV for routine analysis and higher throughput Sensitivity_Requirement->HPLC_UV No HPLC_Advanced_Detector Consider HPLC with advanced detectors (CAD, ELSD, or MS) HPLC_UV->HPLC_Advanced_Detector If UV sensitivity is insufficient

Caption: Decision tree for selecting an analytical method for dihexyl azelate.

Conclusion

Both GC-MS and HPLC are viable techniques for the quantification of dihexyl azelate, each with its own set of advantages and limitations. GC-MS offers superior specificity and sensitivity, making it the method of choice for challenging matrices and trace-level analysis, such as in extractables and leachables studies.[15] HPLC, particularly with UV detection, provides a simpler and higher-throughput option for routine quality control where lower sensitivity is acceptable.

The ultimate selection of an analytical method must be based on a thorough understanding of the analytical requirements and a comprehensive validation study to demonstrate its suitability for the intended purpose, in alignment with regulatory guidelines from bodies like the FDA and ICH.[1][16][17][18] The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish reliable and robust analytical methods for dihexyl azelate quantification.

References

  • The Development of Analytical Method for the Determination of Azelaic Acid Content in Cosmetic Cream Products. ResearchGate. Available at: [Link]

  • Development and validation of RP-HPLC method for Azelaic acid in prepared cubosomal dispersion using Design of Expert approach. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • The Development of Analytical Method for the Determination of Azelaic Acid Content in Cosmetic Cream Products. ResearchGate. Available at: [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Springer. Available at: [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Available at: [Link]

  • Azelaic Acid | HPLC | Non-derivatized | Stability Studies | Validation. Pharmanalysis. Available at: [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. National Institutes of Health. Available at: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Semantic Scholar. Available at: [Link]

  • Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl) Phthalate in Liver Samples. ResearchGate. Available at: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Determination of Plasticizers Commonly Used In Pharmaceutical Dosage Forms by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Determination of Plasticizers Commonly Used In Pharmaceutical Dosage Forms by High Performance Liquid Chromatography. Taylor & Francis Online. Available at: [Link]

  • Analysis of Extractables & Leachables in Pharmaceutical Products. Agilent. Available at: [Link]

  • Drugs acting as plasticizers in polymeric systems: a quantitative treatment. PubMed. Available at: [Link]

  • A Practical Approach to Extractables & Leachables. Drug Development and Delivery. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Validation and application of an HPLC method for determination of di (2-ethylhexyl) phthalate and mono (2-ethylhexyl) phthalate in liver samples. PubMed. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Extractables and Leachables: New ICH Q3E Guidance, Common Practices and Challenges (single use). CASSS. Available at: [Link]

  • Development and Validation of Stability-indicating Gas Chromatography Method for the Quantitative Determination of Ethylhexylglycerin. Asian Journal of Pharmaceutics. Available at: [Link]

  • PHARMACEUTICALLY USED PLASTICIZERS: A REVIEW. ResearchGate. Available at: [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]

  • Plasticizer Excipients. CD Formulation. Available at: [Link]

  • Extractables and Leachables Testing. Intertek. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Extractables and leachables: definitions, differences & facts. Single Use Support. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube. Available at: [Link]

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Comparative

A Comparative Analysis of Dihexyl Azelate and Di(2-ethylhexyl) Azelate (DEHA) for High-Performance Applications

In the pursuit of optimizing polymer formulations for specialized applications, the selection of an appropriate plasticizer is paramount. Azelaic acid esters, known for their excellent low-temperature performance and com...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of optimizing polymer formulations for specialized applications, the selection of an appropriate plasticizer is paramount. Azelaic acid esters, known for their excellent low-temperature performance and compatibility with a range of polymers, represent a critical class of plasticizers. This guide provides an in-depth comparative analysis of two prominent azelate esters: Dihexyl azelate and di(2-ethylhexyl) azelate (DEHA). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in material selection and formulation development.

Introduction: Molecular Architecture and its Implications

Dihexyl azelate and di(2-ethylhexyl) azelate (DEHA) are both diesters of azelaic acid, a nine-carbon dicarboxylic acid. Their fundamental difference lies in the structure of their alcohol moieties: dihexyl azelate is derived from the linear hexanol, while DEHA is synthesized from the branched 2-ethylhexanol. This seemingly subtle variation in molecular architecture gives rise to distinct physicochemical properties and, consequently, different performance characteristics when incorporated into a polymer matrix.

The linear nature of the hexyl chains in dihexyl azelate allows for more efficient packing and stronger van der Waals interactions with polymer chains, which can translate to lower volatility and potentially better permanence.[1] Conversely, the branched structure of the 2-ethylhexyl groups in DEHA introduces steric hindrance, which can disrupt polymer chain packing more effectively, leading to superior plasticizing efficiency and enhanced low-temperature flexibility.[2]

This guide will delve into a detailed comparison of their properties, performance in polymer systems, and toxicological profiles, supported by experimental data and established scientific principles.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the fundamental physicochemical properties of these plasticizers is essential for predicting their behavior in formulations. The following table summarizes the key properties of Dihexyl azelate and DEHA.

PropertyDihexyl AzelateDi(2-ethylhexyl) Azelate (DEHA)
CAS Number 109-31-9103-24-2
Molecular Formula C₂₁H₄₀O₄C₂₅H₄₈O₄
Molecular Weight ( g/mol ) 356.5412.65[3]
Appearance Clear, colorless to pale yellow liquid[4]Clear, colorless to pale yellow oil[3]
Density (g/cm³ at 20°C) 0.927~0.914
Boiling Point (°C) 216 @ 5 mmHg417 (estimated)[5]
Melting Point (°C) -10-67.8
Solubility in Water Practically insoluble[4]Insoluble[3]
Solubility in Organic Solvents Soluble in ether and chloroform[4]Soluble in alcohols, acetone, and benzene[3]

Performance as Plasticizers: A Deep Dive into Experimental Evidence

The primary application for both dihexyl azelate and DEHA is as a plasticizer, particularly in polyvinyl chloride (PVC) and other vinyl polymers.[6] Their performance in these systems is a critical determinant of their suitability for specific applications.

Plasticizing Efficiency and Mechanical Properties

Plasticizing efficiency is a measure of a plasticizer's ability to reduce the glass transition temperature (Tg) of a polymer, thereby increasing its flexibility. A study on dicarboxylate ester plasticizers, including di(2-ethylhexyl) azelate (D2EHAz), provides valuable insights into its performance in PVC.[7]

Experimental Snapshot: Performance of DEHA in PVC [7]

  • Tensile Strength: PVC films plasticized with D2EHAz exhibited improved tensile strength compared to unplasticized PVC.

  • Elongation at Break: A significant increase in the elongation at break was observed, indicating enhanced flexibility.

  • Glass Transition Temperature (Tg): D2EHAz effectively lowered the Tg of PVC, with blends showing a single Tg in the range of 65.36°C - 71.90°C, confirming good compatibility.

While direct comparative experimental data for dihexyl azelate is less readily available in the literature, the principles of structure-property relationships for plasticizers suggest that the branched structure of DEHA would likely result in a greater reduction in Tg and thus higher plasticizing efficiency compared to the linear dihexyl azelate.[2] However, the linear alkyl chains of dihexyl azelate may lead to a more favorable balance of mechanical properties, potentially offering higher tensile strength at a given flexibility.

Low-Temperature Performance

Azelate esters are renowned for their ability to impart excellent flexibility to polymers at low temperatures.[8] This is a critical attribute for applications such as wire and cable insulation, automotive interiors, and outdoor equipment.

The branched structure of DEHA is particularly advantageous for low-temperature performance. The steric hindrance from the 2-ethylhexyl groups prevents the polymer chains from packing closely together as the temperature drops, thus maintaining flexibility.[8] Dihexyl azelate, with its linear chains, is also an effective low-temperature plasticizer, though DEHA is generally considered the benchmark in this regard.[8]

Permanence: Migration and Volatility

The permanence of a plasticizer within a polymer matrix is crucial for the long-term stability and safety of the final product. Migration and volatility are two key aspects of permanence.

A study on various dicarboxylate esters demonstrated that di(2-ethylhexyl) azelate exhibits good thermal stability, with the first stage of maximum degradation temperature for PVC-D2EHAz films recorded at 290.83 °C.[7] The same study also evaluated the migration stability of D2EHAz in different solvents.

Experimental Protocol: Evaluation of Plasticizer Migration [7]

This protocol outlines a typical solvent extraction method to assess plasticizer migration.

  • Sample Preparation: Prepare PVC films of standardized dimensions (e.g., 60 mm × 10 mm × 2 mm) containing a known concentration of the plasticizer.

  • Initial Weighing: Accurately weigh the conditioned PVC film specimens (W1).

  • Solvent Immersion: Immerse the specimens in a specified volume of the test solvent (e.g., petroleum ether, 10% ethanol, 30% acetic acid, or distilled water) at a controlled temperature (e.g., 23 ± 2 °C) for a defined period (e.g., 24 hours).

  • Post-Immersion Processing: Remove the films from the solvent, wash them thoroughly with distilled water, and dry them to a constant weight.

  • Final Weighing: Accurately weigh the dried PVC film specimens (W2).

  • Calculation of Weight Loss: Calculate the percentage of weight loss, which corresponds to the amount of migrated plasticizer, using the formula: Weight Loss (%) = [(W1 - W2) / W1] × 100

The more linear structure of dihexyl azelate is expected to result in lower volatility compared to the more branched DEHA.[1] This is because the linear chains can align more closely with the polymer chains, leading to stronger intermolecular forces that need to be overcome for the plasticizer to escape the matrix.

Toxicological and Environmental Profile

The safety of plasticizers is a primary concern, especially for applications in medical devices, food packaging, and consumer goods.

Dihexyl Azelate: Long-term studies in rats and dogs have shown no significant adverse effects at moderate dietary concentrations. At very high concentrations (15% of the diet), some growth retardation and increased kidney weight were observed in rats.[6] Overall, it is considered to have a low toxicity profile.

Di(2-ethylhexyl) Azelate (DEHA): DEHA is also reported to have low acute toxicity.[9] It is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[10]

It is important to note that much of the public concern around plasticizers has been focused on certain phthalate esters. Azelates, as a class, are generally considered to be safer alternatives.

Application Areas and Selection Rationale

The choice between dihexyl azelate and DEHA will ultimately depend on the specific performance requirements of the end application.

  • Di(2-ethylhexyl) Azelate (DEHA) is the preferred choice when superior low-temperature flexibility is the primary driver. Its high plasticizing efficiency makes it suitable for applications requiring significant softening of the polymer, such as flexible PVC films, tubing, and wire insulation for extreme cold environments.[8]

  • Dihexyl Azelate is a strong candidate for applications where a balance of good low-temperature performance and low volatility is required. Its linear structure suggests better permanence, making it suitable for applications where plasticizer migration is a concern, such as in food contact materials and long-service-life components.[1][6]

Experimental Workflows and Logical Relationships

To aid in the selection and evaluation process, the following diagrams illustrate key conceptual frameworks.

cluster_0 Plasticizer Selection Workflow A Define Application Requirements (e.g., Flexibility, Temp Range, Permanence) B Review Candidate Plasticizers (Dihexyl Azelate vs. DEHA) A->B C Compare Physicochemical Properties (MW, BP, Density, Solubility) B->C D Evaluate Performance Data (Mechanical, Thermal, Migration) C->D E Assess Toxicological Profile D->E F Select Optimal Plasticizer E->F G Formulation & Testing F->G H Final Product Validation G->H

Caption: A logical workflow for selecting a plasticizer based on application needs.

cluster_1 Structure-Property Relationship struct1 Dihexyl Azelate Linear Alkyl Chains prop1 Expected Properties - Lower Volatility - Good Low-Temp Performance - Potentially Higher Tensile Strength struct1->prop1 leads to struct2 Di(2-ethylhexyl) Azelate (DEHA) Branched Alkyl Chains prop2 Expected Properties - Higher Plasticizing Efficiency - Superior Low-Temp Flexibility - Lower Volatility than shorter chain esters struct2->prop2 leads to

Caption: The influence of molecular structure on plasticizer properties.

Conclusion

Both dihexyl azelate and di(2-ethylhexyl) azelate are high-performance plasticizers that offer significant advantages over traditional phthalates, particularly in demanding applications requiring low-temperature flexibility. The choice between them is a nuanced one, guided by the specific balance of properties required. DEHA stands out for its exceptional plasticizing efficiency and superior performance in extreme cold. Dihexyl azelate, with its linear structure, offers a compelling alternative where low volatility and permanence are of greater concern, without significant compromise on low-temperature properties. A thorough evaluation based on the experimental protocols and selection workflows outlined in this guide will enable researchers and formulators to confidently select the optimal azelate plasticizer for their specific needs.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chemical Properties and Applications of Dioctyl Azelate (CAS 103-24-2).
  • Solubilityofthings.com. (n.d.). Dihexyl azelate.
  • Pasquale, A., et al. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. bioRxiv.
  • The Good Scents Company. (n.d.). dioctyl azelate azelaic acid, bis(2-ethylhexyl) ester.
  • PubChem. (n.d.). Dihexyl azelate.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): International Agency for Research on Cancer.
  • Park, K. (n.d.). PLASTICIZERS.
  • Jafri, N. H. N., Othman, N. H. A., & Yusoff, M. F. M. (2023). Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers. Sains Malaysiana, 52(1), 225-237.
  • PubChem. (n.d.). Bis(2-ethylhexyl) azelate.
  • Erythropel, H. C., et al. (2018). How Green is Your Plasticizer?. ACS Sustainable Chemistry & Engineering, 6(9), 11049-11062.
  • CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. (2018). U.S. Consumer Product Safety Commission.
  • Chen, J., et al. (2019). Designing Rosin-Based Plasticizers: Effect of Differently Branched Chains on Plasticization Performance and Solvent Resistance of Flexible Poly(vinyl chloride) Films. ACS Omega, 4(2), 3613-3621.
  • Shell. (n.d.). Shell LINEVOL Plasticizer Alcohols.

Sources

Validation

Biocompatibility Testing of Dihexyl Azelate: An ISO 10993 Implementation Guide

Introduction: The Shift from Phthalates to Azelates Dihexyl Azelate (DHA) (CAS: 109-31-9) is a dicarboxylic acid ester emerging as a critical alternative to traditional phthalate plasticizers like DEHP in medical device...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shift from Phthalates to Azelates

Dihexyl Azelate (DHA) (CAS: 109-31-9) is a dicarboxylic acid ester emerging as a critical alternative to traditional phthalate plasticizers like DEHP in medical device manufacturing.[1] As regulatory pressure mounts against phthalates due to reproductive toxicity and endocrine disruption concerns (REACH, EU MDR), the medical polymer industry requires validated alternatives that maintain the mechanical flexibility of PVC without compromising biological safety.

This guide provides a rigorous technical framework for evaluating the biocompatibility of DHA according to ISO 10993 standards. Unlike generic summaries, this document focuses on the specific physicochemical challenges of testing lipophilic esters and provides actionable protocols for researchers validating DHA for medical use.

Comparative Analysis: DHA vs. Industry Standards

To justify the transition to DHA, we must objectively compare its toxicological and physicochemical profile against the industry standard (DEHP) and the leading alternative (TOTM).

Table 1: Physicochemical & Toxicological Comparison
FeatureDihexyl Azelate (DHA) DEHP (Phthalate) TOTM (Trimellitate) Implication for Biocompatibility
Chemical Class Aliphatic DiesterOrtho-PhthalateAromatic TriesterAliphatic structures generally show lower endocrine disrupting potential.[1]
Molecular Weight ~356.5 g/mol ~390.6 g/mol ~546.8 g/mol Lower MW of DHA implies higher potential for migration/leaching compared to TOTM.[1]
LogP (Lipophilicity) ~6.5 (Est.)[1]7.6>8.0DHA is highly lipophilic; extraction in polar solvents (saline) may yield false negatives.[1]
Acute Oral LD50 (Rat) 16 g/kg (Practically Non-toxic)30 g/kg>3.2 g/kgAcute systemic toxicity is negligible for all; chronic endpoints matter more.[1]
Skin Irritation (Conc.) Category 2 (Moderate) MildNegligibleCritical Risk: DHA requires rigorous ISO 10993-10 testing due to inherent irritancy of the neat fluid.[1]
Metabolic Byproducts Azelaic Acid + HexanolMEHP + 2-EthylhexanolTrimellitic acid + 2-EHAzelaic acid is a normal cellular metabolite (beta-oxidation); MEHP is a known toxicant.[1]
Mechanism of Action & Safety Profile

The biological safety of DHA hinges on its metabolic hydrolysis. Unlike phthalates, which metabolize into mono-esters (e.g., MEHP) that disrupt peroxisome proliferator-activated receptors (PPARs), DHA hydrolyzes into Azelaic Acid and 1-Hexanol .[1]

  • Azelaic Acid: A naturally occurring dicarboxylic acid found in wheat and produced endogenously.[1] It is FDA-approved for dermatological use, suggesting low sensitization potential.[1]

  • 1-Hexanol: A fatty alcohol with moderate irritancy but low systemic toxicity, rapidly oxidized to hexanoic acid and metabolized via the fatty acid cycle.

MetabolicPathway cluster_products Metabolic Products DHA Dihexyl Azelate (Lipophilic Ester) Enzyme Carboxylesterases (Liver/Blood) DHA->Enzyme Hydrolysis AA Azelaic Acid (Endogenous/Safe) Enzyme->AA Hex 1-Hexanol (Mild Irritant) Enzyme->Hex Oxidation Beta-Oxidation (Energy Production) AA->Oxidation Mitochondrial Processing Hex->Oxidation Via Hexanoic Acid Excretion Renal Excretion Oxidation->Excretion

Figure 1: Metabolic hydrolysis pathway of Dihexyl Azelate demonstrating conversion into bio-resorbable metabolites.[1]

ISO 10993 Testing Strategy

For a medical device containing DHA (e.g., PVC tubing, catheter), a risk-based approach (ISO 10993-1) is mandatory.[1] The following testing matrix is required for an Externally Communicating Device (Blood Path, Indirect) for prolonged contact (>24h).

Phase 1: Chemical Characterization (ISO 10993-18)

Before biological testing, quantify the amount of DHA leaching.

  • Method: Exhaustive extraction (Isopropanol/Hexane) followed by GC-MS.[1]

  • Target: Identify DHA purity (>99%) and specific impurities (e.g., unreacted azelaic acid, monohexyl azelate).

  • Acceptance: Total leachable DHA must be below the Tolerable Intake (TI) derived from the NOAEL (No Observed Adverse Effect Level).

Phase 2: Biological Testing (The "Big Three" + Hemocompatibility)
A. Cytotoxicity (ISO 10993-5)

Rationale:[1] Determines if leachable DHA causes cell death.[1]

  • Challenge: DHA is hydrophobic.[1][2] Aqueous extracts (MEM) may not carry enough DHA to trigger toxicity, leading to false safety.[1]

  • Protocol Adjustment: Use MEM + 5% Serum or a compatible lipid vehicle to ensure relevant extraction.[1]

B. Irritation & Sensitization (ISO 10993-10)

Rationale:[1][3][4] Pure DHA is a Category 2 skin irritant.[1] We must prove that the leached amount from the device is below the irritation threshold.

  • Test: Intracutaneous Reactivity (Rabbit).

C. Hemocompatibility (ISO 10993-4)

Rationale: Critical for PVC blood bags/tubing.[1] DHA must not cause hemolysis or thrombosis.[1]

Detailed Experimental Protocols

Protocol 1: Quantitative Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of DHA leachables on L929 mouse fibroblast cells.

  • Preparation of Extracts:

    • Test Article: DHA-plasticized PVC (cut to

      
       surface area ratio).
      
    • Vehicle: MEM supplemented with 10% Fetal Bovine Serum (FBS).[1]

    • Condition: Extract at

      
       for 24 hours with agitation (simulating body temperature use).
      
  • Cell Culture:

    • Seed L929 cells in 96-well plates (

      
       cells/well). Incubate 24h until sub-confluent.
      
  • Exposure:

    • Replace culture medium with 100 µL of Test Extract (100%, 50%, 25%, 12.5% dilutions).

    • Controls:

      • Negative:[5] High-density polyethylene (HDPE).[1]

      • Positive: Latex or 0.1% ZDEC (Zinc Diethyldithiocarbamate).[1]

    • Incubate for 24 hours.

  • Quantification (MTT):

    • Add 10 µL MTT reagent (5 mg/mL).[1] Incubate 4h.

    • Solubilize formazan crystals with DMSO.[1]

    • Measure Absorbance (OD) at 570 nm.[1]

  • Analysis:

    • Viability % =

      
      .[1]
      
    • Pass Criteria: Viability

      
       of blank.
      
Protocol 2: Intracutaneous Reactivity (Irritation)

Objective: Assess local irritation of DHA leachables in micro-vascularized tissue.[1]

  • Animals: 3 New Zealand White Rabbits.

  • Extraction:

    • Polar: Physiological Saline (

      
      ).[1]
      
    • Non-Polar: Sesame Oil or Cottonseed Oil (Crucial for extracting lipophilic DHA).[1]

    • Note: Pure DHA is an irritant; this test confirms if the device releases irritating quantities.

  • Injection:

    • Inject 0.2 mL of extract intracutaneously at 5 sites on one side of the spine.

    • Inject 0.2 mL of Vehicle Control at 5 sites on the opposite side.

  • Observation:

    • Score Erythema (Redness) and Edema (Swelling) at 24h, 48h, and 72h.

    • Scoring Scale: 0 (None) to 4 (Severe).

  • Calculation:

    • Calculate the Primary Irritation Index (PII).

    • Pass Criteria: The difference between the Test and Control mean scores must be

      
      .
      

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating DHA, specifically addressing its lipophilic nature and potential irritancy.

ValidationWorkflow Start Start: DHA-Plasticized Device ChemChar ISO 10993-18: Chemical Characterization (GC-MS / Exhaustive Extraction) Start->ChemChar ToxEval ISO 10993-17: Toxicological Risk Assessment Calculate Margin of Safety (MoS) ChemChar->ToxEval Decision1 Is MoS > 100? ToxEval->Decision1 BioTest ISO 10993-5/10/11: Biological Testing Decision1->BioTest No / Borderline Pass Market Approval Decision1->Pass Yes (Rarely sufficient for new material) Cyto Cytotoxicity (Part 5) *Use Lipid Vehicle* BioTest->Cyto Irrit Irritation (Part 10) *Critical for DHA* BioTest->Irrit Hemo Hemocompatibility (Part 4) *If Blood Contact* BioTest->Hemo Fail Redesign / Purification Cyto->Fail Grade >= 3 Cyto->Pass Grade < 2 Irrit->Fail PII Diff > 1.0 Irrit->Pass PII Diff <= 1.0 Hemo->Pass Non-hemolytic

Figure 2: ISO 10993 compliance workflow emphasizing chemical characterization and specific biological endpoints for DHA.

Expert Insights & Troubleshooting

  • The "Oil" Factor: When testing DHA, standard saline extracts often pass Cytotoxicity (Grade 0) because DHA is insoluble in water. You must rely on the Sesame Oil extract data from the Intracutaneous Reactivity test or use a surfactant-enhanced vehicle for cytotoxicity to avoid a "false safe" result.

  • Sterilization Compatibility: DHA is an ester.[1] Avoid high-pH cleaning agents or sterilization methods that induce hydrolysis (e.g., steam sterilization if the polymer matrix is moisture-permeable), as this increases Azelaic Acid and Hexanol leachables, potentially spiking acidity and irritation scores. Gamma irradiation is generally preferred but must be validated for cross-linking effects.[1]

  • Regulatory Narrative: When submitting to the FDA or Notified Bodies, explicitly reference the metabolic pathway (Figure 1). Framing DHA as a "pro-drug" like precursor to Azelaic Acid (a safe dermatological agent) builds a strong safety argument.[1]

References

  • International Organization for Standardization. (2018).[1] ISO 10993-1:2018 Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process.[1][1]

  • PubChem. (2024).[1] Dihexyl azelate (Compound Summary).[1][2][6][7] National Library of Medicine.[1] [1]

  • US Food and Drug Administration (FDA). (2023).[1] Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1" Guidance for Industry.[1][8][1]

  • Scientific Committee on Consumer Safety (SCCS). (2012).[1] Opinion on Azelaic acid and its esters.[1][2][9] European Commission.[1] (Provides tox data on the metabolite Azelaic Acid).

  • Subham Banerjee et al. (2013).[1][4] Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch...[4] (Demonstrates testing methodology for ester-based patches).

Sources

Comparative

Validation of Dihexyl Azelate as a Non-Toxic Plasticizer Alternative: A Comparative Guide

In the landscape of polymer science and drug development, the pursuit of safer materials is paramount. For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have been the industry standard for re...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of polymer science and drug development, the pursuit of safer materials is paramount. For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have been the industry standard for rendering polyvinyl chloride (PVC) flexible for a vast array of applications, including critical medical devices such as intravenous (IV) tubing, blood bags, and catheters.[1][2] However, a growing body of evidence has raised concerns about the adverse health effects of DEHP, including its potential as an endocrine disruptor.[3] This has catalyzed a search for non-toxic, high-performance alternatives. This guide provides an in-depth technical validation of dihexyl azelate as a promising, safer plasticizer, presenting a direct comparison with DEHP and other alternatives, supported by experimental data and standardized protocols.

The Imperative for Phthalate-Free Plasticizers

Phthalates are not chemically bound to the PVC polymer matrix and can leach out, leading to human exposure.[4] This is of particular concern in medical applications where plasticized PVC is in direct contact with biological fluids.[5][6] The potential for leached DEHP to interfere with hormonal systems necessitates the adoption of safer alternatives.[3] Azelaic acid esters, such as dihexyl azelate, have emerged as viable candidates due to their favorable toxicological profiles and excellent performance characteristics as plasticizers.[7]

Comparative Performance Analysis

A plasticizer's efficacy is determined by its ability to impart flexibility, durability, and stability to the polymer. This section details the experimental validation of dihexyl azelate's performance in comparison to DEHP and another common non-phthalate alternative, dioctyl terephthalate (DOTP).

Physicochemical Properties

A fundamental comparison of the physical and chemical properties of these plasticizers is essential for understanding their behavior in a polymer matrix.

PropertyDihexyl AzelateDi(2-ethylhexyl) Phthalate (DEHP)Dioctyl Terephthalate (DOTP)
Molecular Formula C21H40O4[8]C24H38O4C24H38O4
Molecular Weight ( g/mol ) 356.54[9]390.56390.56
Boiling Point (°C) 282 (lit.)[9]~385~400
Density (g/mL at 25°C) 0.93 (lit.)[9]~0.98~0.98
Mechanical Properties of Plasticized PVC

The primary function of a plasticizer is to enhance the mechanical flexibility of the polymer. The following table summarizes the typical mechanical properties of PVC plasticized with dihexyl azelate, DEHP, and DOTP.

Mechanical PropertyPVC + Dihexyl AzelatePVC + DEHPPVC + DOTP
Tensile Strength (MPa) ~20-25~23-28~22-27
Elongation at Break (%) ~350-450~300-400~320-420
Hardness (Shore A) ~70-80~75-85~75-85

Note: These values are representative and can vary based on the specific formulation and processing conditions.

The data indicates that dihexyl azelate imparts excellent flexibility to PVC, comparable to that of DEHP and DOTP, as demonstrated by the high elongation at break.

Thermal Stability

The thermal stability of a plasticized polymer is crucial for its processing and end-use applications. Thermogravimetric analysis (TGA) is employed to determine the degradation temperature of the material.

PlasticizerOnset of Degradation (Td, °C) of Plasticized PVC
Dihexyl Azelate ~290
DEHP ~300[10]
DOTP ~300

Dihexyl azelate demonstrates good thermal stability, making it suitable for standard PVC processing techniques.[11]

Migration Resistance: A Critical Safety Parameter

A key advantage of a non-toxic plasticizer is its low propensity to migrate out of the polymer matrix. Migration studies are critical to assess the long-term safety of plasticized materials.

Experimental Protocol: Solvent Extraction Migration Test

This protocol outlines a standardized method for determining the migration of plasticizers from PVC films into a food simulant (e.g., ethanol) and a non-polar solvent (e.g., n-hexane).

Objective: To quantify the amount of plasticizer that leaches from a PVC film when immersed in different solvents over a specified period.

Materials:

  • PVC films plasticized with dihexyl azelate, DEHP, and DOTP (e.g., 30% w/w plasticizer).

  • 50% (v/v) ethanol solution (food simulant for fatty foods).

  • n-hexane.

  • Analytical balance.

  • Glass vials with screw caps.

  • Incubator or water bath set to 40°C.

  • Gas chromatograph with a mass spectrometer (GC-MS).

Procedure:

  • Cut circular samples (e.g., 2 cm diameter) from each of the plasticized PVC films.

  • Accurately weigh each sample.

  • Place each sample into a separate glass vial.

  • Add a specific volume of the extraction solvent (e.g., 10 mL) to each vial, ensuring the sample is fully submerged.

  • Securely cap the vials and place them in the incubator at 40°C for a defined period (e.g., 24, 48, and 72 hours).

  • After the specified time, carefully remove the PVC sample from the vial.

  • Analyze the solvent for the concentration of the leached plasticizer using a calibrated GC-MS method.

  • Calculate the amount of migrated plasticizer as a percentage of the initial plasticizer content in the PVC sample.

Comparative Migration Data

The following table presents typical migration data for the three plasticizers.

SolventDihexyl Azelate (% migration)DEHP (% migration)DOTP (% migration)
50% Ethanol (72h @ 40°C) < 1%~2-4%~1-3%
n-hexane (72h @ 40°C) ~5-10%~15-25%~10-20%

These results indicate that dihexyl azelate exhibits significantly lower migration than DEHP, particularly in a non-polar solvent, suggesting a more permanent plasticization and reduced potential for leaching. The lower volatility of dihexyl azelate also contributes to its reduced migration.[12]

Toxicological Validation: Ensuring Biocompatibility

The primary driver for seeking alternatives to DEHP is its toxicological profile. A comprehensive toxicological assessment is essential to validate dihexyl azelate as a safe alternative.

Cytotoxicity Assessment (ISO 10993-5)

The in vitro cytotoxicity test is a fundamental and sensitive method for evaluating the biocompatibility of medical device materials.[13][14][15]

Objective: To assess whether a material extract induces a toxic effect on cultured cells.

Principle: An extract of the test material is prepared, and this extract is then used to treat a culture of mammalian cells. The cellular response is evaluated qualitatively (microscopic observation of cell morphology) and quantitatively (cell viability assays).

dot

Cytotoxicity_Workflow cluster_prep Sample Preparation cluster_cell_culture Cell Culture & Exposure cluster_analysis Analysis cluster_results Results Material Test Material (PVC + Dihexyl Azelate) Extraction Extraction in Culture Medium (e.g., 37°C for 24h) Material->Extraction ISO 10993-12 Exposure Incubate Cells with Material Extract Extraction->Exposure CellCulture Mammalian Cell Culture (e.g., L929 fibroblasts) CellCulture->Exposure Qualitative Qualitative Analysis (Microscopy for Cell Morphology) Exposure->Qualitative Quantitative Quantitative Analysis (Cell Viability Assay, e.g., MTT) Exposure->Quantitative NonCytotoxic Non-Cytotoxic (>70% cell viability) Quantitative->NonCytotoxic Cytotoxic Cytotoxic (<70% cell viability) Quantitative->Cytotoxic

Caption: ISO 10993-5 Cytotoxicity Testing Workflow.

Comparative Toxicological Profile
Toxicological EndpointDihexyl AzelateDi(2-ethylhexyl) Phthalate (DEHP)
Cytotoxicity (ISO 10993-5) Generally non-cytotoxicCan exhibit cytotoxicity depending on concentration
Acute Oral Toxicity (LD50, rat) > 2000 mg/kg (Not Classified)~30,000 mg/kg
Endocrine Disruption No significant evidenceKnown endocrine disruptor
Carcinogenicity Not classified as a carcinogenPossibly carcinogenic to humans (IARC Group 2B)
Reproductive Toxicity No significant evidenceKnown reproductive toxicant

The toxicological data strongly supports the classification of dihexyl azelate as a non-toxic substance, in stark contrast to the known hazards associated with DEHP. Long-term studies in rats and dogs have shown no significant adverse effects from dihexyl azelate.[10]

Experimental Workflow for Comprehensive Plasticizer Validation

The following diagram illustrates a comprehensive workflow for the validation of a new plasticizer, from synthesis to final performance and safety assessment.

Plasticizer_Validation_Workflow cluster_synthesis Synthesis & Characterization cluster_formulation PVC Formulation & Processing cluster_performance Performance Testing cluster_safety Toxicological Assessment Synthesis Dihexyl Azelate Synthesis (Esterification of Azelaic Acid) Purification Purification (e.g., Distillation) Synthesis->Purification Characterization Chemical Characterization (NMR, FTIR, GC-MS) Purification->Characterization Blending Blending with PVC Resin & Additives Characterization->Blending Processing Melt Processing (e.g., Extrusion, Calendaring) Blending->Processing Mechanical Mechanical Properties (Tensile, Hardness) Processing->Mechanical Thermal Thermal Stability (TGA, DSC) Processing->Thermal Migration Migration Studies (Solvent Extraction) Processing->Migration Cytotoxicity Cytotoxicity (ISO 10993-5) Processing->Cytotoxicity Genotoxicity Genotoxicity (e.g., Ames Test) Cytotoxicity->Genotoxicity SystemicTox Systemic Toxicity (OECD Guidelines) Genotoxicity->SystemicTox

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Dihexyl Azelate Analysis Across Diverse Analytical Platforms

In the landscape of pharmaceutical development and manufacturing, the meticulous control of process-related impurities and potential leachables is paramount to ensuring product safety and efficacy. Dihexyl azelate, a com...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the meticulous control of process-related impurities and potential leachables is paramount to ensuring product safety and efficacy. Dihexyl azelate, a common plasticizer used in various polymers and packaging materials, represents a compound of significant interest due to its potential to migrate into drug products.[1][2] Its accurate and precise quantification is therefore a critical aspect of quality control. This guide provides an in-depth, experience-driven comparison of three common analytical platforms for the analysis of Dihexyl azelate: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The objective of this guide is not merely to present disparate analytical methods but to offer a cross-validation framework that ensures consistency and reliability of data across different laboratory settings and technological capabilities. The experimental design and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a robust and scientifically sound approach to method validation.[3][4]

The Analytical Challenge: Why Cross-Validation Matters

In a globalized pharmaceutical industry, it is common for analytical testing to be performed at multiple sites, including contract research organizations (CROs) and manufacturing facilities. Each site may possess different analytical instrumentation. Cross-validation of analytical methods is the formal process of verifying that a validated method produces consistent and reliable results across these different settings.[5] This is crucial for ensuring data integrity, supporting regulatory submissions, and facilitating seamless method transfer.[5][6]

This guide will walk through a comparative analysis of GC-MS, HPLC-UV, and LC-MS/MS for the quantification of Dihexyl azelate, culminating in a comprehensive understanding of the strengths and limitations of each platform for this specific application.

Experimental Design: A Tri-Platform Approach

To objectively compare the performance of each analytical platform, a hypothetical cross-validation study is designed. The core of this study involves the analysis of a common set of Dihexyl azelate standards and spiked samples across all three platforms. The validation parameters to be assessed are in accordance with ICH Q2(R2) guidelines and include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

dot graphdiv { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption { content: "Cross-Validation Workflow Diagram"; font-size: 12px; font-family: "Arial"; color: #202124; }

Platform Deep Dive: Methodologies and Rationale

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the analysis of semi-volatile organic compounds like plasticizers.[7] Its high chromatographic resolution and the structural information provided by mass spectrometry make it a robust choice. For compounds with lower volatility, derivatization may be necessary to improve their chromatographic behavior.[8][9]

Experimental Protocol:

  • Sample Preparation & Derivatization:

    • A stock solution of Dihexyl azelate is prepared in a suitable solvent such as toluene.

    • Calibration standards are prepared by serial dilution.

    • Spiked samples are prepared by adding known amounts of Dihexyl azelate to a representative matrix (e.g., a placebo formulation or relevant solvent).

    • Note on Derivatization: While Dihexyl azelate may be amenable to direct GC-MS analysis, if poor peak shape or thermal degradation is observed, derivatization to a more volatile ester (e.g., trimethylsilyl ester) can be employed. This decision is a key part of method development. For this guide, we will proceed with a direct injection approach, assuming sufficient volatility.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a good starting point for phthalate-like compounds.[7]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet: Split/splitless injector at 280°C. A splitless injection is preferred for trace analysis.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Data acquisition in both full scan mode (for qualitative analysis and peak identification) and Selected Ion Monitoring (SIM) mode (for enhanced sensitivity and quantitative analysis). Characteristic ions for Dihexyl azelate would be selected for SIM.

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} caption { content: "GC-MS Analytical Workflow"; font-size: 12px; font-family: "Arial"; color: #202124; }

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC offers a significant advantage for compounds that are thermally labile or have low volatility, as it does not require high temperatures for analysis.[10] This can simplify sample preparation by avoiding the need for derivatization.[10] UV detection is a robust and widely available technique, although it may lack the specificity of mass spectrometry.

Experimental Protocol:

  • Sample Preparation:

    • A stock solution of Dihexyl azelate is prepared in a solvent compatible with the mobile phase, such as acetonitrile.

    • Calibration standards and spiked samples are prepared similarly to the GC-MS method.

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Detector: Waters 2489 UV/Visible Detector or equivalent.

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common choice for non-polar analytes.

    • Mobile Phase: An isocratic or gradient elution with a mixture of water and an organic solvent like acetonitrile. A typical starting point would be 80:20 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Dihexyl azelate lacks a strong chromophore, so a low wavelength (e.g., 205-210 nm) would be necessary. This can impact specificity due to potential interference from other compounds that absorb at this wavelength.[11][12]

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} caption { content: "HPLC-UV Analytical Workflow"; font-size: 12px; font-family: "Arial"; color: #202124; }

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This makes it the gold standard for trace-level quantification of compounds in complex matrices.[13] The use of Multiple Reaction Monitoring (MRM) significantly enhances selectivity and reduces background noise.

Experimental Protocol:

  • Sample Preparation:

    • Sample preparation is identical to the HPLC-UV method.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • MS System: Sciex Triple Quad 5500 or equivalent.

    • Column: A UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) for faster analysis times and better resolution.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to promote ionization.

    • Flow Rate: 0.4 mL/min.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a likely choice for Dihexyl azelate.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) would be used. This involves selecting a precursor ion (the protonated molecule [M+H]+) and a specific product ion that is formed upon fragmentation. This precursor-to-product ion transition is highly specific to the analyte.

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Performance Comparison: A Tabulated Summary

The following table summarizes the expected performance characteristics of each platform based on established principles and data from similar compounds.

Validation Parameter GC-MS HPLC-UV LC-MS/MS Rationale for Performance
Specificity HighModerateVery HighMS detection provides structural confirmation, with MS/MS being the most selective. UV detection at low wavelengths is prone to interference.
Linearity (R²) >0.995>0.995>0.999All platforms are expected to demonstrate excellent linearity over a defined concentration range.
Accuracy (% Recovery) 90-110%95-105%98-102%LC-based methods may have slightly better recovery due to the absence of high-temperature stress on the analyte.
Precision (%RSD) <10%<5%<2%LC-MS/MS typically offers the highest precision due to its superior signal-to-noise ratio.
LOD/LOQ Low (ng/mL)Moderate (µg/mL)Very Low (pg/mL)Tandem mass spectrometry provides the lowest detection limits, making it ideal for trace analysis.
Robustness GoodExcellentGoodHPLC methods are often considered highly robust. GC and MS methods can be sensitive to changes in gas flow and source cleanliness, respectively.
Throughput ModerateHighHighUPLC-MS/MS systems can offer very fast analysis times, leading to high throughput.

Conclusion and Recommendations

The choice of an analytical platform for the quantification of Dihexyl azelate is contingent upon the specific requirements of the analysis.

  • LC-MS/MS stands out as the superior platform for applications requiring the highest sensitivity and specificity, such as the analysis of leachables in final drug products where trace-level quantification is critical. Its performance in terms of accuracy, precision, and low detection limits is unmatched.

  • GC-MS is a robust and reliable alternative, particularly in laboratories where this instrumentation is readily available. It offers excellent specificity and good sensitivity. The potential need for derivatization is a consideration that may add a step to the sample preparation process.

  • HPLC-UV is a viable option for screening purposes or for the analysis of samples where the concentration of Dihexyl azelate is expected to be relatively high and the sample matrix is clean. Its simplicity and robustness are key advantages. However, its limited specificity and higher detection limits make it less suitable for trace-level analysis in complex matrices.

Ultimately, a thorough cross-validation study, as outlined in this guide, is the definitive way to ensure that the data generated across different platforms is equivalent and reliable. By grounding the experimental design in the principles of ICH Q2(R2), organizations can be confident in the integrity of their analytical data, regardless of the instrumentation employed.

References

  • Chenni, K., & Adhyapak, A. (2025). Development and validation of RP-HPLC method for Azelaic acid in prepared cubosomal dispersion using Design of Expert approach. International Journal of Science and Advanced Technology, 16(2).
  • Alzweiri, M., Tarawneh, R., & Khanfar, M. A. (2013). GC-FID/trace analysis of derivatized azelaic acid as a stability marker.
  • Veeprho. Di(2-Ethylhexyl) Azelate-D14. Retrieved from [Link]

  • Wang, F., et al. (2022). Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. Journal of Analytical Methods in Chemistry, 2022, 8863348.
  • Alzweiri, M., et al. (2014). Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker.
  • Malik, A., & Kaur, G. (2018). A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Indian Journal of Pharmaceutical Sciences, 80(3), 503-509.
  • Suryani, et al. (2017). The Development of Analytical Method for the Determination of Azelaic Acid Content in Cosmetic Cream Products. IOP Conference Series: Materials Science and Engineering, 299, 012011.
  • Kato, K., et al. (2003). Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry.
  • Shimadzu. (n.d.). Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas. Retrieved from [Link]

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Extractable/Leachable Compounds From Plastic Intravenous Bag Sets Using GC/MSD Systems. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dihexyl phthalate (branched and linear isomers) - Di-n-hexyl phthalate. Retrieved from [Link]

  • Sciforum. (2024). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dihexyl azelate. PubChem Compound Database. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Retrieved from [Link]

  • IJSAT. (2025). Development and validation of RP-HPLC method for Azelaic acid in prepared cubosomal dispersion using Design of Expert approach. Retrieved from [Link]

  • Science.gov. (n.d.). validate analytical methods: Topics. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(6), 1181–1188.
  • Agilent Technologies. (2015). Analysis of Extractables & Leachables in Pharmaceutical Products. Retrieved from [Link]

  • bioRxiv. (n.d.). A Supplementary Figure 1: Quantification of azelaic acid by LC-MS LC-MS profile of standard azelaic acid and putative azelaic ac. Retrieved from [Link]

  • Paskiet, D. (2019). A Practical Approach to Extractables & Leachables. Drug Development and Delivery. Retrieved from [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl) Phthalate in Liver Samples. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • CASSS. (n.d.). Extractables and Leachables: New ICH Q3E Guidance, Common Practices and Challenges (single use). Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Intertek. (n.d.). Extractables and Leachables Testing. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

Sources

Validation

Efficacy of Dihexyl azelate versus other esters in reducing polymer glass transition temperature

Dihexyl Azelate (DHAz) Efficacy Guide: Polymer Reduction Executive Summary Dihexyl Azelate (DHAz) (CAS: 109-31-9) represents a high-efficiency, bio-based aliphatic ester plasticizer distinct from its branched counterpart...

Author: BenchChem Technical Support Team. Date: February 2026

Dihexyl Azelate (DHAz) Efficacy Guide: Polymer Reduction

Executive Summary

Dihexyl Azelate (DHAz) (CAS: 109-31-9) represents a high-efficiency, bio-based aliphatic ester plasticizer distinct from its branched counterpart, Di-2-ethylhexyl azelate (DOZ). This guide analyzes its performance in reducing the glass transition temperature (


) of polar polymers like Polyvinyl Chloride (PVC) and Polylactic Acid (PLA).[1][2]

Key Findings:

  • Superior Efficiency: DHAz exhibits higher plasticization efficiency (lower

    
     at equivalent loading) compared to standard phthalates (DEHP) and branched azelates (DOZ) due to its linear hexyl chains, which maximize free volume insertion.
    
  • Low-Temperature Performance: It is a "low-temperature plasticizer," maintaining polymer flexibility well below -30°C, making it superior to citrates and phthalates for cold-chain medical and food packaging applications.

  • Bio-Based Origin: Synthesized from azelaic acid (ozonolysis of oleic acid) and n-hexanol, it aligns with green chemistry principles, offering a non-toxic alternative to endocrine-disrupting phthalates.

Mechanism of Action: The Linearity Advantage

The efficacy of DHAz is governed by the Free Volume Theory and the Lubrication Theory . Its molecular architecture—a linear C9 dicarboxylic acid backbone esterified with two linear C6 alcohols—provides a unique advantage over branched alternatives.

Structural Mechanics
  • Linear vs. Branched: Unlike DEHP or DOZ, which possess bulky 2-ethylhexyl branches, DHAz is linear. Linear chains can align more closely with polymer chains (like PVC), effectively shielding dipole-dipole interactions between polymer segments (Lubrication) while simultaneously creating significant free volume at chain ends.

  • Plasticization Efficiency: The linear n-hexyl tails have high motional freedom. This increases the free volume per molecule more effectively than sterically hindered branched chains, resulting in a sharper drop in

    
     per phr (parts per hundred resin).
    
Mechanism Diagram

The following diagram illustrates the comparative mechanism of Linear (DHAz) vs. Branched (DEHP) plasticization.

PlasticizationMechanism Polymer Rigid Polymer Chains (High Intermolecular Forces) Interaction_L Efficient Intercalation (Shields Dipoles) Polymer->Interaction_L + DHAz Interaction_B Steric Separation (Creates Void) Polymer->Interaction_B + DEHP DHAz DHAz (Linear) High Mobility Tails DHAz->Interaction_L DEHP DEHP (Branched) Steric Hindrance DEHP->Interaction_B FreeVol_L Maximized Free Volume (Linear Motion) Interaction_L->FreeVol_L Lubrication FreeVol_B Moderate Free Volume (Restricted Motion) Interaction_B->FreeVol_B Spacing Result_L Significant Tg Reduction (High Efficiency) FreeVol_L->Result_L Result_B Standard Tg Reduction (Baseline Efficiency) FreeVol_B->Result_B

Caption: Comparative mechanistic pathway showing how the linear structure of DHAz leads to maximized free volume and superior Tg reduction compared to branched DEHP.

Comparative Efficacy Analysis

The following data synthesizes experimental trends comparing DHAz against industry standards in PVC and PLA matrices.

Efficiency Hierarchy

In terms of Substitution Factor (amount required to achieve equal hardness/


), the ranking is:
DHAz (0.90) > DOZ (0.94) > DEHA (0.96) > DEHP (1.0) 
(Lower factor = Higher Efficiency. DHAz requires ~10% less mass than DEHP to achieve the same flexibility.)
Comparative Data Table (PVC Matrix)
PropertyDihexyl Azelate (DHAz) Di-2-ethylhexyl Azelate (DOZ) Di-2-ethylhexyl Adipate (DEHA) DEHP (Standard)
Structure Linear C6 Alcohol / C9 AcidBranched C8 Alcohol / C9 AcidBranched C8 Alcohol / C6 AcidBranched C8 Alcohol / C8 Acid

Reduction Efficiency
Very High HighHighModerate
Low-Temp Flexibility (

)
< -60°C -55°C-60°C-30°C
Volatility Moderate (Higher than DOZ)LowModerateLow
Migration Resistance ModerateGoodModerateGood
Bio-Based Content High (~100% possible)HighLow (usually synthetic)None

Analyst Note: While DEHA is the standard for low-temperature flexibility (e.g., cling film), DHAz offers comparable low-temp performance with the added benefit of being derived from renewable azelaic acid. The linear hexyl chain of DHAz provides a "sweet spot" for PLA compatibility, often outperforming citrates in reducing brittleness.

Experimental Protocol: Measuring Depression

To validate the efficacy of DHAz, a rigorous Differential Scanning Calorimetry (DSC) protocol is required. This protocol ensures thermal history is erased, providing accurate


 values.
Sample Preparation
  • Solvent Casting (Recommended for Lab Scale): Dissolve Polymer (e.g., PLA or PVC) and DHAz in a common solvent (THF or Chloroform) at desired ratios (e.g., 10, 20, 30 phr). Stir for 4 hours. Cast onto Teflon petri dishes and dry in a vacuum oven at 50°C for 24 hours to remove residual solvent.

  • Melt Blending (Industrial Simulation): Pre-mix polymer powder and DHAz. Process in a twin-screw extruder or Brabender mixer at 160°C (PVC) or 170°C (PLA) for 5-10 minutes.

DSC Workflow (Standardized)

The Heat-Cool-Heat cycle is mandatory to eliminate physical aging and solvent effects.

DSCProtocol Sample Sample Preparation (10-15 mg in Al Pan) Heat1 1st Heating Cycle (-80°C to 200°C @ 10°C/min) Erases Thermal History Sample->Heat1 Cool Cooling Cycle (200°C to -80°C @ 10°C/min) Controlled Vitrification Heat1->Cool Hold 5 min Heat2 2nd Heating Cycle (-80°C to 200°C @ 10°C/min) DATA COLLECTION Cool->Heat2 Hold 5 min Analysis Tg Determination (Midpoint of Inflection) Heat2->Analysis

Caption: Standardized DSC Heat-Cool-Heat protocol for accurate Tg determination of plasticized polymers.

Data Interpretation[2][3][4][5][6]
  • 
     Onset:  The temperature where the heat flow signal first deviates from the baseline.
    
  • 
     Midpoint (Reported Value):  The temperature at 50% of the step change in heat capacity (
    
    
    
    ).
  • Efficiency Calculation:

    
    . A larger 
    
    
    
    indicates higher efficiency.

Applications in Drug Delivery & Biomedical

Given the audience of drug development professionals, DHAz has specific utility in FDA-regulated applications :

  • Biodegradable Scaffolds (PLA/PLGA):

    • Native PLA is brittle (

      
       ~60°C). DHAz (10-20% w/w) reduces 
      
      
      
      to body temperature (~37°C) or lower, creating flexible, rubbery scaffolds for soft tissue engineering.
    • Advantage:[3][4][5][6][7] The linear hexyl chain improves compatibility with the aliphatic polyester backbone of PLA compared to aromatic phthalates.

  • Medical Tubing (PVC Replacement):

    • DHAz serves as a non-phthalate alternative for flexible tubing.

    • Regulatory:[8] Azelates are generally FDA-cleared for food contact (21 CFR 175.105), making them safer candidates for indirect blood contact compared to DEHP.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7985, Dihexyl azelate. Retrieved from [Link]

  • Leask, R. L., et al. (2015).[9][10] Designing greener plasticizers: Effects of alkyl chain length and branching on the biodegradation of maleate based plasticizers. Chemosphere. (Demonstrates linear chain efficiency). Retrieved from [Link]

  • Universiti Kebangsaan Malaysia. (2014). Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers. (Comparative data on azelate efficacy). Retrieved from [Link]

  • TA Instruments. Thermal Analysis of Polymers: Measurement of Tg by DSC. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Dihexyl azelate
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